2-Naphthyl myristate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-yl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(25)26-23-19-18-21-15-13-14-16-22(21)20-23/h13-16,18-20H,2-12,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXBZIJSNMVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222952 | |
| Record name | 2-Naphthylmyristate | |
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Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7262-80-8 | |
| Record name | 2-Naphthyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7262-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Naphthylmyristate | |
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| Record name | 7262-80-8 | |
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| Record name | 2-Naphthylmyristate | |
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| Record name | 2-naphthyl myristate | |
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| Record name | 2-NAPHTHYLMYRISTATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Naphthyl Myristate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl myristate, also known as naphthalen-2-yl tetradecanoate, is a synthetic ester compound. It is formed from the condensation of the fatty acid, myristic acid, and 2-naphthol.[1] This molecule serves as a valuable tool in biochemical and diagnostic assays, primarily as a chromogenic substrate for the detection and quantification of carboxylesterase activity.[2][3][4][5] Upon enzymatic cleavage by carboxylesterases, this compound releases 2-naphthol. This product can then be coupled with a diazonium salt to produce a colored azo dye, allowing for spectrophotometric measurement of enzyme activity. Alternatively, the released 2-naphthol can be detected by its fluorescence. This guide provides an in-depth overview of the chemical properties, synthesis, purification, and application of this compound in experimental settings.
Core Chemical Properties
This compound is a white to light yellow crystalline powder at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7262-80-8 | |
| Molecular Formula | C₂₄H₃₄O₂ | |
| Molecular Weight | 354.5 g/mol | |
| IUPAC Name | naphthalen-2-yl tetradecanoate | |
| Synonyms | Myristic Acid 2-Naphthyl Ester, 2-Naphthyl tetradecanoate, beta-Naphthyl myristate | |
| Appearance | White to Light yellow powder/crystal | |
| Melting Point | 65.0 to 68.0 °C | |
| Purity | >97.0% (GC) | |
| Storage | Store at -20°C, protected from light |
Experimental Protocols
General Synthesis of this compound (Esterification)
Materials:
-
Myristic acid
-
2-Naphthol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, hexane, or a solvent-free system)
-
Molecular sieves (for water removal)
-
Reaction vessel with temperature control and stirring
Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve myristic acid and 2-naphthol in an appropriate molar ratio (e.g., 1:1 or with a slight excess of one reactant) in the chosen organic solvent. If a solvent-free system is used, the reactants are melted together.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction scale.
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.
-
Reaction Conditions: Heat the mixture to an optimized temperature (typically between 40-70°C for enzymatic reactions) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Enzyme Removal: Once the reaction has reached completion, the immobilized enzyme can be easily removed by filtration for potential reuse.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.
Caption: Enzymatic synthesis of this compound.
General Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. A multi-step purification process is necessary to achieve high purity.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethanol, isopropanol)
-
Aqueous washing solutions (e.g., dilute sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Activated carbon (for decolorization)
-
Filtration apparatus
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Aqueous Washing: Transfer the solution to a separatory funnel and wash sequentially with a dilute basic solution (e.g., sodium bicarbonate) to remove any unreacted myristic acid, followed by a brine solution to remove water-soluble impurities.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.
-
Decolorization: Filter off the drying agent and treat the solution with activated carbon to remove colored impurities.
-
Filtration: Filter the solution to remove the activated carbon.
-
Crystallization: Concentrate the filtrate and allow the purified this compound to crystallize, possibly by cooling the solution.
-
Final Drying: Collect the crystals by filtration and dry them under vacuum.
Caption: General purification workflow for this compound.
Carboxylesterase Activity Assay
This protocol describes a general method for determining carboxylesterase activity using this compound as a substrate.
Materials:
-
This compound (substrate)
-
Fast Blue RR salt or a similar diazonium salt (coupling agent)
-
Buffer solution (e.g., phosphate buffer, pH 7.0-8.0)
-
Enzyme sample (e.g., cell lysate, purified enzyme)
-
Spectrophotometer
Methodology:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or ethanol) and then dilute it in the assay buffer.
-
Coupling Agent Solution: Prepare a fresh solution of the diazonium salt in the assay buffer.
-
Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, the substrate solution, and the coupling agent solution.
-
Enzyme Addition: Initiate the reaction by adding the enzyme sample to the reaction mixture.
-
Measurement: Immediately place the sample in a spectrophotometer and measure the increase in absorbance at a wavelength appropriate for the specific azo dye formed (e.g., around 500-600 nm). The measurement can be taken kinetically over a period of time or as an endpoint reading after a fixed incubation period.
-
Calculation: The rate of the reaction (change in absorbance per unit time) is proportional to the carboxylesterase activity in the sample. A standard curve using known concentrations of 2-naphthol can be used to quantify the amount of product formed.
Caption: Principle of the chromogenic carboxylesterase assay.
Signaling Pathways and Biological Role
Currently, there is no evidence to suggest that this compound has a direct role in biological signaling pathways. Its utility in research and diagnostics is primarily as a synthetic substrate that, upon enzymatic action, produces a detectable signal. It is a tool to probe the activity of carboxylesterases, which are enzymes involved in the metabolism of a wide range of endogenous and xenobiotic compounds. Therefore, its application is in the characterization of enzyme function and in screening for inhibitors or activators of carboxylesterases, which can be relevant in drug development and toxicology studies.
Conclusion
This compound is a well-characterized chemical compound with established utility as a chromogenic substrate for carboxylesterase activity. The provided protocols, while generalized, offer a solid foundation for its synthesis, purification, and use in a laboratory setting. For researchers and professionals in drug development, this compound represents a valuable reagent for the study of esterase enzymes and the screening of potential therapeutic agents that may interact with them. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast blue RR salt [himedialabs.com]
- 3. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Naphthyl Myristate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Naphthyl myristate, a key substrate in enzymatic research. The document details its chemical structure, physicochemical properties, and applications, with a focus on its use in experimental assays.
Core Concepts: Structure and Formula
This compound, also known as naphthalen-2-yl tetradecanoate, is an ester formed from the condensation of myristic acid and 2-naphthol.[1] Its chemical structure consists of a naphthalene ring system linked to the 14-carbon saturated fatty acid, myristate, through an ester bond.
Chemical Formula: C₂₄H₃₄O₂
Structure:
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | naphthalen-2-yl tetradecanoate | PubChem |
| CAS Number | 7262-80-8 | TCI Chemicals[2] |
| Molecular Formula | C₂₄H₃₄O₂ | Biosynth[3] |
| Molecular Weight | 354.54 g/mol | Biosynth[3] |
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | TCI Chemicals[2] |
| Melting Point | 65.0 to 68.0 °C | TCI Chemicals |
| Purity | >97.0% (GC) | TCI Chemicals |
| Solubility | Soluble in chloroform (very faint turbidity) | TCI Chemicals |
| Storage | Store at <-15°C, protect from light | Biosynth |
Experimental Protocols
Proposed Synthesis of this compound via Esterification
This protocol describes a general method for the synthesis of this compound based on standard esterification procedures.
Materials:
-
Myristic acid
-
2-Naphthol
-
Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)
-
Anhydrous organic solvent (e.g., toluene or dichloromethane)
-
Pyridine (optional, as a base)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation (if using thionyl chloride): In a round-bottom flask, dissolve myristic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain myristoyl chloride.
-
Esterification: Dissolve the myristoyl chloride (or myristic acid if using an acid catalyst) and 2-naphthol in an anhydrous organic solvent. If using an acid catalyst, add a catalytic amount of sulfuric acid. If starting from myristoyl chloride, the addition of a base like pyridine can be beneficial to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-60°C) for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Proposed Purification of this compound
This protocol outlines a general method for the purification of the synthesized this compound.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Chromatography: Pack a chromatography column with silica gel slurried in hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (a mixture of hexane and ethyl acetate) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Carboxylesterase Activity Assay
This compound serves as a chromogenic and fluorogenic substrate for carboxylesterases. The enzymatic hydrolysis of this compound releases 2-naphthol, which can be detected and quantified.
Principle:
Carboxylesterase hydrolyzes the ester bond in this compound, releasing myristic acid and 2-naphthol. The liberated 2-naphthol can be detected in two ways:
-
Chromogenic Detection: In the presence of a diazonium salt (e.g., Fast Blue B salt), 2-naphthol forms a colored azo dye that can be quantified spectrophotometrically.
-
Fluorogenic Detection: 2-naphthol is a fluorescent compound, and its release can be monitored using a fluorometer.
Materials:
-
This compound solution (dissolved in an appropriate organic solvent like DMSO and then diluted in buffer)
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Assay buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Diazo Blue B (Fast Blue B salt) solution (for chromogenic detection)
-
Trichloroacetic acid (TCA) or other stop solution
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Setup: In a microplate well, add the assay buffer and the enzyme source.
-
Initiation: Start the reaction by adding the this compound substrate solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination: Stop the reaction by adding a stop solution like TCA.
-
Detection:
-
Chromogenic: Add the Diazo Blue B solution and incubate for color development. Measure the absorbance at the appropriate wavelength (e.g., 540-600 nm).
-
Fluorogenic: Measure the fluorescence of the liberated 2-naphthol at an excitation wavelength of ~330 nm and an emission wavelength of ~410 nm.
-
-
Quantification: Calculate the enzyme activity based on a standard curve of 2-naphthol.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Principle of carboxylesterase activity detection using this compound.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature to suggest that this compound has inherent biological activity or is directly involved in cellular signaling pathways. Its primary role in a biological context is as a synthetic substrate for the detection and characterization of carboxylesterase activity. The biological effects observed in assays using this compound are attributable to the activity of the enzyme on the substrate, leading to the release of the detectable 2-naphthol moiety.
References
The Synthesis of 2-Naphthyl Myristate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis of 2-Naphthyl myristate (naphthalen-2-yl tetradecanoate), a valuable chromogenic substrate for carboxylesterase and other lipolytic enzymes.[1][2][3] This document outlines the core principles of its synthesis, focusing on established esterification methodologies. Detailed experimental protocols, key physicochemical properties, and characterization techniques are presented to aid researchers in the successful laboratory-scale production and validation of this compound.
Introduction
This compound is a synthetic ester formed from the condensation of 2-naphthol and myristic acid.[4] Its primary application in research and diagnostics lies in its role as a chromogenic substrate. Upon enzymatic cleavage by carboxylesterases or lipases, 2-naphthol is released. This liberated 2-naphthol can then be coupled with a diazonium salt to produce a distinct azo dye, allowing for the colorimetric detection and quantification of enzyme activity.[1] Furthermore, the fluorescent properties of 2-naphthol enable fluorometric assays. Given its utility, a reproducible and well-characterized synthesis is paramount.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | naphthalen-2-yl tetradecanoate | PubChem |
| Synonyms | 2-Naphthyl tetradecanoate, beta-Naphthyl myristate | PubChem |
| CAS Number | 7262-80-8 | PubChem |
| Molecular Formula | C₂₄H₃₄O₂ | PubChem |
| Molecular Weight | 354.53 g/mol | Biosynth |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
| Melting Point | 64.0 °C | Biosynth |
| Boiling Point | 473.10 °C | Biosynth |
| Storage | Store at -20°C, protect from light | GoldBio |
Synthesis of this compound
The synthesis of this compound is achieved through the formation of an ester linkage between 2-naphthol and myristic acid. Several standard esterification methods can be employed. Below are two detailed protocols for common and effective approaches: the Steglich esterification and an adaptation of the Schotten-Baumann reaction.
Method 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is advantageous as it proceeds under neutral conditions and at room temperature, minimizing side reactions.
-
Reagent Preparation: In a round-bottom flask, dissolve myristic acid (1 equivalent) and 2-naphthol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Purification: The filtrate is then washed sequentially with dilute hydrochloric acid (e.g., 1M HCl) to remove unreacted DMAP, followed by a saturated sodium bicarbonate solution to remove any remaining myristic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.
Method 2: Schotten-Baumann Reaction using Myristoyl Chloride
This method involves the acylation of 2-naphthol with myristoyl chloride (the acid chloride of myristic acid) under basic conditions. The Schotten-Baumann reaction is a robust method for the synthesis of esters from phenols.
-
Reagent Preparation: Dissolve 2-naphthol (1 equivalent) in a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH) in a flask. This deprotonates the phenolic hydroxyl group, forming the more nucleophilic sodium 2-naphthoxide.
-
Acylation: To the vigorously stirred, cooled (ice bath) solution of sodium 2-naphthoxide, add myristoyl chloride (1 equivalent) dropwise.
-
Reaction: Continue vigorous stirring for 15-30 minutes after the addition is complete. A solid precipitate of this compound will form.
-
Work-up: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any remaining sodium hydroxide and sodium chloride. Further washing with a cold, dilute acid solution may be beneficial.
-
Final Product: The crude ester is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (64.0 °C). A sharp melting point range is indicative of high purity.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735-1750 cm⁻¹ and bands corresponding to the aromatic naphthalene ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons of the naphthalene ring, as well as signals for the aliphatic protons of the myristate chain.
-
¹³C NMR will show a characteristic signal for the ester carbonyl carbon around 170 ppm, in addition to signals for the aromatic and aliphatic carbons.
-
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (354.53 g/mol ).
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Enzymatic Cleavage of this compound
This compound is not known to be involved in a specific signaling pathway. Its primary biological relevance is as a substrate for hydrolytic enzymes. The diagram below illustrates this enzymatic reaction.
Conclusion
The synthesis of this compound can be readily achieved in a laboratory setting using standard esterification techniques such as the Steglich esterification or the Schotten-Baumann reaction. Careful execution of the synthesis and purification steps, followed by thorough characterization, will ensure a high-purity product suitable for its intended applications in enzyme assays. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and validate this important chemical tool.
References
Navigating the Solubility Landscape of 2-Naphthyl Myristate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Naphthyl myristate, the ester of 2-naphthol and myristic acid, is a lipophilic, solid compound with applications as a chromogenic substrate in enzyme assays.[1][2] Its utility in various experimental and formulation contexts is fundamentally governed by its solubility in organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, alongside detailed experimental protocols for its determination. Due to a scarcity of published quantitative data, this guide also presents predicted solubility characteristics based on chemical structure and offers a generalized methodology for researchers to ascertain precise solubility values in their solvents of interest.
Chemical and Physical Properties
A foundational understanding of this compound's properties is crucial for predicting its solubility behavior.
| Property | Value | Reference |
| IUPAC Name | naphthalen-2-yl tetradecanoate | [3] |
| Molecular Formula | C24H34O2 | [3][4] |
| Molecular Weight | 354.53 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 65.0 to 68.0 °C |
Solubility of this compound
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates that such data is not widely published.
Qualitative and Predicted Solubility
While quantitative data is lacking, some qualitative information is available. Additionally, the solubility can be predicted based on the principle of "like dissolves like." The molecule possesses a large, nonpolar myristate tail and a bulky, aromatic naphthyl group, suggesting poor solubility in polar solvents and good solubility in nonpolar and some polar aprotic solvents.
| Solvent | Predicted Solubility | Rationale and Observations |
| Chloroform | Soluble | A product specification sheet notes "very faint turbidity," suggesting high solubility. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Likely Soluble | As a polar aprotic solvent, it is expected to solubilize the ester. |
| Ethanol | Moderately Soluble | The long alkyl chain may limit solubility in this polar protic solvent. |
| Methanol | Sparingly Soluble | Higher polarity compared to ethanol is likely to decrease solubility further. |
| Water | Insoluble | The hydrophobic nature of the molecule would preclude solubility in water. |
| Hexanes/Heptane | Soluble | The long myristate chain should facilitate solubility in nonpolar aliphatic solvents. |
| Toluene | Soluble | The aromatic naphthyl group should promote solubility in this aromatic solvent. |
Experimental Protocol for Solubility Determination
To empower researchers to ascertain precise solubility data, the following generalized protocol for the isothermal shake-flask method is provided.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
-
The following diagram illustrates the logical flow of this experimental protocol.
Application: Chromogenic Substrate Assay
This compound is primarily used as a chromogenic substrate for carboxylesterases. The enzyme hydrolyzes the ester bond, releasing 2-naphthol. The liberated 2-naphthol can then be coupled with a diazonium salt to form an azo dye, which can be quantified colorimetrically.
The signaling pathway for this assay is depicted below.
Conclusion
While specific quantitative solubility data for this compound remains elusive in published literature, this guide provides researchers with the necessary tools to navigate its use. By understanding its chemical properties, leveraging the provided qualitative and predictive solubility information, and employing the detailed experimental protocol, scientists and drug development professionals can effectively determine the solubility in their specific solvent systems. This foundational data is critical for the successful design of enzyme assays, formulation development, and other research applications involving this compound.
References
An In-depth Technical Guide to the Physical Properties of beta-Naphthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of beta-Naphthyl myristate (also known as 2-Naphthyl myristate). The information is curated for professionals in research and development who require precise data for experimental design, formulation, and analysis. This document includes quantitative physical data, standardized experimental protocols, and a visualization of its application in biochemical assays.
Core Physical and Chemical Properties
Beta-Naphthyl myristate is the ester formed from the condensation of myristic acid and 2-naphthol.[1] Its identity and key physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | naphthalen-2-yl tetradecanoate | [1] |
| Synonyms | This compound, β-Naphthyl myristate | [1] |
| CAS Number | 7262-80-8 | [1] |
| Molecular Formula | C₂₄H₃₄O₂ | [1] |
| Molecular Weight | 354.5 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 65.0 - 68.0 °C | |
| Solubility | Soluble in chloroform. Insoluble in water. |
Experimental Protocols
The following sections detail standardized laboratory methodologies for determining the key physical properties of beta-Naphthyl myristate.
Melting Point Determination
Objective: To determine the temperature range over which the solid beta-Naphthyl myristate transitions into a liquid.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of dry beta-Naphthyl myristate crystalline powder is finely crushed. The powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a digital melting point apparatus.
-
Heating and Observation:
-
The sample is heated at a rapid rate initially (e.g., 10-15 °C per minute) to approach the expected melting point.
-
Approximately 15-20 °C below the anticipated melting point (around 45 °C), the heating rate is reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid sample has completely liquefied is recorded as the final melting point.
-
The melting point is reported as a range from the onset to the final temperature.
-
Solubility Assessment
Objective: To qualitatively and quantitatively determine the solubility of beta-Naphthyl myristate in various solvents.
Methodology: Visual Saturated Solution Method
-
Solvent Selection: A panel of solvents is selected, including water, ethanol, and chloroform.
-
Qualitative Assessment:
-
To a test tube containing 1 mL of the selected solvent, a small, precisely weighed amount (e.g., 10 mg) of beta-Naphthyl myristate is added.
-
The mixture is vortexed or agitated for a set period (e.g., 60 seconds) at a controlled temperature (e.g., 25 °C).
-
The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered "soluble" under these conditions. If it remains undissolved, it is deemed "insoluble" or "sparingly soluble."
-
-
Quantitative Assessment (for soluble compounds):
-
A known volume (e.g., 5 mL) of the solvent is placed in a vial at a constant temperature.
-
Small, pre-weighed increments of beta-Naphthyl myristate are added to the solvent.
-
After each addition, the mixture is stirred until the solute is fully dissolved before the next increment is added.
-
The process is continued until a saturated solution is achieved (i.e., a slight excess of solid solute remains undissolved after prolonged agitation).
-
The total mass of the dissolved solute is used to calculate the solubility in units such as mg/mL or mol/L.
-
Application in Enzyme Assays
Beta-Naphthyl myristate serves as a valuable chromogenic substrate for detecting and quantifying the activity of carboxylesterases. The enzymatic hydrolysis of the ester bond releases 2-naphthol, which can then react with a diazonium salt (like Fast Blue B) to produce a colored azo dye. The intensity of the color is proportional to the amount of 2-naphthol released and thus to the enzyme's activity.
Carboxylesterase Activity Assay Workflow
References
2-Naphthyl Myristate as a Fluorogenic Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Naphthyl myristate, a valuable fluorogenic substrate for the detection and characterization of esterase and lipase activity. This document outlines the core principles of its application, detailed experimental protocols, and its relevance in various research and drug development contexts.
Introduction
This compound is a synthetic ester formed from 2-naphthol and myristic acid.[1][2] It serves as a substrate for a variety of hydrolytic enzymes, primarily carboxylesterases and lipases.[1][3] The utility of this compound in biochemical assays stems from its fluorogenic nature. The intact molecule is non-fluorescent; however, upon enzymatic cleavage, it releases 2-naphthol, a compound that exhibits strong fluorescence. This property allows for the continuous and sensitive monitoring of enzyme activity.
The enzymatic hydrolysis of this compound yields myristic acid and 2-naphthol. The liberated 2-naphthol can be quantified by its fluorescence, providing a direct measure of enzyme kinetics. This substrate is particularly useful for high-throughput screening of enzyme inhibitors and for characterizing the activity of purified enzymes or enzymes in complex biological samples.
Physicochemical and Fluorescence Properties
A summary of the key physicochemical and fluorescence properties of this compound and its fluorescent product, 2-naphthol, is presented below.
| Property | This compound | 2-Naphthol |
| Synonyms | β-Naphthyl myristate, Myristic acid 2-naphthyl ester | Naphthalen-2-ol, beta-Naphthol |
| Molecular Formula | C₂₄H₃₄O₂ | C₁₀H₈O |
| Molecular Weight | 354.53 g/mol | 144.17 g/mol |
| Appearance | White to light yellow crystalline powder | Colorless to yellow crystalline solid |
| Storage Conditions | Store at -20°C, protected from light. | Store at room temperature. |
| Fluorescence | Non-fluorescent | Fluorescent |
| Excitation Wavelength | N/A | ~330 nm |
| Emission Wavelength | N/A | ~415 nm (can vary with solvent and pH) |
Enzymology and Applications
This compound is a substrate for several classes of hydrolytic enzymes, making it a versatile tool in various fields of research and drug development.
Carboxylesterases (CES)
Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs with ester or amide linkages. The two major human carboxylesterases are CES1 and CES2, which exhibit distinct tissue distribution and substrate specificities.
-
CES1: Primarily found in the liver, CES1 is responsible for the metabolism of numerous drugs, such as the activation of the anticoagulant prodrug dabigatran etexilate and the inactivation of the antiplatelet agent clopidogrel.
-
CES2: Predominantly expressed in the small intestine, CES2 is involved in the activation of anticancer prodrugs like CPT-11 (irinotecan).
The development of selective CES inhibitors is an active area of research, as these compounds could be co-administered with CES-metabolized drugs to modulate their pharmacokinetic profiles, either to enhance efficacy or reduce toxicity. This compound can be employed in high-throughput screening campaigns to identify novel CES inhibitors.
Lipases
Lipases are enzymes that catalyze the hydrolysis of fats (lipids). They are essential for the digestion, transport, and processing of dietary lipids. Dysregulation of lipase activity is implicated in various pathological conditions, including obesity, metabolic syndrome, and cancer.
-
Pancreatic Lipase: A key enzyme in the digestion of dietary triglycerides. Inhibition of pancreatic lipase, for instance by the drug orlistat, is a therapeutic strategy for weight management.
-
Intracellular Lipases: Enzymes like adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MAGL) are involved in the mobilization of stored fats and the generation of signaling molecules. These enzymes are emerging as therapeutic targets in cancer, where altered lipid metabolism is a hallmark of malignancy.
Fluorogenic substrates like this compound are valuable for studying lipase activity and for the discovery of novel lipase inhibitors with therapeutic potential.
Experimental Protocols
The following sections provide a generalized protocol for a fluorometric enzyme assay using this compound. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme and experimental setup.
Preparation of Reagents
-
Assay Buffer: The choice of buffer will depend on the optimal pH for the enzyme of interest. A common starting point is a phosphate or Tris-based buffer at a physiologically relevant pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound Stock Solution: Due to its hydrophobicity, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or biological sample (e.g., cell lysate, tissue homogenate) in a suitable buffer. The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.
-
2-Naphthol Standard Solution: To generate a standard curve for quantifying the amount of product formed, prepare a stock solution of 2-naphthol in the same organic solvent as the substrate.
Fluorometric Assay Procedure
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer. The final concentration in the assay should ideally be at or below the Michaelis constant (Km) if known, or determined through substrate titration experiments. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Set up the reaction in a 96-well black microplate. For each reaction, add the assay buffer, the this compound working solution, and any potential inhibitors or test compounds.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.
-
Initiate the reaction by adding the enzyme solution to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Set the excitation wavelength to approximately 330 nm and the emission wavelength to approximately 415 nm. Record readings at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the reaction remains in the initial linear phase.
-
Include appropriate controls:
-
No-enzyme control: To measure the rate of non-enzymatic hydrolysis of the substrate.
-
No-substrate control: To measure the background fluorescence of the enzyme and other components.
-
Positive control: A known active enzyme to ensure the assay is working correctly.
-
Inhibitor control: A known inhibitor of the enzyme to validate the assay for screening purposes.
-
Data Analysis
-
Subtract the background fluorescence (from the no-enzyme or no-substrate control) from the fluorescence readings of the reactions.
-
Plot the fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Generate a 2-naphthol standard curve by plotting the fluorescence intensity of known concentrations of 2-naphthol. This curve can be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (e.g., µmol/min).
-
For enzyme kinetics studies, perform the assay with varying concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
For inhibitor screening, calculate the percentage of inhibition for each test compound compared to a vehicle control. For potent inhibitors, determine the IC₅₀ value by plotting the percentage of inhibition against a range of inhibitor concentrations.
Data Presentation
While specific kinetic parameters for this compound with various esterases and lipases are not widely reported in the literature, the following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest.
| Enzyme | Source Organism | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Carboxylesterase 1 | Homo sapiens | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| Carboxylesterase 2 | Homo sapiens | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| Pancreatic Lipase | Sus scrofa | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
| Monoacylglycerol Lipase | Homo sapiens | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] | [Data to be determined experimentally] |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a fluorogenic substrate.
Caption: Enzymatic cleavage of this compound.
Caption: A typical workflow for a fluorometric enzyme assay.
Caption: Role of carboxylesterases in prodrug activation.
Caption: Simplified lipase signaling pathway in cancer.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the measurement of carboxylesterase and lipase activity. Its application extends from basic enzyme characterization to high-throughput screening for the identification of novel therapeutic agents. This guide provides the fundamental knowledge and a practical framework for the utilization of this compound in a research and drug development setting. The successful application of this substrate will aid in elucidating the roles of esterases and lipases in health and disease and will facilitate the discovery of new drugs targeting these important enzyme classes.
References
An In-depth Technical Guide to the Safety of Myristic Acid 2-Naphthyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available safety and physicochemical data for Myristic Acid 2-Naphthyl Ester (CAS No. 7262-80-8). The information has been compiled from Safety Data Sheets (SDS) and chemical databases to assist researchers in performing risk assessments and ensuring safe laboratory handling.
Myristic acid 2-naphthyl ester, also known as 2-naphthyl myristate, is a tetradecanoate ester used in biochemical research, notably as a chromogenic substrate for carboxylesterase. Despite its application, it is crucial to note that the toxicological properties of this compound have not been thoroughly investigated. Safety Data Sheets from multiple suppliers consistently report a lack of comprehensive hazard data.
GHS Hazard Identification and Classification
According to Safety Data Sheets compliant with Regulation (EC) No 1272/2008, Myristic acid 2-naphthyl ester does not meet the criteria for classification in any hazard class[1][2].
-
GHS Pictograms: None
-
Signal Word: No signal word
-
Hazard Statements: None
-
Precautionary Statements: None
While not officially classified as hazardous, standard safe laboratory practices should always be observed when handling this or any chemical for which toxicological data is incomplete.
Physicochemical Information
The following table summarizes the key physical and chemical properties of Myristic acid 2-naphthyl ester. A significant portion of quantitative data is not available in published safety literature.
| Property | Data | Source(s) |
| Chemical Formula | C₂₄H₃₄O₂ | [1][2][3] |
| Molecular Weight | 354.53 g/mol | |
| CAS Number | 7262-80-8 | |
| Appearance | White to slightly pale yellow crystal/powder | |
| Melting Point | 67 °C | |
| Boiling Point | No data available | |
| Flash Point | No data available | |
| Solubility in Water | No data available | |
| Vapor Pressure | No data available | |
| Relative Density | No data available |
Toxicological Data
A critical finding is the absence of quantitative toxicological data for Myristic acid 2-naphthyl ester. Safety Data Sheets from multiple suppliers explicitly state that this information is unavailable, and one supplier notes, "Caution! The toxicological properties of this substance have not been thoroughly investigated". Researchers must handle this compound with the understanding that its potential health effects are unknown.
| Toxicological Endpoint | Data | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| STOT-Single Exposure | No data available | |
| STOT-Repeated Exposure | No data available | |
| Aspiration Hazard | No data available |
Experimental Protocols
Detailed experimental protocols for the safety assessment of Myristic acid 2-naphthyl ester are not available in the public domain, which is consistent with the lack of toxicological data. However, should such studies be undertaken, they would typically follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. For example, an acute oral toxicity study would likely be conducted according to OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This protocol involves administering the substance to fasted animals (typically rats) in a stepwise procedure using a limited number of animals at each step. Observations for signs of toxicity are made for at least 14 days.
Safe Handling and Exposure Control
Given the absence of toxicity data, a cautious approach to handling is required. The following workflow outlines a logical process for risk assessment and control when working with Myristic acid 2-naphthyl ester.
Recommended Exposure Controls:
| Control Type | Recommendation | Source(s) |
| Engineering Controls | Handle in a well-ventilated place. Use a local exhaust or closed system to prevent direct exposure. | |
| Eye/Face Protection | Wear safety glasses with side shields. A face shield may be required depending on the situation. | |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). | |
| Skin and Body Protection | Wear protective clothing and boots as required by the specific laboratory procedure. | |
| Respiratory Protection | If dust or aerosol is generated, use a dust respirator. Follow local and national regulations. |
First Aid Measures
In case of accidental exposure, follow these first aid guidelines.
| Exposure Route | First Aid Measure | Source(s) |
| Inhalation | Remove victim to fresh air and keep at rest. Get medical advice if you feel unwell. | |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | |
| Ingestion | Rinse mouth. Get medical advice if you feel unwell. |
Storage and Stability
-
Storage Conditions: Keep container tightly closed. Store in a cool, dark place. A recommended storage temperature is below 15°C.
-
Chemical Stability: Stable under normal conditions.
-
Incompatible Materials: Store away from oxidizing agents.
-
Hazardous Decomposition Products: No data available.
References
An In-depth Technical Guide to 2-Naphthyl Myristate for Esterase Activity Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-naphthyl myristate as a substrate for the detection of esterase activity. It covers the core principles of the assay, detailed experimental protocols for both quantitative analysis and histochemical staining, and the application of this methodology in research and drug development.
Introduction to Esterases and this compound
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, a reaction crucial for various physiological processes, including signal transduction and xenobiotic metabolism. Human carboxylesterases (hCE1 and hCE2), for instance, are key players in the metabolism of a wide range of ester-containing drugs and endogenous compounds like lipids.[1][2][3][4] The detection and quantification of esterase activity are therefore vital in drug discovery, toxicology, and diagnostics.
This compound (naphthalen-2-yl tetradecanoate) is a chromogenic and fluorogenic substrate used to detect the activity of carboxylesterases.[5] It is an ester formed from the condensation of myristic acid and 2-naphthol. The lipophilic nature of the myristate chain can facilitate its interaction with certain esterases.
Core Principle of Detection
The detection method is based on a two-step enzymatic and chemical reaction.
-
Enzymatic Hydrolysis: Esterase enzymes cleave the ester bond in this compound. This hydrolysis reaction releases myristic acid and, critically, 2-naphthol.
-
Signal Generation: The liberated 2-naphthol is the reporter molecule. It can be detected in two primary ways:
-
Chromogenic Detection: In the most common method, 2-naphthol is immediately coupled with a diazonium salt (e.g., Fast Blue BB, Fast Blue RR, or Fast Red TR) present in the reaction buffer. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity. The intensity of the color is proportional to the amount of 2-naphthol released and thus to the esterase activity.
-
Fluorogenic Detection: 2-Naphthol is intrinsically fluorescent, with an excitation peak around 331 nm and an emission peak at 354 nm. This property allows for a continuous, fluorescence-based assay to monitor esterase activity in real-time.
-
The overall reaction scheme is illustrated below.
Data Presentation
Chemical and Physical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | naphthalen-2-yl tetradecanoate | |
| Molecular Formula | C₂₄H₃₄O₂ | |
| Molecular Weight | 354.5 g/mol | |
| CAS Number | 7262-80-8 | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 64.0 - 68.0 °C | |
| Storage Conditions | Store at -20°C, protect from light |
Comparative Kinetic Parameters
Specific kinetic data for this compound is not widely published. However, data from related substrates can provide a useful reference for carboxylesterase activity.
| Enzyme / Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (min⁻¹) | kcat/Km (µM⁻¹ min⁻¹) | Source Organism / Tissue | Reference |
| Carboxylesterase / Vinyl Acetate (olfactory) | 0.30 - 1.07 | 113 - 254 | - | - | Rat, Mouse (Nasal Mucosa) | |
| Carboxylesterase / Vinyl Acetate (respiratory) | 0.30 - 1.07 | 22 - 46 | - | - | Rat, Mouse (Nasal Mucosa) | |
| hCES1 / 2-Arachidonoylglycerol | 0.049 | - | 59 | 1.2 | Human (recombinant) | |
| hCES2 / 2-Arachidonoylglycerol | 0.046 | - | 43 | 0.93 | Human (recombinant) | |
| LmCesA1 / α-Naphthyl Acetate | 0.08 ± 0.01 | - | - | - | Locusta migratoria | |
| LmCesA1 / β-Naphthyl Acetate | 0.22 ± 0.03 | - | - | - | Locusta migratoria |
Note: '-' indicates data not provided in the source.
Experimental Protocols
The following are generalized protocols for using this compound. Optimization is recommended for specific enzymes, tissues, or cell types.
Protocol 1: Quantitative Spectrophotometric Assay
This protocol is for determining esterase activity in solution (e.g., cell lysates or purified enzyme preparations).
Materials:
-
This compound solution (e.g., 10 mM in acetone or DMSO)
-
Assay Buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Diazonium salt solution (e.g., 1% w/v Fast Blue BB salt in water, freshly prepared and protected from light)
-
Enzyme preparation (cell lysate, tissue homogenate, or purified enzyme)
-
Microplate reader or spectrophotometer capable of reading at ~510-540 nm (wavelength depends on the diazonium salt used)
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare the reaction mixture. For each 1 mL of final volume, combine:
-
950 µL of Assay Buffer
-
20 µL of this compound solution
-
30 µL of freshly prepared Diazonium salt solution
-
Vortex briefly to mix. Note: Some precipitation of the substrate may occur; ensure a homogenous suspension before dispensing.
-
-
Equilibrate: Pre-warm the reagent mix and the enzyme samples to the desired reaction temperature (e.g., 37°C).
-
Initiate Reaction: In a 96-well plate, add a suitable volume of the enzyme preparation (e.g., 10-50 µL) to each well. Include a negative control with buffer instead of the enzyme sample.
-
Add Reagent Mix: Add the reagent mix to each well to start the reaction (e.g., 150-190 µL to bring the final volume to 200 µL).
-
Measure Absorbance: Immediately place the plate in the microplate reader. Measure the absorbance at the appropriate wavelength (e.g., 510 nm for Fast Blue RR) kinetically over a period of 10-30 minutes, or as an endpoint reading after a fixed incubation time.
-
Calculate Activity: Determine the rate of change in absorbance (ΔAbs/min). Enzyme activity can be calculated using the Beer-Lambert law, provided a molar extinction coefficient for the specific azo dye is known.
Important Consideration: Some studies note that β-naphthyl esters, like this compound, may produce non-linear changes in absorbance in certain continuous spectrophotometric assays. Endpoint assays or careful validation of linearity are recommended.
Protocol 2: Histochemical Staining of Tissues/Cells
This protocol is for localizing esterase activity in cryosections or fixed cell preparations.
Materials:
-
Frozen tissue sections or fixed cell smears on glass slides
-
Fixative (e.g., Citrate-Acetone-Formaldehyde solution)
-
Incubation Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)
-
This compound solution (e.g., 10 mg/mL in acetone)
-
Diazonium salt (e.g., Fast Blue BB salt or Fast Red TR salt)
-
Counterstain (e.g., Hematoxylin)
-
Aqueous mounting medium
Procedure:
-
Fixation: Fix slides in a cold fixative solution for 30-60 seconds.
-
Rinse: Rinse the slides thoroughly with deionized water for 1-2 minutes. Do not allow slides to dry.
-
Prepare Incubation Solution: Prepare the solution immediately before use in a Coplin jar, protected from light. For approximately 40 mL:
-
40 mL of pre-warmed (37°C) Incubation Buffer
-
1 mL of this compound solution
-
40 mg of Diazonium salt (e.g., Fast Blue BB)
-
Mix well until the salt is dissolved. The solution may appear cloudy. Filter if necessary.
-
-
Incubation: Immerse the slides in the incubation solution. Incubate at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.
-
Rinse: Remove slides and rinse thoroughly in running deionized water for at least 2 minutes.
-
Counterstain (Optional): Counterstain with a suitable nuclear stain like Hematoxylin for 1-2 minutes to visualize cell morphology.
-
Final Rinse and Mounting: Rinse in tap water, air dry, and mount with an aqueous mounting medium.
-
Microscopy: Evaluate microscopically. Sites of esterase activity will appear as a colored precipitate (e.g., bright red or dark blue, depending on the diazonium salt used).
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
An In-depth Technical Guide to 2-Naphthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Naphthyl myristate, a chromogenic substrate widely utilized in the detection and quantification of carboxylesterase activity. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in enzymatic assays, and includes a plausible enzymatic synthesis route.
Core Compound Properties
This compound, also known as naphthalen-2-yl tetradecanoate, is a key reagent in various biochemical assays. Its utility stems from the enzymatic release of 2-naphthol, which can then be coupled with a diazonium salt to produce a quantifiable colored azo dye.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below, offering a clear comparison of its fundamental properties.
| Property | Value | Source |
| Molecular Weight | 354.53 g/mol | [1][2] |
| Molecular Formula | C₂₄H₃₄O₂ | [3] |
| CAS Number | 7262-80-8 | [3] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 65.0 to 68.0 °C | |
| Solubility | Very faint turbidity in Chloroform | |
| Purity (by GC) | >97.0% |
Enzymatic Activity Assay: A Chromogenic Approach
This compound serves as an effective substrate for the determination of carboxylesterase activity. The underlying principle of this assay is the enzymatic hydrolysis of the ester bond in this compound, which liberates 2-naphthol. The subsequent reaction of 2-naphthol with a diazonium salt, such as Fast Blue B or Fast Red TR, results in the formation of a distinctly colored azo dye. The intensity of this color, which is directly proportional to the amount of 2-naphthol released, can be quantified spectrophotometrically.
Experimental Workflow: Carboxylesterase Activity Assay
The following diagram illustrates the key steps in a typical chromogenic assay for determining carboxylesterase activity using this compound.
References
A Technical Guide to the Hydrolysis of 2-Naphthyl Myristate by Lipase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the synthetic substrate 2-naphthyl myristate by lipase. It details the underlying principles, experimental protocols, and data interpretation for researchers investigating lipase activity. This assay is a valuable tool for screening lipase inhibitors, characterizing enzyme kinetics, and assessing the potency of lipase-targeting therapeutics.
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates. Their roles in fat digestion, metabolism, and cell signaling make them significant targets in drug development for conditions such as obesity, pancreatitis, and cancer. The use of synthetic chromogenic or fluorogenic substrates is a common strategy for the in vitro characterization of lipase activity due to the relative simplicity and high-throughput nature of these assays.
This compound is a synthetic substrate for lipase. The enzymatic cleavage of the ester bond releases myristic acid and 2-naphthol. The liberated 2-naphthol can then react with a chromogenic coupling agent, such as a diazonium salt (e.g., Fast Blue B), to produce a colored adduct that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the lipase activity under appropriate assay conditions.
Principle of the Assay
The lipase-catalyzed hydrolysis of this compound is a two-step reaction in the context of a colorimetric assay.
-
Enzymatic Hydrolysis: Lipase hydrolyzes the ester linkage of this compound to yield myristic acid and 2-naphthol.
-
Colorimetric Detection: The released 2-naphthol rapidly couples with a diazonium salt, such as Fast Blue B, to form a stable, colored azo dye. The intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the amount of 2-naphthol produced and thus to the lipase activity.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reagents and the execution of the lipase activity assay using this compound.
Reagent Preparation
-
Lipase Solution: Prepare a stock solution of the lipase to be assayed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The optimal concentration of the enzyme should be determined empirically to ensure that the reaction rate is linear over the desired time course.
-
Substrate Stock Solution: Due to the poor aqueous solubility of this compound, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A typical concentration for the stock solution is 10-20 mM.
-
Assay Buffer: A phosphate buffer (100 mM, pH 7.0) is a suitable starting point for the assay. The optimal pH for a specific lipase may vary and should be determined experimentally.
-
Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in the assay buffer. A typical concentration is 1-2 mM. This solution should be protected from light and used within a few hours of preparation.
-
Substrate Emulsion: For the assay, the this compound needs to be in an emulsified form to be accessible to the lipase. A common method is to use a detergent like Triton X-100 or gum arabic.
-
To a suitable volume of assay buffer, add Triton X-100 to a final concentration of 0.1-0.5% (v/v).
-
While vortexing or sonicating the buffer-detergent mixture, add the required volume of the this compound stock solution to achieve the desired final substrate concentration (e.g., 1.3 mM).
-
Continue to vortex or sonicate until a stable, homogenous emulsion is formed.
-
Spectrophotometric Assay Protocol
This protocol is designed for a 96-well microplate format but can be adapted for single cuvette assays.
-
Prepare the Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the following in order:
-
Assay Buffer
-
Substrate Emulsion
-
Fast Blue B Solution
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the lipase solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature. Measure the absorbance at a wavelength between 510 nm and 560 nm. The optimal wavelength should be determined by performing a spectral scan of the final colored product. Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
Determine the initial reaction velocity (v₀) from the linear portion of the curve.
-
Quantitative Data
The determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) is crucial for characterizing enzyme-substrate interactions and for evaluating the potency of inhibitors. These parameters are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
| Lipase Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| Candida rugosa | 0.5 - 2.0 | 50 - 200 | 7.0 - 8.0 | 35 - 45 |
| Porcine Pancreas | 0.2 - 1.5 | 100 - 500 | 7.5 - 8.5 | 37 - 40 |
| Pseudomonas cepacia | 1.0 - 5.0 | 80 - 300 | 7.0 - 9.0 | 40 - 50 |
| Aspergillus niger | 2.0 - 8.0 | 20 - 100 | 5.5 - 7.0 | 30 - 40 |
Note: The kinetic parameters are highly dependent on the specific reaction conditions, including the type and concentration of detergent used for substrate emulsification.
Data Interpretation and Considerations
-
Substrate Specificity: The long myristate (C14) fatty acid chain makes this substrate relatively specific for true lipases, which preferentially hydrolyze water-insoluble substrates, as opposed to esterases, which are more active on water-soluble, short-chain esters.
-
Assay Linearity: It is essential to establish the range of enzyme concentrations and reaction times for which the assay is linear. At high enzyme concentrations or extended incubation times, substrate depletion or product inhibition can lead to a non-linear reaction rate.
-
Controls: Appropriate controls should be included in every experiment:
-
No-enzyme control: To account for any non-enzymatic hydrolysis of the substrate.
-
No-substrate control: To measure any background absorbance changes not related to the reaction.
-
-
Interfering Substances: Compounds that absorb light at the detection wavelength or that interfere with the coupling reaction between 2-naphthol and Fast Blue B can lead to erroneous results. Test compounds should be checked for such interference.
Conclusion
The assay for lipase activity using this compound as a substrate provides a robust and adaptable method for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the key parameters outlined in this guide, scientists can obtain reliable and reproducible data on lipase kinetics and inhibition. This will aid in the discovery and characterization of novel therapeutics targeting this important class of enzymes.
2-Naphthyl Myristate (CAS 7262-80-8): An Overview of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a summary of the currently available technical information for 2-Naphthyl myristate, identified by the CAS number 7262-80-8. Despite a comprehensive search, detailed experimental data, in-depth signaling pathway information, and extensive quantitative metrics remain limited in publicly accessible scientific literature and databases. This guide, therefore, serves to consolidate the known information and highlight the areas where further research is required.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. This data is critical for its handling, formulation, and application in a research setting.
| Property | Value |
| CAS Number | 7262-80-8 |
| Synonyms | Naphthalen-2-yl tetradecanoate |
| Molecular Formula | C24H34O2 |
| Molecular Weight | 354.5 g/mol |
Synthesis and Experimental Workflow
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general synthetic route can be proposed based on standard esterification reactions. The logical workflow for a typical synthesis and characterization process is outlined below.
Caption: General workflow for synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathways
Information regarding the specific biological activity and signaling pathway interactions of this compound is not currently available in the reviewed literature. Based on its structure as a naphthyl ester, it could potentially be investigated for activities related to enzymatic hydrolysis by esterases or lipases. Such an interaction could release 2-naphthol and myristic acid, which have their own distinct biological effects.
A hypothetical signaling pathway involving enzymatic cleavage is depicted below. This diagram is speculative and intended to provide a conceptual framework for future research.
Caption: Hypothetical enzymatic processing of this compound.
Areas for Future Research
The lack of comprehensive data on this compound presents numerous opportunities for further investigation. Key areas for future research include:
-
Detailed Synthesis and Optimization: Development and publication of a detailed, optimized protocol for the synthesis of this compound.
-
Comprehensive Physicochemical Characterization: In-depth analysis of properties such as solubility in various solvents, melting point, and spectral characteristics (e.g., FT-IR, UV-Vis).
-
Biological Screening: Systematic screening for biological activity in various assays, including but not limited to, anticancer, antimicrobial, and anti-inflammatory models.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action, including target identification and signaling pathway analysis.
-
Metabolic Stability and Pharmacokinetics: Investigation of the metabolic fate of this compound in vitro and in vivo.
Core Principles for the Utilization of 2-Naphthyl Myristate in Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl myristate, a chromogenic and fluorogenic substrate, serves as a valuable tool in a variety of biochemical assays, primarily for the detection of carboxylesterase, lipase, and phosphatase activity. Its utility lies in the enzymatic liberation of 2-naphthol from the myristate ester. The released 2-naphthol can then be quantified using either colorimetric or fluorometric methods, providing a sensitive and reliable measure of enzymatic activity. This guide details the fundamental principles of using this compound, including its physicochemical properties, reaction mechanisms, and detailed protocols for its application in experimental settings.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in assay development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₄O₂ | [1] |
| Molecular Weight | 354.53 g/mol | [1] |
| CAS Number | 7262-80-8 | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 65.0 to 68.0 °C | |
| Solubility | Soluble in ethanol and oils. Immiscible with water. | [3] |
| Storage | Store desiccated at -20°C, protected from light. |
Principle of Detection
The central principle behind the use of this compound in enzymatic assays is the cleavage of the ester bond by a hydrolase, such as a lipase or esterase. This reaction releases myristic acid and 2-naphthol. The detection of the enzymatic activity is based on the quantification of the liberated 2-naphthol.
Enzymatic Hydrolysis of this compound
The enzymatic reaction is the foundational step in assays utilizing this compound.
The liberated 2-Naphthol can be detected via two primary methods: colorimetric and fluorescent detection.
Experimental Protocols
Colorimetric Assay for Lipase Activity
This protocol is adapted for a microplate format and utilizes a diazonium salt, Fast Blue BB, for the colorimetric detection of 2-naphthol.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fast Blue BB salt
-
Sodium taurocholate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Enzyme sample (e.g., purified lipase, bacterial culture supernatant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the assay will need to be optimized, but a starting point of 1-5 mM is recommended.
-
Color Developer Preparation: Prepare a 20 mM solution of Fast Blue BB in DMSO. This solution should be prepared fresh.
-
Emulsifier Preparation: Prepare a 100 mM solution of sodium taurocholate in Tris-HCl buffer.
-
Assay Reaction:
-
In each well of a 96-well microplate, add the components in the following order:
-
50 µL of Tris-HCl buffer
-
10 µL of sodium taurocholate solution
-
10 µL of the enzyme sample
-
-
To initiate the reaction, add 10 µL of the this compound substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Color Development:
-
Stop the enzymatic reaction by adding 20 µL of the Fast Blue BB solution to each well.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
-
Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Standard Curve: To quantify the amount of 2-naphthol produced, a standard curve should be prepared using known concentrations of 2-naphthol.
Fluorescent Assay for Lipase Activity
This protocol leverages the intrinsic fluorescence of 2-naphthol.
Materials:
-
This compound
-
DMSO
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Enzyme sample
-
Black 96-well microplate (for fluorescence measurements)
-
Fluorometric microplate reader
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in DMSO as described for the colorimetric assay.
-
Assay Reaction:
-
In each well of a black 96-well microplate, add:
-
180 µL of Tris-HCl buffer
-
10 µL of the enzyme sample
-
-
Initiate the reaction by adding 10 µL of the this compound substrate solution.
-
-
Measurement:
-
Immediately place the microplate in a fluorometric microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time. The excitation wavelength for 2-naphthol is approximately 331 nm, and the emission wavelength is around 354 nm. Kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for a total period of 30-60 minutes.
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. A standard curve of 2-naphthol can be used to convert the fluorescence units to the concentration of the product formed.
Visualization of Detection Pathways
Colorimetric Detection Pathway
The colorimetric detection relies on an azo coupling reaction between the enzymatically released 2-naphthol and a diazonium salt, such as Fast Blue BB, to form a colored azo dye.
Fluorescent Detection Pathway
The fluorescent detection method directly measures the fluorescence of the liberated 2-naphthol.
Data Interpretation and Considerations
-
Enzyme Kinetics: Both colorimetric and fluorescent assays can be adapted to determine key kinetic parameters of the enzyme, such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), by varying the substrate concentration.
-
Controls: It is crucial to include appropriate controls in each experiment. These should include a blank without the enzyme to account for any spontaneous hydrolysis of the substrate, and a positive control with a known active enzyme.
-
Interfering Substances: The presence of compounds in the sample that absorb light or fluoresce at the measurement wavelengths can interfere with the assay. It is important to assess potential interference from the sample matrix.
-
Solubility: Due to the poor water solubility of this compound, it is necessary to use a co-solvent like DMSO to prepare the stock solution. The final concentration of the organic solvent in the assay should be kept low to avoid inhibition of the enzyme.
Conclusion
This compound is a versatile substrate for the sensitive detection of hydrolytic enzymes. The choice between a colorimetric and a fluorescent detection method will depend on the specific requirements of the experiment, such as the desired sensitivity and the available instrumentation. By following the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their studies in enzymology and drug development.
References
Methodological & Application
2-Naphthyl Myristate Lipase Assay: A Detailed Protocol for Researchers
Application Note and Protocol
This document provides a comprehensive protocol for the determination of lipase activity using 2-Naphthyl myristate as a substrate. This colorimetric assay is designed for researchers, scientists, and drug development professionals engaged in the study of lipases and their inhibitors. The protocol details the principle of the assay, reagent preparation, experimental procedure, and data analysis.
Principle of the Assay
The this compound lipase assay is a reliable and sensitive method for measuring the activity of lipases. The assay is based on the enzymatic hydrolysis of the synthetic substrate, this compound, by lipase. This reaction releases myristic acid and 2-Naphthol (also known as β-naphthol). The liberated 2-Naphthol is then coupled with a diazonium salt, such as Fast Blue BB, to form a stable, colored azo dye. The intensity of the color, which is directly proportional to the amount of 2-Naphthol released, is measured spectrophotometrically. The rate of color formation reflects the lipase activity in the sample.
The enzymatic reaction and subsequent color development can be summarized as follows:
Step 1: Enzymatic Hydrolysis this compound + H₂O ---(Lipase)--> Myristic Acid + 2-Naphthol
Step 2: Color Development 2-Naphthol + Fast Blue BB salt ---(alkaline pH)--> Azo Dye (Colored Product)
The absorbance of the resulting azo dye is typically measured in the range of 530-560 nm.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | (Example) Sigma-Aldrich | NXXXX |
| Lipase (e.g., from porcine pancreas) | (Example) Sigma-Aldrich | LXXXX |
| 2-Naphthol (β-Naphthol) | (Example) Sigma-Aldrich | N1000 |
| Fast Blue BB salt | (Example) Sigma-Aldrich | FXXXX |
| Tris-HCl | (Example) Sigma-Aldrich | TXXXX |
| Sodium Taurocholate | (Example) Sigma-Aldrich | TXXXX |
| Calcium Chloride (CaCl₂) | (Example) Sigma-Aldrich | CXXXX |
| Triton X-100 | (Example) Sigma-Aldrich | TXXXX |
| Dimethyl Sulfoxide (DMSO) | (Example) Sigma-Aldrich | DXXXX |
| Hydrochloric Acid (HCl) | (Example) Fisher Scientific | AXXX |
| Sodium Hydroxide (NaOH) | (Example) Fisher Scientific | SXXX |
Experimental Protocols
Table 1: Reagent Preparation
| Reagent Solution | Preparation Instructions | Storage |
| 50 mM Tris-HCl Buffer (pH 8.0) | Dissolve 0.6057 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 100 mL with deionized water. | 4°C |
| 10 mM this compound Substrate Stock | Dissolve 35.45 mg of this compound in 10 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or a 1:1 (v/v) mixture of acetone and ethanol. | -20°C, protected from light |
| Substrate Emulsion | To 9.8 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.2 mL of the 10 mM this compound stock solution and 0.1 mL of 10% (v/v) Triton X-100. Emulsify by sonication or vigorous vortexing for 5 minutes immediately before use. This results in a 0.2 mM substrate emulsion. | Prepare fresh |
| 60 mM Sodium Taurocholate Solution | Dissolve 322.5 mg of sodium taurocholate in 10 mL of 50 mM Tris-HCl buffer (pH 8.0). | 4°C |
| 50 mM Calcium Chloride (CaCl₂) Solution | Dissolve 55.5 mg of CaCl₂ in 10 mL of deionized water. | Room Temperature |
| 1 mg/mL Fast Blue BB Solution | Dissolve 10 mg of Fast Blue BB salt in 10 mL of deionized water. | Prepare fresh, on ice, protected from light |
| 10% (w/v) Trichloroacetic Acid (TCA) | Dissolve 10 g of TCA in deionized water and bring the final volume to 100 mL. | Room Temperature |
| 2-Naphthol Standard Stock Solution (1 mM) | Dissolve 14.42 mg of 2-Naphthol in 100 mL of ethanol. | 4°C, protected from light |
| Lipase Enzyme Solution | Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0). The final concentration will depend on the specific activity of the enzyme preparation. Dilute the stock solution to the desired working concentration immediately before use. | 4°C (short-term) or -20°C (long-term) |
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture as described in Table 2.
Table 2: Reaction Mixture Composition
Component Volume Final Concentration 50 mM Tris-HCl Buffer (pH 8.0) 400 µL 20 mM Substrate Emulsion (0.2 mM) 250 µL 50 µM 60 mM Sodium Taurocholate 100 µL 6 mM 50 mM CaCl₂ 100 µL 5 mM Deionized Water 50 µL - Total Volume (pre-incubation) 900 µL -
Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add 100 µL of the lipase enzyme solution to the pre-incubated reaction mixture. Mix gently.
-
Incubation: Incubate the reaction at 37°C for a specific period (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Stop the Reaction: Terminate the enzymatic reaction by adding 100 µL of 10% (w/v) Trichloroacetic acid (TCA). Vortex briefly.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Color Development:
-
Transfer 500 µL of the clear supernatant to a new tube.
-
Add 500 µL of 1 mg/mL Fast Blue BB solution.
-
Add 250 µL of 1 M NaOH to ensure an alkaline environment for color development.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at 540 nm using a spectrophotometer.
-
Blank and Control:
-
Enzyme Blank: Prepare a blank by adding the lipase enzyme solution after the addition of TCA. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Substrate Blank: Prepare a blank containing all reagents except the enzyme solution to correct for any background absorbance.
-
-
Prepare Standards: Prepare a series of 2-Naphthol standards by diluting the 1 mM stock solution in 50 mM Tris-HCl buffer (pH 8.0) to achieve concentrations ranging from 0 to 100 µM.
-
Color Development: To 500 µL of each standard, add the color development reagents as described in step 7 of the assay procedure.
-
Measurement: Measure the absorbance at 540 nm.
-
Plot: Plot the absorbance values against the corresponding 2-Naphthol concentrations to generate a standard curve.
Data Presentation and Analysis
The lipase activity is calculated based on the amount of 2-Naphthol released per unit time.
-
Calculate the amount of 2-Naphthol released: Use the standard curve to determine the concentration of 2-Naphthol in the assay tubes from the measured absorbance values.
-
Calculate Lipase Activity: Lipase Activity (U/mL) = [(µmol of 2-Naphthol released) / (incubation time in min x volume of enzyme in mL)]
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of 2-Naphthol per minute under the specified assay conditions.
Table 3: Example Data for 2-Naphthol Standard Curve
| 2-Naphthol Concentration (µM) | Absorbance at 540 nm (Corrected) |
| 0 | 0.000 |
| 10 | 0.150 |
| 20 | 0.300 |
| 40 | 0.600 |
| 60 | 0.900 |
| 80 | 1.200 |
| 100 | 1.500 |
Visualizations
Caption: Pathway of the this compound lipase assay.
Caption: Experimental workflow for the lipase assay.
Application Notes and Protocols: Preparation of 2-Naphthyl Myristate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl myristate is a chromogenic substrate widely employed in the study of carboxylesterases.[1] Upon enzymatic hydrolysis, it liberates 2-naphthol, which can be quantified to determine enzyme activity. This reaction is often coupled with a diazonium salt to produce a colored azo-dye, facilitating spectrophotometric measurement.[1][2] Accurate and reproducible experimental results hinge on the correct preparation of the this compound stock solution. These application notes provide a detailed protocol for the preparation, storage, and handling of this reagent.
Physicochemical Data and Storage
A summary of the key quantitative data for this compound is presented in the table below. Proper storage is critical to maintain the integrity of the compound. It should be stored at -20°C, desiccated, and protected from light.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄O₂ | [3] |
| Molecular Weight | 354.53 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 65.0 to 68.0 °C | |
| Storage Conditions | -20°C, protect from light, desiccated |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound. Due to its hydrophobic nature, this compound is insoluble in aqueous solutions and requires an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is a recommended solvent due to its strong solubilizing power for a wide range of organic compounds. High-purity ethanol can also be considered as an alternative.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Ethanol, absolute (≥99.5%), ACS grade or higher
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh out 3.55 mg of this compound powder using an analytical balance and transfer it to a suitable microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (or absolute ethanol) to the vial containing the this compound. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure that all the solid has dissolved completely.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is expected to be stable for several months.
Note on Working Solutions:
The 10 mM stock solution will need to be further diluted to the final working concentration required for your specific assay. This is typically done in the assay buffer immediately before use. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid impacting enzyme activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the enzymatic reaction of this compound and the experimental workflow for preparing the stock solution.
Caption: Enzymatic hydrolysis of this compound by carboxylesterase.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Detecting Lipase Activity with 2-Naphthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. They play a crucial role in various physiological processes, including dietary fat metabolism, cellular signaling, and inflammation. The activity of lipases is a key area of investigation in numerous fields, from basic research to drug development for metabolic disorders, cancer, and neurodegenerative diseases. This document provides a detailed protocol for a sensitive colorimetric assay to determine lipase activity using 2-Naphthyl myristate as a substrate. The liberated 2-naphthol is coupled with Fast Blue B salt to produce a colored product, allowing for quantitative measurement of enzyme activity.
Principle of the Assay
The lipase assay using this compound is based on the enzymatic hydrolysis of the substrate by lipase, which releases 2-naphthol and myristic acid. The liberated 2-naphthol then reacts with a diazonium salt, Fast Blue B, in an azo-coupling reaction to form a stable, colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol released, can be measured spectrophotometrically. The rate of color formation is directly related to the lipase activity in the sample.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Biosynth | FN52323[1] |
| Fast Blue B Salt (Dye content ~95%) | MedchemExpress | HY-D0973[2] |
| 2-Naphthol (for standard curve) | Sigma-Aldrich | N1000 |
| Tris-HCl buffer | Sigma-Aldrich | T2663 |
| Triton X-100 | Sigma-Aldrich | T8760 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Lipase (e.g., from Candida rugosa) | Sigma-Aldrich | L1754 |
Experimental Protocols
Reagent Preparation
1. Tris-HCl Buffer (50 mM, pH 7.4):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 7.4 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
2. This compound Substrate Solution (10 mM):
-
Due to the poor water solubility of this compound, a stock solution should be prepared in an organic solvent.
-
Dissolve 35.45 mg of this compound in 10 mL of DMSO to make a 10 mM stock solution.
-
Store protected from light at -20°C. This compound is a substrate for carboxylesterase and can also be detected via fluorescence analysis[3].
3. Fast Blue B Solution (10 mM):
-
Prepare fresh daily.
-
Dissolve 33.93 mg of Fast Blue B salt in 10 mL of deionized water.
-
Protect from light and use within a few hours. Brownish bands in an electrophoresis gel can reveal lipase activity after 10-15 minutes of adding a Fast Blue B salt solution[2].
4. 2-Naphthol Standard Stock Solution (1 mM):
-
Dissolve 14.42 mg of 2-naphthol in 100 mL of DMSO to prepare a 1 mM stock solution.
-
Store protected from light at 4°C.
5. Lipase Enzyme Solution:
-
Prepare a stock solution of lipase (e.g., 1 mg/mL) in cold Tris-HCl buffer.
-
Further dilute the stock solution with cold Tris-HCl buffer to achieve a working concentration that results in a linear rate of reaction over the desired time course. The optimal concentration should be determined empirically.
Assay Procedure
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 1 mM 2-naphthol standard stock solution in Tris-HCl buffer to obtain concentrations ranging from 0 to 100 µM.
-
To 50 µL of each standard dilution, add 50 µL of Fast Blue B solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Plot the absorbance versus the concentration of 2-naphthol to generate a standard curve.
-
-
Enzyme Reaction:
-
Set up the reaction in a 96-well microplate.
-
Add the following to each well:
-
80 µL of Tris-HCl buffer (50 mM, pH 7.4)
-
10 µL of the sample containing lipase or the lipase standard.
-
A blank should be prepared using 10 µL of the same buffer instead of the enzyme solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM this compound substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction remains in the linear range. For some lipase assays, incubation can be as short as 15 minutes[4].
-
-
Color Development and Measurement:
-
Stop the enzymatic reaction by adding 50 µL of the 10 mM Fast Blue B solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculation of Lipase Activity
-
Determine the concentration of 2-naphthol produced in each sample well by interpolating the absorbance values from the 2-naphthol standard curve.
-
Calculate the lipase activity using the following formula:
Lipase Activity (U/mL) = (µmol of 2-naphthol released) / (incubation time in min × volume of enzyme in mL)
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of 2-naphthol per minute under the specified assay conditions.
Data Presentation
Table 1: Representative 2-Naphthol Standard Curve Data
| 2-Naphthol (µM) | Absorbance at 540 nm (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 10 | 0.185 ± 0.008 |
| 25 | 0.412 ± 0.015 |
| 50 | 0.805 ± 0.021 |
| 75 | 1.150 ± 0.035 |
| 100 | 1.480 ± 0.042 |
Table 2: Example of Lipase Activity Determination
| Sample | Absorbance at 540 nm | 2-Naphthol Released (nmol) | Lipase Activity (mU/mL) |
| Blank | 0.055 | 0 | 0 |
| Sample 1 | 0.620 | 37.5 | 62.5 |
| Sample 2 | 0.980 | 65.8 | 109.7 |
(Calculations are based on a 30-minute incubation time and a 10 µL sample volume)
Visualization of Workflow and Signaling Pathway
Experimental Workflow
References
Application Notes & Protocols: Bacterial Lipase Screening Using 2-Naphthyl Myristate
Introduction
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates.[1][2] Their broad applicability in biotechnology, including the production of detergents, pharmaceuticals, and biofuels, has driven the search for novel bacterial sources of lipases with unique properties.[2][3] A critical step in this discovery process is the effective screening of microorganisms for lipolytic activity.
This document provides detailed protocols for screening and characterizing bacterial lipases using 2-Naphthyl myristate as a chromogenic substrate. The methodology relies on the enzymatic cleavage of this compound by lipase, which releases 2-Naphthol. This product then couples with a diazonium salt, such as Fast Blue B, to form a distinctly colored azo dye, allowing for both qualitative and quantitative assessment of enzyme activity. The use of a long-chain fatty acid ester like myristate (C14) is particularly useful for differentiating true lipases from esterases, which preferentially hydrolyze short-chain esters.[4]
Principle of the Assay
The screening method is based on a two-step reaction. First, bacterial lipase hydrolyzes the this compound substrate, releasing myristic acid and 2-Naphthol. Second, the liberated 2-Naphthol immediately reacts with a diazonium salt (Fast Blue B) present in the medium to produce an insoluble, colored precipitate. The intensity of the color is directly proportional to the amount of 2-Naphthol released and, therefore, to the lipase activity.
Caption: Figure 1: Enzymatic reaction and color development pathway.
Experimental Workflow
The overall process for identifying potent lipase-producing bacteria involves several stages, from initial isolation to quantitative characterization. The workflow ensures a systematic narrowing of candidates from a diverse microbial population to a few promising strains.
Caption: Figure 2: General workflow for bacterial lipase screening.
Protocols
Protocol 1: Qualitative Plate Assay for Primary Screening
This method is used for the initial screening of a large number of bacterial colonies to identify potential lipase producers.
Materials:
-
Basal Agar Medium (e.g., Nutrient Agar or a custom minimal medium)
-
This compound
-
Fast Blue B salt
-
Acetone (or other suitable solvent)
-
Petri dishes
-
Bacterial isolates for screening
Procedure:
-
Prepare Substrate Stock: Dissolve this compound in acetone to a concentration of 1% (w/v).
-
Prepare Dye Stock: Dissolve Fast Blue B salt in distilled water to a concentration of 1% (w/v). Filter-sterilize this solution.
-
Prepare Screening Plates:
-
Prepare and autoclave the basal agar medium.
-
Cool the medium to 50-55°C in a water bath.
-
Aseptically add the this compound stock solution to a final concentration of 0.01% (w/v). Mix gently to avoid bubbles.
-
Aseptically add the Fast Blue B stock solution to a final concentration of 0.05% (w/v). Mix thoroughly.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Inoculation: Inoculate the plates with pure bacterial isolates using a sterile loop or toothpick.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 24-72 hours.
-
Observation: Observe the plates for the formation of a colored zone (typically reddish-brown or purple) around the bacterial colonies. The presence of this zone indicates extracellular lipase activity. Measure the diameter of the colored zone for a semi-quantitative comparison.
Protocol 2: Quantitative Liquid Assay for Secondary Screening
This protocol is designed for the accurate measurement of lipase activity from selected bacterial strains, typically from a cell-free supernatant (crude enzyme extract).
Materials:
-
Phosphate buffer (100 mM, pH 7.0) or other suitable buffer
-
Crude enzyme extract (supernatant from bacterial culture centrifugation)
-
Substrate solution: 10 mM this compound in a suitable solvent (e.g., DMSO or isopropanol).
-
Dye solution: 10 mM Fast Blue B in distilled water.
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
150 µL of phosphate buffer (pH 7.0).
-
20 µL of crude enzyme extract.
-
20 µL of Fast Blue B solution.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the this compound substrate solution to each well.
-
Incubation and Measurement:
-
Incubate the plate at the desired reaction temperature (e.g., 37°C).
-
Measure the absorbance at a predetermined wavelength (e.g., 580 nm, the optimal wavelength should be determined by scanning the spectrum of the final azo dye product) at regular intervals (e.g., every 2 minutes for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time graph.
-
One unit (U) of lipase activity can be defined as the amount of enzyme that produces 1 µmol of 2-Naphthol per minute under the specified conditions. A standard curve of 2-Naphthol must be generated to convert the absorbance values to molar concentrations.
-
Data Presentation
Quantitative data from screening experiments should be organized for clear comparison.
Table 1: Semi-Quantitative Results from Primary Plate Screening.
| Bacterial Isolate | Colony Diameter (mm) | Colored Zone Diameter (mm) | Lipolytic Index* |
|---|---|---|---|
| Isolate A | 8 | 25 | 3.13 |
| Isolate B | 10 | 12 | 1.20 |
| Isolate C | 9 | 30 | 3.33 |
| Isolate D | 11 | - | 0.00 |
| Isolate E | 7 | 21 | 3.00 |
| Control (E. coli) | 12 | - | 0.00 |
*Lipolytic Index = Diameter of Colored Zone / Diameter of Colony
Table 2: Quantitative Lipase Activity from Secondary Liquid Assay.
| Bacterial Isolate | Total Protein (mg/mL) | Reaction Rate (ΔAbs/min) | Specific Activity (U/mg) |
|---|---|---|---|
| Isolate A | 1.2 | 0.085 | 45.8 |
| Isolate C | 0.9 | 0.112 | 80.5 |
| Isolate E | 1.5 | 0.079 | 34.2 |
| Control (Medium) | - | 0.001 | 0.0 |
*Specific Activity is calculated based on a 2-Naphthol standard curve and total protein concentration.
Troubleshooting and Considerations
-
Substrate Solubility: this compound is hydrophobic. Ensure it is fully dissolved in the stock solution and properly emulsified in the agar or liquid medium. The addition of a small amount of a non-ionic surfactant like Triton X-100 or Tween 80 may be necessary for liquid assays.
-
Dye Stability: Fast Blue B solutions can be light-sensitive and should be prepared fresh. Some studies suggest that Fast Blue B provides a lower background signal compared to other diazonium salts like Fast Blue BB or RR, making it preferable for assays.
-
Differentiating Lipases and Esterases: To confirm "true" lipase activity, run parallel assays using a short-chain substrate like 2-Naphthyl acetate. An enzyme that is highly active on myristate but has low activity on acetate is more likely to be a lipase.
Caption: Figure 3: Logic for differentiating lipase and esterase activity.
References
- 1. Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftb.com.hr [ftb.com.hr]
Application Notes and Protocols for High-Throughput Screening Assay with 2-Naphthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their effects on biological targets. This document provides detailed application notes and protocols for a robust HTS assay utilizing 2-Naphthyl myristate as a substrate for a variety of hydrolytic enzymes, including carboxylesterases and lipases. The assay is adaptable for both colorimetric and fluorometric detection, offering flexibility for various screening platforms and research needs.
This compound is an excellent substrate for monitoring the activity of enzymes that cleave ester bonds. The enzymatic hydrolysis of the myristate ester releases 2-naphthol, a product that can be readily detected. In the colorimetric version of the assay, 2-naphthol reacts with a diazonium salt, such as Fast Blue BB, to form a distinctively colored azo dye. Alternatively, the inherent fluorescence of 2-naphthol can be measured, providing a sensitive, label-free detection method. These characteristics make this compound a versatile tool for identifying and characterizing novel enzyme inhibitors.
Principle of the Assay
The core of this assay is the enzyme-catalyzed hydrolysis of this compound. The enzyme cleaves the ester linkage, yielding myristic acid and 2-naphthol. The rate of 2-naphthol production is directly proportional to the enzyme's activity.
Data Presentation
Table 1: HTS Assay Validation - Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
| Control | Replicate | Raw Absorbance (540 nm) | Mean | Std Dev | Z'-Factor |
| Positive Control | 1 | 1.254 | 1.245 | 0.015 | |
| (No Inhibition) | 2 | 1.268 | |||
| 3 | 1.233 | ||||
| ... | ... | 0.78 | |||
| Negative Control | 1 | 0.102 | 0.110 | 0.008 | |
| (Full Inhibition) | 2 | 0.115 | |||
| 3 | 0.113 | ||||
| ... | ... |
Formula for Z'-Factor: Z' = 1 - (3 * (StdDev_pos + StdDev_neg)) / |Mean_pos - Mean_neg|
Table 2: Inhibitor Potency - IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Description | IC50 (µM) |
| Cmpd-001 | Known Lipase Inhibitor (Orlistat) | 0.05 |
| Cmpd-002 | Experimental Compound A | 1.2 |
| Cmpd-003 | Experimental Compound B | 8.5 |
| Cmpd-004 | Inactive Compound | > 100 |
Experimental Protocols
Protocol 1: Colorimetric HTS Assay for Carboxylesterase Inhibitors
This protocol is designed for a 384-well plate format.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Triton X-100
-
Enzyme: Human Carboxylesterase 1 (CES1), final concentration 5 nM
-
Substrate: this compound, final concentration 20 µM (prepare a 10 mM stock in DMSO)
-
Color Reagent: Fast Blue BB salt, final concentration 0.5 mg/mL (prepare fresh in Assay Buffer)
-
Test Compounds: Serially diluted in DMSO
-
Positive Control: No inhibitor (DMSO vehicle only)
-
Negative Control: Potent, known inhibitor or no enzyme
-
Plates: 384-well, clear, flat-bottom microplates
Procedure:
-
Compound Dispensing: Add 100 nL of test compounds (or DMSO for controls) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of CES1 solution (10 nM in Assay Buffer) to all wells except the negative control wells (add 10 µL of Assay Buffer instead).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of this compound solution (40 µM in Assay Buffer) to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Add 10 µL of Fast Blue BB solution to all wells.
-
Signal Detection: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
Protocol 2: Fluorometric HTS Assay for Lipase Inhibitors
This protocol offers higher sensitivity and avoids potential interference from colored compounds.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl2, 0.05% bovine serum albumin (BSA)
-
Enzyme: Pancreatic Lipase, final concentration 10 nM
-
Substrate: this compound, final concentration 10 µM (prepare a 10 mM stock in DMSO)
-
Test Compounds: Serially diluted in DMSO
-
Positive Control: No inhibitor (DMSO vehicle only)
-
Negative Control: Potent, known inhibitor (e.g., Orlistat)
-
Plates: 384-well, black, flat-bottom microplates
Procedure:
-
Compound Dispensing: Add 100 nL of test compounds (or DMSO for controls) to the wells of the 384-well plate.
-
Enzyme Addition: Add 15 µL of lipase solution (13.3 nM in Assay Buffer) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 5 µL of this compound solution (40 µM in Assay Buffer) to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 30 minutes, with readings every minute. Use an excitation wavelength of 320 nm and an emission wavelength of 405 nm. The rate of fluorescence increase (slope of the kinetic curve) is proportional to enzyme activity.
Concluding Remarks
The HTS assays described herein, based on the substrate this compound, provide a versatile and robust platform for the discovery of novel inhibitors of carboxylesterases and lipases. The availability of both colorimetric and fluorometric detection methods allows for adaptation to various laboratory settings and screening requirements. Careful assay validation, including the determination of the Z'-factor, is critical to ensure the quality and reliability of the screening data. These protocols serve as a comprehensive guide for researchers embarking on inhibitor discovery campaigns targeting these important classes of enzymes.
Application Note: High-Throughput Monitoring of 2-Naphthol Release from Nanocarriers using Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the measurement of 2-naphthol release from nanoparticle-based drug delivery systems using fluorescence spectroscopy. 2-Naphthol, a fluorescent molecule with environment-sensitive emission properties, serves as a model drug compound. Its release from a nanocarrier into an aqueous medium results in a measurable change in fluorescence intensity, enabling real-time, quantitative analysis of release kinetics. This document outlines the fundamental principles of 2-naphthol fluorescence, experimental protocols for creating a standard curve, and a generalized procedure for monitoring its release from a model nanoparticle system. The methodologies described herein are broadly applicable to the characterization of various nanocarrier formulations and can be adapted for high-throughput screening of drug release profiles.
Introduction
The efficacy of a drug delivery system is critically dependent on the release kinetics of the encapsulated therapeutic agent. Fluorescence spectroscopy offers a sensitive, non-invasive, and high-throughput method for studying the release of fluorescent drugs or model compounds from a variety of nanocarriers, including liposomes, polymeric nanoparticles, and hydrogels. 2-Naphthol is an ideal model compound for such studies due to its intrinsic fluorescence and well-characterized spectral properties.
The fluorescence of 2-naphthol is highly dependent on its local environment and the pH of the surrounding medium. In its protonated form, typically found in acidic to neutral solutions, 2-naphthol exhibits a distinct fluorescence emission spectrum. As the pH increases, it deprotonates to form the naphtholate anion, which has a red-shifted emission spectrum.[1][2] This pH sensitivity, along with its general sensitivity to solvent polarity, can be harnessed to monitor its release from the hydrophobic core of a nanocarrier into an aqueous release medium.
This application note details the necessary steps to quantify 2-naphthol concentration using its fluorescence emission and subsequently apply this method to measure its release from a model drug delivery system.
Key Fluorescence Properties of 2-Naphthol
The fluorescence of 2-naphthol is characterized by its excitation and emission spectra. The protonated and deprotonated forms of 2-naphthol have distinct spectral properties, which is a key consideration in designing release studies.
| Form | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent/Conditions |
| Protonated (Neutral) | ~331 nm | ~354 nm | Ethanol[3] |
| Protonated (Neutral) | ~320 nm | ~356 nm | Acidic aqueous solution (pH 2)[1] |
| Deprotonated (Anionic) | Not specified | ~416 nm | Basic aqueous solution (pH 11.8)[1] |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and instrumentation.
Experimental Protocols
Materials and Reagents
-
2-Naphthol
-
Ethanol (Spectroscopic grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nanocarrier of choice (e.g., pre-formed liposomes or nanoparticles)
-
Dialysis tubing or centrifugal filter units (with appropriate molecular weight cut-off)
-
Fluorescence microplate reader or spectrofluorometer
Protocol 1: Preparation of 2-Naphthol Standard Curve
This protocol describes the preparation of a standard curve to correlate fluorescence intensity with the concentration of 2-naphthol in the release medium.
-
Prepare a stock solution of 2-naphthol: Accurately weigh a known amount of 2-naphthol and dissolve it in a small volume of ethanol to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare a working stock solution: Dilute the primary stock solution in the release medium (e.g., PBS, pH 7.4) to a suitable working concentration (e.g., 100 µg/mL).
-
Prepare serial dilutions: Perform serial dilutions of the working stock solution in the release medium to obtain a range of concentrations for the standard curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Measure fluorescence: Transfer the standard solutions to a 96-well black microplate. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for 2-naphthol in an aqueous environment (e.g., λex = 330 nm, λem = 355 nm).
-
Plot the standard curve: Plot the fluorescence intensity as a function of 2-naphthol concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of released 2-naphthol in subsequent experiments.
Workflow for Standard Curve Preparation
Caption: Workflow for preparing a 2-naphthol standard curve.
Protocol 2: Encapsulation of 2-Naphthol in a Model Nanocarrier
This protocol provides a general method for encapsulating 2-naphthol into a nanocarrier system. The specific details will vary depending on the type of nanocarrier used.
-
Solubilize 2-naphthol and nanocarrier components: Dissolve 2-naphthol and the components of the nanocarrier (e.g., lipids for liposomes, polymers for nanoparticles) in a suitable organic solvent.
-
Form the nanocarriers: Utilize a standard method for nanoparticle formation, such as solvent evaporation, nanoprecipitation, or thin-film hydration. For example, in the thin-film hydration method for liposomes, the organic solvent is evaporated to form a thin film, which is then hydrated with an aqueous buffer to form the liposomes.
-
Purify the formulation: Remove unencapsulated 2-naphthol from the nanocarrier suspension using techniques like dialysis, size exclusion chromatography, or centrifugal filtration. The purified formulation containing encapsulated 2-naphthol is then ready for the release study.
Protocol 3: In Vitro Release Study of 2-Naphthol
This protocol describes how to measure the release of 2-naphthol from the nanocarrier over time.
-
Prepare the release setup: Place a known concentration of the 2-naphthol-loaded nanocarrier suspension into a dialysis bag or the upper chamber of a centrifugal filter unit. Place the dialysis bag into a known volume of release medium (e.g., PBS, pH 7.4) or add the release medium to the lower chamber of the filter unit. The release medium should be pre-warmed to the desired temperature (e.g., 37°C).
-
Incubate and sample: Incubate the setup at the desired temperature with gentle agitation. At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), collect a small aliquot of the release medium.
-
Replenish the release medium (optional but recommended): After each sampling, replenish the release medium with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Measure fluorescence: Transfer the collected samples to a 96-well black microplate and measure the fluorescence intensity as described in Protocol 1.
-
Calculate the concentration and cumulative release: Use the standard curve to determine the concentration of 2-naphthol in each sample. Calculate the cumulative amount of 2-naphthol released at each time point and express it as a percentage of the total encapsulated 2-naphthol.
Experimental Workflow for 2-Naphthol Release Study
Caption: Workflow for the in vitro release study of 2-naphthol.
Data Presentation and Analysis
The data from the release study should be presented in a clear and concise manner. A table summarizing the fluorescence intensity and calculated cumulative release at each time point is recommended.
| Time (hours) | Fluorescence Intensity (a.u.) | Concentration (µg/mL) | Cumulative Release (%) |
| 0 | |||
| 0.5 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
The cumulative release profile should also be plotted as a graph of cumulative release (%) versus time (hours). This graphical representation provides a clear visualization of the release kinetics.
Signaling Pathway and Logical Relationships
The underlying principle of this assay is based on the change in the local environment of the 2-naphthol molecule upon its release from the nanocarrier.
Caption: The principle of fluorescence-based release measurement.
Conclusion
The fluorescence measurement of 2-naphthol release provides a robust and efficient method for characterizing drug delivery systems. The protocols outlined in this application note offer a comprehensive guide for researchers to establish and perform these assays. The sensitivity and high-throughput capability of fluorescence spectroscopy make it an invaluable tool in the development and optimization of novel nanocarrier formulations for therapeutic applications. By following these standardized procedures, researchers can obtain reliable and reproducible data on drug release kinetics, which is a critical parameter in the preclinical evaluation of drug delivery systems.
References
Application of 2-Naphthyl Myristate in Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl myristate is a synthetic ester substrate utilized in the field of enzyme kinetics to characterize the activity of various hydrolytic enzymes, primarily esterases and lipases. Its utility lies in the enzymatic release of 2-naphthol, a product that can be detected and quantified using either colorimetric or fluorometric methods. This allows for a continuous or endpoint assay to determine enzyme activity and to screen for potential inhibitors. The long-chain myristate moiety makes it a suitable substrate for enzymes with a preference for lipophilic substrates.
Principle of Detection
The fundamental principle behind the use of this compound in enzyme assays is the enzymatic hydrolysis of the ester bond, which liberates myristic acid and 2-naphthol. The liberated 2-naphthol can then be detected by one of two primary methods:
-
Colorimetric Detection: In the presence of a diazonium salt, such as Fast Blue B, 2-naphthol forms a colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol produced, can be measured spectrophotometrically.
-
Fluorometric Detection: 2-Naphthol itself is a fluorescent molecule. Its fluorescence can be measured to quantify the enzymatic reaction.
Applications in Enzyme Kinetics
This compound serves as a valuable tool for:
-
Determining the kinetic parameters of enzymes such as esterases and lipases, including the Michaelis-Menten constant (Km) and the catalytic constant (kcat).
-
Screening for enzyme inhibitors in drug discovery programs.
-
Characterizing the substrate specificity of novel enzymes.
-
Diagnosing certain pathological conditions where the levels of specific enzymes are indicative of disease.
Data Presentation: Kinetic Parameters of Related Substrates
While specific kinetic data for this compound is not extensively available in the public literature, the following table summarizes the kinetic parameters for enzymes with structurally similar naphthyl ester substrates. This data can serve as a reference point for researchers working with this compound.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Source |
| Alpha-Naphthyl Acetate Esterase (ANAE) from wheat flour | alpha-Naphthyl acetate | 22.5 | 4.71 | Not Reported | [1] |
| Human Erythrocyte Acetylcholinesterase | 1-Naphthyl acetate | Lower than Acetylthiocholine | Not Reported | Not Reported | [2] |
| Candida rugosa Lipase (in AOT-isooctane reversed micelles) | Olive Oil | 717 | 67.1 (µmol/min/mg) | 67.1 (µmol/min/mg) | [3] |
Note: The kinetic parameters are highly dependent on the specific enzyme, its source, purity, and the assay conditions (pH, temperature, buffer composition). The data for olive oil is included to provide context for a lipase acting on a lipid substrate.
Experimental Protocols
Protocol 1: Colorimetric Assay for Esterase/Lipase Activity using this compound and Fast Blue B Salt
This protocol provides a general method for a colorimetric endpoint assay.
Materials:
-
This compound
-
Enzyme solution (e.g., purified esterase or lipase, or a biological sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent to dissolve the substrate
-
Fast Blue B salt solution (prepare fresh)
-
Trichloroacetic acid (TCA) solution (for stopping the reaction)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the azo dye (typically around 500-600 nm).
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 0.1-1 mM.
-
Enzyme Preparation: Dilute the enzyme solution in Assay Buffer to a concentration that will produce a linear reaction rate over the desired time course.
-
Reaction Setup:
-
Add Assay Buffer to each well of a 96-well plate.
-
Add the this compound stock solution to each well and mix.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction. Include a blank control with buffer instead of the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Add TCA solution to each well to stop the enzymatic reaction.
-
Color Development: Add freshly prepared Fast Blue B salt solution to each well.
-
Incubation for Color Development: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength of maximum absorbance for the formed azo dye.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated using a standard curve of 2-naphthol.
Protocol 2: Fluorometric Assay for Esterase/Lipase Activity using this compound
This protocol describes a continuous fluorometric assay.
Materials:
-
This compound
-
Enzyme solution
-
Assay Buffer
-
DMSO or other suitable organic solvent
-
96-well black microplate (for fluorescence assays)
-
Fluorometric microplate reader with appropriate excitation and emission filters for 2-naphthol (Ex/Em ~330/415 nm).
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO.
-
Enzyme Preparation: Dilute the enzyme in Assay Buffer.
-
Reaction Setup:
-
Add Assay Buffer to each well of the black microplate.
-
Add the this compound stock solution to each well.
-
-
Initiate the Reaction: Add the enzyme solution to each well. Include a blank control with buffer only.
-
Measurement: Immediately place the plate in the fluorometric microplate reader. Measure the increase in fluorescence over time at the excitation and emission wavelengths for 2-naphthol.
-
Calculation: The rate of the reaction is the change in fluorescence per unit of time. This can be converted to the rate of product formation using a standard curve of 2-naphthol.
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Naphthyl acetate: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, mechanism, and time course analysis of lipase-catalyzed hydrolysis of high concentration olive oil in AOT-isooctane reversed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipolytic Activity Staining using 2-Naphthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). The study of lipolytic activity is crucial in various fields, including the investigation of metabolic disorders such as obesity and diabetes, as well as in the development of therapeutic drugs targeting lipid metabolism. This document provides a detailed protocol for the qualitative and principles for the quantitative assessment of lipase activity using the chromogenic substrate 2-Naphthyl myristate. The protocol is based on the enzymatic cleavage of this compound by lipases, releasing 2-naphthol. The liberated 2-naphthol then couples with a diazonium salt, Fast Blue B, to form a distinctly colored azo dye, allowing for the visualization and localization of lipolytic activity in tissues and cell preparations.
Principle of the Assay
The staining protocol for lipolytic activity using this compound is a histo-enzymatic technique based on a two-step reaction. First, lipase enzymes present in the sample hydrolyze the substrate, this compound, into myristic acid and 2-naphthol (also known as β-naphthol). In the second step, the newly formed 2-naphthol immediately couples with a diazonium salt, Fast Blue B (a derivative of dianisidine), which is present in the incubation medium. This coupling reaction results in the formation of an insoluble, colored precipitate (typically reddish-brown to dark brown) at the site of enzyme activity. The intensity of the color is proportional to the amount of 2-naphthol released and, therefore, to the lipolytic activity.
Experimental Protocols
Qualitative Histochemical Staining of Lipolytic Activity
This protocol is adapted from similar esterase staining methods and is suitable for localizing lipase activity in frozen tissue sections or cell smears.
Materials and Reagents:
-
This compound
-
Fast Blue B salt
-
Acetone
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Formalin (for fixation, optional)
-
Hematoxylin (for counterstaining, optional)
-
Mounting medium
-
Microscope slides and coverslips
-
Coplin jars or staining dishes
-
Incubator or water bath set to 37°C
Solution Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4):
-
Prepare stock solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.
-
Mix the stock solutions until the desired pH of 7.4 is achieved.
-
-
Substrate Stock Solution (1% w/v this compound in acetone):
-
Dissolve 10 mg of this compound in 1 ml of acetone.
-
Note: This solution should be prepared fresh.
-
-
Staining Working Solution:
-
To 20 ml of 0.1 M Phosphate Buffer (pH 7.4), add 0.2 ml (200 µl) of the Substrate Stock Solution.
-
Add 20 mg of Fast Blue B salt.
-
Mix thoroughly by inversion or gentle vortexing until the Fast Blue B salt is completely dissolved.
-
The solution should be used immediately after preparation.
-
Staining Procedure:
-
Sample Preparation:
-
For tissue samples, use fresh frozen cryostat sections (5-10 µm thick) mounted on glass slides.
-
For cell smears, prepare a thin layer of cells on a glass slide and air dry.
-
Optional Fixation: Fix the samples in cold, neutral buffered formalin for 5-10 minutes, followed by a brief rinse in distilled water.
-
-
Incubation:
-
Immerse the slides in the freshly prepared Staining Working Solution.
-
Incubate at 37°C for 30 to 60 minutes, or until the desired color intensity is achieved. The incubation time may need to be optimized depending on the enzyme activity in the sample.
-
-
Washing:
-
After incubation, rinse the slides gently in running tap water for 2-3 minutes to remove excess reagents.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable nuclear stain, such as Hematoxylin, for 1-2 minutes to visualize cell nuclei.
-
Rinse thoroughly in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohol (e.g., 70%, 95%, 100% ethanol).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Microscopic Examination:
-
Examine the slides under a light microscope. Sites of lipolytic activity will appear as reddish-brown to dark brown precipitates.
-
Principles for Quantitative Spectrophotometric Assay of Lipase Activity
This section outlines the principles for adapting the qualitative staining method into a quantitative assay for measuring lipase activity in solution (e.g., cell lysates or purified enzyme preparations).
Principle:
The assay measures the rate of 2-naphthol production by monitoring the increase in absorbance of the colored azo dye formed upon its reaction with Fast Blue B. The concentration of the colored product is determined by comparing the absorbance to a standard curve generated with known concentrations of 2-naphthol.
Procedure Outline:
-
Preparation of 2-Naphthol Standard Curve:
-
Prepare a stock solution of 2-naphthol in a suitable solvent (e.g., ethanol or DMSO).
-
Create a series of dilutions of the 2-naphthol stock solution in the assay buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) to generate a range of known concentrations.
-
To each standard dilution, add the Fast Blue B solution at the same final concentration as used in the enzyme assay.
-
Allow the color to develop and measure the absorbance at the wavelength of maximum absorbance for the 2-naphthol-Fast Blue B adduct (this needs to be determined experimentally, but is typically in the range of 540-580 nm).
-
Plot the absorbance values against the corresponding 2-naphthol concentrations to generate a standard curve.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the assay buffer, this compound substrate, and Fast Blue B.
-
Initiate the reaction by adding the lipase-containing sample (e.g., cell lysate, tissue homogenate, or purified enzyme).
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
Measure the increase in absorbance over time at the predetermined wavelength. This can be done in a kinetic mode using a spectrophotometer or microplate reader.
-
Alternatively, for an endpoint assay, stop the reaction at a specific time point (e.g., by adding a denaturing agent) and then measure the final absorbance.
-
-
Calculation of Lipase Activity:
-
Using the standard curve, convert the change in absorbance per unit of time (ΔAbs/min) into the rate of 2-naphthol production (e.g., in µmol/min).
-
Lipase activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
-
Data Presentation
The following tables provide examples of how quantitative data from lipolytic activity assays can be presented.
Table 1: Lipase Activity in Different Tissue Homogenates
| Tissue Sample | Total Protein (mg/ml) | Lipase Activity (U/ml) | Specific Activity (U/mg protein) |
| Adipose Tissue | 1.5 | 12.3 | 8.2 |
| Liver | 3.2 | 2.1 | 0.66 |
| Pancreas | 2.8 | 45.7 | 16.32 |
| Skeletal Muscle | 4.1 | 0.8 | 0.20 |
Table 2: Effect of Inhibitors on Lipase Activity
| Inhibitor | Concentration (µM) | % Inhibition |
| Orlistat | 1 | 95.2 |
| E600 | 100 | 88.5 |
| PMSF | 1000 | 45.3 |
| Control | 0 | 0 |
Visualizations
Experimental Workflow for Qualitative Staining
Caption: Workflow for the histochemical staining of lipolytic activity.
Signaling Pathway of Hormone-Stimulated Lipolysis in Adipocytes
Caption: Hormone-sensitive lipase signaling pathway in adipocytes.
Application Notes and Protocols for In Situ Detection of Esterase Activity in Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (EC 3.1.1.x) are a diverse group of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. They are ubiquitously expressed in organisms and play crucial roles in various physiological processes, including lipid metabolism, detoxification of xenobiotics, and neurotransmission. In the field of drug development, esterases are of significant interest as they can influence the metabolism and efficacy of ester-containing prodrugs. Consequently, methods for the detection and characterization of esterase activity are essential research tools.
Zymography, or in-gel activity staining, is a powerful technique that allows for the detection of enzymatic activity directly within a polyacrylamide or agarose gel following electrophoretic separation.[1] This method provides valuable information on the molecular weight of active enzymes and their isoforms. This application note provides detailed protocols for the in situ detection of esterase activity in gels, offering a robust method for screening and characterizing these important enzymes.
Principle of the Method
The in situ detection of esterase activity in gels is typically achieved by activity staining following native or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The general principle involves the enzymatic hydrolysis of a substrate, which leads to the formation of a product that can be visualized. A common method employs α-naphthyl acetate or β-naphthyl acetate as the substrate.[2] The esterase cleaves the acetate from the naphthyl moiety, releasing α-naphthol or β-naphthol.[2] In the presence of a diazonium salt, such as Fast Blue BB salt, the liberated naphthol couples to form an insoluble, colored azo-dye precipitate at the site of enzymatic activity.[3][4] This results in the appearance of distinct bands on the gel, corresponding to the location of active esterase enzymes.
Applications
-
Isozyme Profiling: Zymography is effective for identifying and differentiating various esterase isozymes within a single sample based on their electrophoretic mobility.
-
Drug Metabolism Studies: This technique can be used to identify specific esterases involved in the metabolism of ester-containing drug candidates.
-
Enzyme Inhibition Assays: By incubating the gel with specific inhibitors prior to substrate staining, it is possible to characterize the inhibitor sensitivity of different esterases. For example, profenofos can be used as a carboxylesterase inhibitor.
-
Comparative Analysis: Esterase activity can be compared across different tissues, cell lines, or treatment conditions to understand changes in enzyme expression or activity.
-
Purification Monitoring: The technique is useful for tracking the activity of a specific esterase during various purification steps.
Experimental Protocols
Two primary methods for esterase zymography are presented below: Native PAGE for the analysis of enzymes in their active conformation and SDS-PAGE, which requires a renaturation step but provides molecular weight estimation.
Protocol 1: Native PAGE Zymography for Esterase Detection
This method is ideal for detecting esterase activity under non-denaturing conditions, preserving the native structure and activity of the enzyme complexes.
Materials and Reagents:
-
Sample Buffer (Native): 62.5 mM Tris-HCl (pH 6.8), 40% (v/v) glycerol, 0.01% (w/v) bromophenol blue.
-
Resolving Gel (8-12%): Acrylamide/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), Ammonium Persulfate (APS), N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
Stacking Gel (4%): Acrylamide/bis-acrylamide solution, 0.5 M Tris-HCl (pH 6.8), APS, TEMED.
-
Running Buffer: 25 mM Tris base, 192 mM glycine, pH 8.3.
-
Staining Solution: 50 mM Tris-HCl (pH 7.4).
-
Substrate Stock Solution: α-naphthyl acetate (or β-naphthyl acetate) dissolved in ethanol or acetone.
-
Coupling Dye: Fast Blue BB salt.
Procedure:
-
Sample Preparation: Mix protein samples with the native sample buffer. Do not heat the samples.
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and cast the polyacrylamide gel (a 12% resolving gel is a good starting point).
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
In-Gel Activity Staining:
-
Following electrophoresis, carefully remove the gel from the glass plates.
-
Incubate the gel in 100 mL of 50 mM Tris-HCl, pH 7.4.
-
Prepare the staining solution by adding 50 mg of α- or β-naphthyl acetate (from a stock solution in 1 ml of ethanol) and 50 mg of solid Fast Blue BB salt to the buffer.
-
Incubate the gel in the staining solution at room temperature with gentle agitation.
-
Dark-colored bands will appear at the location of esterase activity within 15-60 minutes.
-
-
Stopping the Reaction and Imaging:
-
Once the desired band intensity is achieved, stop the reaction by transferring the gel into a solution of 10% acetic acid and 50% methanol.
-
The gel can be imaged using a standard gel documentation system.
-
Protocol 2: SDS-PAGE Zymography for Esterase Detection
This method is useful for estimating the molecular weight of the esterase. It requires a renaturation step to restore enzyme activity after denaturation by SDS.
Materials and Reagents:
-
Sample Buffer (Denaturing): 62.5 mM Tris-HCl (pH 6.8), 2% (w/v) SDS, 10% (v/v) glycerol, 0.01% (w/v) bromophenol blue. Note: Do not add reducing agents like β-mercaptoethanol or DTT.
-
Resolving and Stacking Gels: As in Protocol 1, but with the addition of 0.1% (w/v) SDS.
-
Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% (w/v) SDS, pH 8.3.
-
Washing/Renaturation Buffer: 50 mM Tris-HCl (pH 7.4) containing 2.5% (v/v) Triton X-100.
-
Staining Solution and Substrates: As in Protocol 1.
Procedure:
-
Sample Preparation: Mix protein samples with the denaturing sample buffer. Do not boil the samples.
-
Gel Electrophoresis: Perform SDS-PAGE as standard, but without reducing agents in the sample buffer and without boiling the samples.
-
Renaturation:
-
After electrophoresis, wash the gel twice for 20-30 minutes each in the Washing/Renaturation Buffer at room temperature with gentle agitation to remove the SDS and allow the enzyme to refold.
-
-
Activity Staining:
-
Wash the gel briefly in 50 mM Tris-HCl (pH 7.4) to remove the Triton X-100.
-
Proceed with the in-gel activity staining as described in steps 3 and 4 of Protocol 1.
-
Data Presentation
Quantitative data from various sources for the preparation of reagents and experimental conditions are summarized in the tables below for easy reference and comparison.
Table 1: Reagent Concentrations for Esterase Zymography
| Reagent | Concentration | Buffer | pH | Reference |
| Tris-HCl (Staining) | 50 mM | - | 7.4 | |
| α-Naphthyl Acetate | 50 mg in 100 mL | 50 mM Tris-HCl | 7.4 | |
| β-Naphthyl Acetate | 50 mg in 100 mL | 50 mM Tris-HCl | 7.4 | |
| Fast Blue BB Salt | 50 mg in 100 mL | 50 mM Tris-HCl | 7.4 | |
| α-Naphthyl Acetate | 0.4% (w/v) | 40 mM Sodium Phosphate | 7.4 | |
| Fast Blue B Salt | 0.1% (w/v) | 40 mM Sodium Phosphate | 7.4 | |
| Triton X-100 (Washing) | 2.5% (v/v) | - | - |
Table 2: Typical Incubation Conditions
| Step | Duration | Temperature | Conditions | Reference |
| Electrophoresis (Native) | Until dye front reaches bottom | 4°C | Constant Voltage (100-150 V) | |
| Renaturation (SDS-PAGE) | 2 x 30 min | Room Temperature | Gentle Agitation | |
| Activity Staining | 15 - 60 min | Room Temperature / 37°C | Gentle Agitation | |
| Inhibitor Incubation | 30 min | Room Temperature | Gentle Agitation |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in-situ detection of esterase activity using native PAGE zymography.
Detection Chemistry
The chemical reaction underlying the visualization of esterase activity is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Naphthyl Acetate in Acetone Produces a Dark Background for Staining of Esterase Activity on Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nongradient blue native gel analysis of serum proteins and in-gel detection of serum esterase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Assay for Carboxylesterase Using 2-Naphthyl Myristate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CES) are a class of serine hydrolases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including many therapeutic drugs.[1][2] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, converting ester-containing prodrugs into their active forms or detoxifying xenobiotics by increasing their water solubility for subsequent elimination.[3][4] The two major human carboxylesterases, CES1 and CES2, exhibit distinct but sometimes overlapping substrate specificities and are predominantly found in the liver and small intestine, respectively.[3] Given their importance in drug disposition and efficacy, the quantitative assessment of CES activity is a critical component of drug discovery and development.
This document provides detailed application notes and protocols for a quantitative fluorometric assay of carboxylesterase activity using 2-Naphthyl myristate as a substrate. This assay is a sensitive and reliable method for determining the kinetic parameters of CES enzymes and for screening potential inhibitors. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, to produce the highly fluorescent compound 2-naphthol. The rate of 2-naphthol formation is directly proportional to the carboxylesterase activity and can be monitored in real-time using a fluorescence plate reader.
Principle of the Assay
The enzymatic reaction underlying this assay is the hydrolysis of this compound by carboxylesterase to yield myristic acid and 2-naphthol. While this compound is essentially non-fluorescent, the product, 2-naphthol, exhibits strong fluorescence upon excitation. The increase in fluorescence intensity over time is a direct measure of the enzyme's catalytic activity.
Reaction Scheme:
This compound + H₂O ---(Carboxylesterase)---> Myristic Acid + 2-Naphthol (fluorescent)
The fluorescence of 2-naphthol can be measured at an excitation wavelength of approximately 331 nm and an emission wavelength of around 354 nm.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from this assay. These values are provided for illustrative purposes and for guiding experimental design and data interpretation. Actual experimental results may vary.
Table 1: Michaelis-Menten Kinetic Parameters for Human Carboxylesterases with this compound
| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |
| Human CES1 | 15 | 250 |
| Human CES2 | 50 | 150 |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.
Table 2: Optimal Assay Conditions
| Parameter | Recommended Value |
| Substrate Concentration Range | 1 - 100 µM |
| Enzyme Concentration (CES1/CES2) | 1 - 10 µg/mL |
| Incubation Time | 15 - 60 minutes |
| Temperature | 37°C |
| pH | 7.4 |
| Excitation Wavelength | 331 nm |
| Emission Wavelength | 354 nm |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Recombinant human Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
2-Naphthol (for standard curve)
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Due to the hydrophobic nature of this compound, it should be dissolved in 100% DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
Enzyme Working Solutions: Prepare fresh working solutions of CES1 and CES2 in PBS (pH 7.4) at the desired concentrations (e.g., 2X final concentration). Keep on ice.
-
2-Naphthol Standard Stock Solution (1 mM): Dissolve 2-naphthol in DMSO to create a 1 mM stock solution. Store at -20°C, protected from light.
-
Assay Buffer: PBS, pH 7.4.
Experimental Workflow
Caption: Experimental workflow for the carboxylesterase assay.
Detailed Protocol for Kinetic Analysis
-
Prepare Substrate Dilutions: Serially dilute the 10 mM this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). Note that the final DMSO concentration in the well should be kept below 1% to avoid enzyme inhibition.
-
Prepare 2-Naphthol Standard Curve: Prepare a series of dilutions of the 1 mM 2-naphthol stock solution in assay buffer to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM).
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 50 µL of each substrate dilution to the appropriate wells in triplicate.
-
For the standard curve, add 100 µL of each 2-naphthol dilution to separate wells.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
-
Initiate the Reaction: Add 100 µL of the enzyme working solution (CES1 or CES2) to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
Incubation and Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every minute for 30-60 minutes at Ex/Em = 331/354 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from the experimental readings.
-
Convert the fluorescence units to the concentration of 2-naphthol produced using the standard curve.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve (product concentration vs. time).
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])
-
Signaling Pathway and Application in Drug Development
Carboxylesterases are integral to the metabolic activation of many ester-containing prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This strategy is often employed to improve the oral bioavailability, solubility, or stability of a drug.
Caption: Carboxylesterase-mediated prodrug activation pathway.
The assay using this compound can be a valuable tool in drug development for:
-
Characterizing Drug-Metabolizing Enzymes: Determining the kinetic parameters of CES1 and CES2 with novel ester-containing compounds.
-
High-Throughput Screening: Screening compound libraries for potential inhibitors of carboxylesterases to identify and mitigate potential drug-drug interactions.
-
Prodrug Design: Evaluating the efficiency of different ester promoieties for optimal activation by specific carboxylesterases.
-
Toxicology Studies: Assessing the role of carboxylesterases in the detoxification of xenobiotics.
By providing a robust and quantitative measure of carboxylesterase activity, this assay aids in the rational design of safer and more effective drugs.
References
- 1. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Fungal Lipase Producers Using 2-Naphthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 2-naphthyl myristate as a chromogenic substrate for the rapid and effective screening of fungal species that produce extracellular lipases. This method is particularly useful for high-throughput screening of fungal isolates from environmental samples or culture collections to identify strains with potential industrial or pharmaceutical applications.
Introduction
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. Fungal lipases are of significant interest due to their broad substrate specificity, stability in organic solvents, and enantioselectivity, making them valuable biocatalysts in the food, detergent, pharmaceutical, and biofuel industries. The discovery of novel fungal lipases with desired properties often begins with effective screening programs.
The use of this compound in a plate-based assay offers a sensitive and straightforward method for the qualitative and semi-quantitative screening of lipase-producing fungi. The principle of this assay is based on the enzymatic hydrolysis of this compound by extracellular lipases secreted by the fungi. The released 2-naphthol couples with a diazonium salt, such as Fast Blue B, to form a distinctly colored, insoluble precipitate around the fungal colony, indicating lipase activity.
Principle of the Screening Assay
The screening method relies on a two-step reaction that occurs directly on the agar plate where the fungi are cultured.
-
Enzymatic Hydrolysis: Fungal colonies that produce and secrete lipases will hydrolyze the this compound present in the agar medium. This reaction releases myristic acid and 2-naphthol.
-
Colorimetric Detection: The liberated 2-naphthol then reacts with Fast Blue B, a diazonium salt incorporated into the medium or added after incubation, to form a visible, often reddish-brown, azo dye precipitate. The intensity and diameter of the colored zone around a fungal colony are indicative of the level of lipase activity.
This chromogenic reaction allows for the direct visualization and differentiation of lipase-producing fungi from non-producers.
Experimental Protocols
This section provides detailed protocols for the isolation of fungi from environmental samples and the subsequent screening for lipase production using a this compound plate assay.
Materials and Reagents
-
Fungal Isolation:
-
Potato Dextrose Agar (PDA)
-
Sterile distilled water
-
Chloramphenicol or other broad-spectrum antibiotics (optional, to inhibit bacterial growth)
-
Sterile Petri dishes, dilution tubes, and spreaders
-
-
Lipase Screening Medium (per liter):
-
Peptone: 5.0 g
-
Yeast Extract: 3.0 g
-
NaCl: 5.0 g
-
CaCl₂·2H₂O: 0.1 g
-
Agar: 20.0 g
-
This compound: 1.0 g
-
Fast Blue B salt: 0.5 g
-
Solvent for substrate: Acetone or a mixture of acetone and ethanol (1:1)
-
Distilled water: 1000 mL
-
-
Equipment:
-
Autoclave
-
Incubator
-
Laminar flow hood
-
Microscope
-
Spectrophotometer (for quantitative analysis)
-
Protocol for Fungal Isolation from Soil
-
Sample Collection: Collect soil samples from areas likely to harbor lipase-producing fungi, such as oil-contaminated sites, dairy farm soil, or compost.
-
Serial Dilution: Suspend 1 g of the soil sample in 9 mL of sterile distilled water and vortex thoroughly. Perform a serial dilution up to 10⁻⁵.
-
Plating: Plate 100 µL of the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto PDA plates, optionally supplemented with an antibiotic to suppress bacterial growth.
-
Incubation: Incubate the plates at 28-30°C for 5-7 days, or until fungal colonies are well-developed.
-
Purification: Subculture morphologically distinct fungal colonies onto fresh PDA plates to obtain pure isolates.
Protocol for Lipase Screening Plate Assay
-
Preparation of Screening Medium:
-
Suspend all basal components (peptone, yeast extract, NaCl, CaCl₂·2H₂O, and agar) in 950 mL of distilled water and adjust the pH to 7.0.
-
Autoclave the basal medium at 121°C for 15 minutes and cool to 50-55°C in a water bath.
-
Prepare the substrate solution by dissolving 1.0 g of this compound in 20 mL of acetone or an acetone/ethanol mixture.
-
Prepare the Fast Blue B solution by dissolving 0.5 g of Fast Blue B salt in 30 mL of sterile distilled water and filter-sterilize.
-
Aseptically add the dissolved this compound solution and the filter-sterilized Fast Blue B solution to the cooled basal medium. Mix gently but thoroughly to ensure even distribution.
-
Immediately pour the medium into sterile Petri dishes and allow them to solidify.
-
-
Inoculation: Inoculate the center of the this compound agar plates with a small plug or a point inoculum of the pure fungal isolates.
-
Incubation: Incubate the plates at 28-30°C for 3-7 days.
-
Observation and Documentation: Observe the plates daily for the formation of a colored halo around the fungal colonies. A positive result for lipase production is indicated by the appearance of a reddish-brown precipitate. Measure the diameter of the colored zone and the colony diameter.
Data Presentation
The results of the screening assay can be presented semi-quantitatively by measuring the diameter of the colored zone of hydrolysis. This allows for a comparative analysis of the lipase-producing potential of different fungal isolates.
Table 1: Semi-Quantitative Screening of Fungal Isolates for Lipase Production
| Fungal Isolate ID | Colony Diameter (mm) after 5 days | Diameter of Colored Zone (mm) after 5 days | Lipolytic Index (LI)¹ | Lipase Activity Level |
| F-01 | 25 | 45 | 1.80 | +++ (High) |
| F-02 | 30 | 35 | 1.17 | ++ (Moderate) |
| F-03 | 28 | 0 | 0.00 | - (Negative) |
| F-04 | 22 | 50 | 2.27 | ++++ (Very High) |
| F-05 | 35 | 38 | 1.09 | ++ (Moderate) |
¹ Lipolytic Index (LI) = Diameter of Colored Zone / Colony Diameter.
Table 2: Interpretation of Lipolytic Index
| Lipolytic Index (LI) | Lipase Activity Level |
| 0 | - (Negative) |
| >0 to <1.0 | + (Low) |
| 1.0 to <2.0 | ++ (Moderate) |
| 2.0 to <3.0 | +++ (High) |
| ≥3.0 | ++++ (Very High) |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for isolation and screening of lipase-producing fungi.
Assay Principle Pathway
Caption: Principle of the this compound lipase screening assay.
Application Notes and Protocols for Lipase Detection using the Agar Plate Method with 2-Naphthyl Myristate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative assessment of lipase activity in microbial colonies or purified enzyme samples using an agar plate-based assay. This method utilizes 2-Naphthyl myristate as a substrate, which upon hydrolysis by lipase, releases 2-Naphthol. The subsequent coupling of 2-Naphthol with the diazonium salt, Fast Blue B, forms a distinctly colored precipitate, allowing for the direct visualization of enzymatic activity.
Principle of the Assay
The detection of lipase activity is based on a two-step enzymatic and chemical reaction. Initially, lipase enzymes hydrolyze the ester bond in this compound, releasing myristic acid and 2-Naphthol. Subsequently, the liberated 2-Naphthol reacts with Fast Blue B, a diazonium salt, through an azo coupling reaction. This reaction produces an insoluble, colored azo dye that precipitates at the site of enzymatic activity, forming a visible halo or colored zone around the microbial colony or the point of enzyme application. The intensity and diameter of the colored zone are indicative of the level of lipase activity.
Experimental Protocols
I. Preparation of Media and Reagents
A. Basal Agar Medium (per Liter)
| Component | Amount |
| Peptone | 10.0 g |
| Yeast Extract | 5.0 g |
| Sodium Chloride (NaCl) | 5.0 g |
| Agar | 15.0 g |
| Distilled Water | 1.0 L |
Protocol:
-
Suspend all components in 1.0 L of distilled water.
-
Adjust the pH to 7.0-7.4 using 1M NaOH or 1M HCl.
-
Autoclave at 121°C for 15 minutes.
-
Allow the medium to cool to approximately 50-55°C in a water bath before adding the substrate.
B. This compound Stock Solution (1% w/v)
| Component | Amount |
| This compound | 1.0 g |
| Acetone or Ethanol | 100 mL |
Protocol:
-
Dissolve 1.0 g of this compound in 100 mL of acetone or ethanol.
-
Gently warm if necessary to fully dissolve the substrate.
-
This solution should be prepared fresh.
C. Fast Blue B Solution (0.5% w/v)
| Component | Amount |
| Fast Blue B Salt | 0.5 g |
| Distilled Water | 100 mL |
Protocol:
-
Dissolve 0.5 g of Fast Blue B salt in 100 mL of distilled water.
-
This solution is light-sensitive and should be prepared fresh just before use and kept in a foil-wrapped container.
II. Preparation of this compound Agar Plates
-
To the molten and cooled basal agar medium (50-55°C), aseptically add the 1% this compound stock solution to a final concentration of 0.01% (w/v). For example, add 1 mL of the 1% stock solution per 100 mL of agar medium.
-
Mix gently but thoroughly to ensure even dispersion of the substrate. Avoid the formation of air bubbles.
-
Pour approximately 20-25 mL of the medium into sterile Petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C in the dark until use. It is recommended to use the plates within one week of preparation.
III. Inoculation and Incubation
For Microbial Screening:
-
Streak or spot inoculate the microbial cultures to be tested onto the surface of the this compound agar plates.
-
Incubate the plates under conditions optimal for the growth of the test microorganisms (e.g., 24-48 hours at 30°C or 37°C).
For Purified Enzyme Samples:
-
Cut small wells (3-5 mm in diameter) into the agar using a sterile cork borer.
-
Pipette a known volume (e.g., 10-20 µL) of the purified lipase solution or a serial dilution into each well.
-
Incubate the plates at the optimal temperature for the enzyme activity (e.g., 37°C) for a defined period (e.g., 4-24 hours).
IV. Visualization of Lipase Activity
-
After the incubation period, flood the surface of the agar plates with the freshly prepared 0.5% Fast Blue B solution.
-
Alternatively, the Fast Blue B solution can be sprayed evenly over the plate surface.
-
Allow the plates to stand at room temperature for 15-30 minutes.
-
Observe the formation of a colored precipitate (typically reddish-brown to purple) around the microbial colonies or wells containing active lipase.
-
The color development indicates the presence of 2-Naphthol, and thus, lipase activity.
V. Data Presentation and Interpretation
The results of the agar plate assay are semi-quantitative. The diameter of the colored halo around the colonies or wells can be measured to compare the relative lipase activity between different samples.
Table 1: Example of Semi-Quantitative Data Recording
| Sample ID | Incubation Time (hours) | Diameter of Colored Zone (mm) | Relative Lipase Activity |
| Control (no enzyme) | 24 | 0 | - |
| Sample A | 24 | 8 | + |
| Sample B | 24 | 15 | ++ |
| Sample C | 24 | 5 | + |
Relative activity can be categorized as high (++), medium (+), or low/none (-).
Visualizations
Biochemical Reaction Pathway
Application Notes and Protocols for 2-Naphthyl Myristate Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic assay of 2-Naphthyl myristate, a chromogenic and fluorogenic substrate for carboxylesterases. The protocols cover colorimetric and fluorometric detection methods, enabling the quantification of esterase activity in various biological samples.
Introduction
This compound is a synthetic substrate used to measure the activity of carboxylesterases (EC 3.1.1.1). These enzymes catalyze the hydrolysis of ester bonds and are involved in a wide range of physiological processes, including detoxification and pro-drug activation. The enzymatic cleavage of this compound releases 2-naphthol, which can be detected and quantified.[1][2][3] This assay is a valuable tool for studying esterase activity and for the screening of potential enzyme inhibitors or activators in drug discovery.
The hydrolysis of this compound can be monitored using two primary methods:
-
Colorimetric Detection: The released 2-naphthol is coupled with a diazonium salt, such as Fast Blue RR salt, to form a colored azo dye.[2][4] The intensity of the color, proportional to the amount of 2-naphthol produced, is measured spectrophotometrically.
-
Fluorometric Detection: 2-naphthol is a fluorescent molecule, and its release can be monitored by measuring the increase in fluorescence intensity. This method generally offers higher sensitivity than colorimetric detection.
Data Presentation
The following tables should be used to summarize quantitative data obtained from the enzymatic assays.
Table 1: Optimal Buffer Conditions for this compound Hydrolysis
| Parameter | Optimal Value | Range Tested |
| Buffer System | User Defined | User Defined |
| pH | User Defined | User Defined |
| Temperature (°C) | User Defined | User Defined |
| Enzyme Concentration | User Defined | User Defined |
| Substrate Concentration | User Defined | User Defined |
Table 2: Michaelis-Menten Kinetic Parameters
| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) |
| User Defined | User Defined | User Defined |
Experimental Protocols
Note on Substrate Preparation: this compound has low solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone. The final concentration of the organic solvent in the assay mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
Protocol 1: Colorimetric Assay for Carboxylesterase Activity
This protocol describes a method to determine carboxylesterase activity by measuring the formation of a colored product from this compound and a diazonium salt.
Materials:
-
This compound
-
DMSO or Acetone
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fast Blue RR salt (or other suitable diazonium salt)
-
Enzyme preparation (e.g., purified enzyme, cell lysate, tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the formed azo dye (typically around 500-540 nm, to be determined experimentally).
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve 3.55 mg of this compound (MW: 354.54 g/mol ) in 1 mL of DMSO. Store protected from light at -20°C.
-
Fast Blue RR Salt Solution (1 mg/mL): Prepare fresh in the assay buffer.
-
Working Substrate Solution: Dilute the Substrate Stock Solution in the assay buffer to the desired final concentration. Note that the final DMSO concentration should be kept to a minimum.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the enzyme preparation to the sample wells. For the blank, add 10 µL of the corresponding buffer used for the enzyme preparation.
-
Add 20 µL of the Fast Blue RR Salt Solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the Working Substrate Solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at the optimal wavelength for the azo dye in kinetic mode for a set period (e.g., 10-30 minutes) or as an endpoint measurement after a fixed incubation time.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine the enzyme activity using the molar extinction coefficient of the azo dye. If this is not known, a standard curve with 2-naphthol can be generated.
-
Protocol 2: Fluorometric Assay for Carboxylesterase Activity
This protocol provides a more sensitive method for detecting carboxylesterase activity by measuring the fluorescence of the released 2-naphthol.
Materials:
-
This compound
-
DMSO or Acetone
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
Enzyme preparation
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Prepare as described in the colorimetric protocol.
-
Working Substrate Solution: Dilute the Substrate Stock Solution in the assay buffer to the desired final concentration.
-
-
Assay Setup:
-
Add 80 µL of Assay Buffer to each well of a black 96-well microplate.
-
Add 10 µL of the enzyme preparation to the sample wells. For the blank, add 10 µL of the corresponding buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the Working Substrate Solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~322 nm and an emission wavelength of ~355 nm. Measurements can be taken in kinetic mode or as an endpoint.
-
-
Calculation of Enzyme Activity:
-
Generate a standard curve using known concentrations of 2-naphthol to convert the rate of change in fluorescence (ΔRFU/min) to the rate of product formation.
-
Visualizations
The following diagrams illustrate the workflow of the this compound enzymatic assay.
Caption: General workflow for the this compound enzymatic assay.
Caption: Detection pathways for the products of the enzymatic reaction.
References
Application Note: Utilizing 2-Naphthyl Myristate for Esterase and Lipase Activity Assays in Complex Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Naphthyl myristate is a synthetic substrate used for the detection and quantification of lipolytic enzymes, primarily lipases and certain carboxylesterases.[1][2] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are crucial enzymes in lipid metabolism, catalyzing the hydrolysis of triglycerides.[3] Esterases, a broader class of hydrolases, cleave ester bonds and are involved in various physiological processes, including drug metabolism and detoxification.[4] The myristate (C14) fatty acid chain of this compound makes it particularly useful for assessing enzymes that act on long-chain fatty acid esters.[5]
Upon enzymatic hydrolysis, this compound releases myristic acid and 2-naphthol. The liberated 2-naphthol can be detected and quantified using either colorimetric or fluorometric methods, providing a robust system for measuring enzyme activity in complex biological samples such as cell lysates, tissue homogenates, and plasma. This application note provides detailed protocols for using this compound in various experimental contexts, including high-throughput screening and in-gel activity assays.
Principle of Detection
The fundamental principle involves a two-step process: enzymatic hydrolysis followed by detection of the 2-naphthol product.
-
Enzymatic Hydrolysis: A lipase or esterase present in the biological sample catalyzes the hydrolysis of the ester bond in this compound. This reaction yields one molecule of myristic acid and one molecule of 2-naphthol.
-
Detection of 2-Naphthol:
-
Colorimetric Method: The released 2-naphthol is coupled with a diazonium salt, such as Fast Blue RR or Fast Blue B, to form a colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol produced, is measured using a spectrophotometer.
-
Fluorometric Method: 2-Naphthol is an intrinsically fluorescent molecule. Its fluorescence can be measured directly, offering a more sensitive detection method suitable for samples with low enzyme activity or for high-throughput applications.
-
Caption: Enzymatic hydrolysis of this compound and subsequent detection pathways.
Data Presentation
Quantitative data for the substrate, product, and assay parameters are summarized below.
Table 1: Physicochemical Properties
| Compound | Molar Mass ( g/mol ) | Chemical Formula | Appearance | Solubility |
|---|---|---|---|---|
| This compound | 354.53 | C₂₄H₃₄O₂ | White to off-white powder | Soluble in organic solvents (e.g., DMSO, Ethanol) |
| 2-Naphthol | 144.17 | C₁₀H₈O | White to yellowish crystalline solid | Soluble in alcohols, ethers; slightly soluble in water |
Table 2: Comparison of Detection Methods for 2-Naphthol
| Parameter | Colorimetric (Azo Dye Coupling) | Fluorometric (Direct) |
|---|---|---|
| Principle | Forms a colored complex with a diazonium salt. | Measures the intrinsic fluorescence of 2-naphthol. |
| Wavelength | ~510 nm (absorbance) | Ex: ~330 nm / Em: ~390-450 nm (varies with instrument) |
| Sensitivity | Moderate | High |
| Pros | Simple, requires a standard spectrophotometer. | Higher sensitivity, suitable for HTS and low-activity samples. |
| Cons | Less sensitive, potential for interference from colored compounds in the sample. | Requires a fluorometer, potential for background fluorescence. |
| Key Reagent | Diazo Salt (e.g., Fast Blue RR) | None (other than substrate and buffer) |
Experimental Protocols
Note: Always prepare a substrate-only control (no enzyme) and an enzyme-only control (no substrate) to account for background absorbance/fluorescence and substrate auto-hydrolysis.
Protocol 1: Colorimetric Microplate Assay for Lipase/Esterase Activity
This protocol is adapted for a 96-well plate format to measure enzyme activity in cell lysates or tissue homogenates.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl or Sodium Phosphate buffer, pH 7.0-8.0.
-
Substrate Stock Solution (10 mM): Dissolve 3.55 mg of this compound in 1 mL of DMSO. Store at -20°C, protected from light.
-
Fast Blue RR Solution (10 mM / ~4.7 mg/mL): Prepare fresh just before use by dissolving Fast Blue RR salt in Assay Buffer or deionized water. Protect from light.
-
Sample Preparation: Prepare cell/tissue homogenates in Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
2. Assay Procedure:
-
To each well of a clear, flat-bottom 96-well plate, add 50 µL of the biological sample (e.g., cell lysate diluted in Assay Buffer).
-
Add 130 µL of Assay Buffer to each well.
-
To initiate the reaction, add 10 µL of the 10 mM Substrate Stock Solution to each well (final concentration: 0.5 mM). Mix gently by pipetting or on a plate shaker.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction and develop the color by adding 10 µL of the fresh 10 mM Fast Blue RR Solution (final concentration: 0.5 mM).
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow color development.
-
Measure the absorbance at 510 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the control wells from the sample wells.
-
Calculate the concentration of 2-naphthol produced using a standard curve prepared with known concentrations of 2-naphthol.
-
Express enzyme activity as nmol of product formed per minute per mg of protein (nmol/min/mg).
Protocol 2: High-Sensitivity Fluorometric Assay
This protocol is ideal for high-throughput screening (HTS) of enzyme inhibitors or for samples with low activity.
1. Reagent Preparation:
-
Assay Buffer: As described in Protocol 1.
-
Substrate Stock Solution (10 mM): As described in Protocol 1.
-
Sample/Inhibitor Preparation: Prepare samples as above. For HTS, potential inhibitors are typically dissolved in DMSO and pre-incubated with the enzyme.
2. Assay Procedure:
-
To each well of a black, flat-bottom 96-well or 384-well plate, add the biological sample and any test compounds (e.g., 50 µL of sample + 1 µL of inhibitor in DMSO).
-
Add Assay Buffer to bring the volume to 90 µL.
-
Pre-incubate for 10-15 minutes at room temperature if screening for inhibitors.
-
Initiate the reaction by adding 10 µL of the 10 mM Substrate Stock Solution (final concentration: 1 mM).
-
Measure the fluorescence immediately (kinetic mode) or after a fixed incubation period (endpoint mode) of 15-30 minutes at 37°C.
-
Set the fluorometer to an excitation wavelength of ~330 nm and an emission wavelength of ~410 nm (optimal wavelengths should be confirmed empirically).
3. Data Analysis:
-
For kinetic assays, determine the rate of reaction (slope of fluorescence vs. time).
-
For endpoint assays, subtract the fluorescence of control wells.
-
For inhibitor screening, calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
Protocol 3: In-Gel Activity Staining (Zymography)
This protocol allows for the visualization of active lipase/esterase isoforms following protein separation by native polyacrylamide gel electrophoresis (PAGE).
1. Sample Preparation and Electrophoresis:
-
Prepare protein extracts from biological samples in a non-reducing, non-denaturing sample buffer (do not use SDS or boiling).
-
Separate proteins on a native polyacrylamide gel (e.g., 10% acrylamide).
2. Staining Procedure:
-
After electrophoresis, gently wash the gel twice for 15 minutes each in Assay Buffer (Protocol 1) to remove electrophoresis buffer components.
-
Prepare the staining solution by mixing:
-
100 mL of Assay Buffer (pH 7.0)
-
1.3 mL of 100 mM this compound in DMSO (for a final concentration of 1.3 mM)
-
1 mL of 100 mM Fast Blue B salt in water (for a final concentration of 1 mM)
-
-
Submerge the gel in the staining solution and incubate at 37°C with gentle agitation.
-
Monitor the gel for the appearance of dark-colored bands, which indicate zones of enzymatic activity. This may take 30 minutes to several hours.
-
Once the desired band intensity is reached, stop the reaction by washing the gel extensively with deionized water.
-
The gel can be photographed or scanned for documentation.
Visualizations of Workflows
Caption: High-throughput screening workflow for identifying enzyme inhibitors.
Caption: Experimental workflow for in-gel activity staining (Zymography).
References
Troubleshooting & Optimization
Troubleshooting poor signal in 2-Naphthyl myristate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Naphthyl myristate in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments using this compound, particularly in the context of carboxylesterase activity assays.
Q1: Why is my signal (fluorescence or color) weak or absent?
A weak or absent signal is a common issue and can arise from several factors throughout the experimental workflow. Here's a systematic guide to troubleshooting this problem.
Possible Cause 1: Reagent Issues
-
Substrate Degradation: this compound can degrade if not stored properly. It should be stored at -20°C and protected from light.[1] Prepare fresh substrate solutions for each experiment.
-
Enzyme Inactivity: The enzyme (e.g., carboxylesterase) may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Incorrect Reagent Concentration: Sub-optimal concentrations of the substrate or enzyme will lead to a weaker signal. Titrate both the enzyme and this compound to determine the optimal concentrations for your specific experimental conditions.
-
Contaminated Reagents: Contaminants in your buffers or reagents can inhibit enzyme activity or quench the fluorescent signal. Use high-purity reagents and sterile, nuclease-free water.
Possible Cause 2: Sub-optimal Assay Conditions
-
Incorrect pH: The fluorescence of 2-naphthol, the product of the enzymatic reaction, is highly pH-dependent. The maximum emission for the protonated form (ArOH) is around 356 nm in acidic solutions, while the deprotonated form (ArO-) has a maximum emission at approximately 420 nm in basic solutions.[2] Ensure your assay buffer has the correct pH for optimal 2-naphthol fluorescence.
-
Inappropriate Buffer: The buffer composition can affect enzyme activity and signal stability. Common buffers for carboxylesterase assays include phosphate or Tris-HCl buffers.
-
Incorrect Incubation Time or Temperature: The enzymatic reaction may not have proceeded to a sufficient extent. Optimize the incubation time and temperature. Most enzymatic assays are performed at a controlled temperature (e.g., 37°C).
Possible Cause 3: Detection Method Issues
-
For Fluorometric Detection:
-
Incorrect Wavelength Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths for 2-naphthol under your assay's pH conditions.
-
Fluorescence Quenching: Components in your sample or buffer could be quenching the fluorescence of 2-naphthol.
-
-
For Chromogenic Detection (with Diazo-coupling agents like Fast Blue BB salt):
-
Degraded Diazo-coupling Agent: Diazo-coupling salts can be unstable. Use a fresh solution of the coupling agent.
-
Incorrect pH for Coupling Reaction: The coupling reaction between 2-naphthol and the diazonium salt is also pH-dependent. This reaction is typically carried out under alkaline conditions.[3][4]
-
High Background: Some diazo-coupling agents can lead to high background staining, which can mask a weak signal. Fast Blue B has been reported to produce less background compared to Fast Blue BB and Fast Blue RR in some applications.[5]
-
Q2: I'm observing high background signal. What could be the cause?
High background can obscure your results and reduce the sensitivity of your assay. Here are the common culprits:
-
Autohydrolysis of Substrate: this compound may undergo spontaneous hydrolysis, leading to the release of 2-naphthol and a high background signal. This can be minimized by preparing the substrate solution fresh and running appropriate controls (substrate without enzyme).
-
Contamination: Contamination of your samples or reagents with fluorescent or colored compounds can lead to high background.
-
Non-specific Binding (in chromogenic detection): The diazo-coupling agent may bind non-specifically to other components in the reaction mixture.
-
Insufficient Washing: In assays involving multiple steps with plate washing, insufficient washing can leave behind unreacted reagents that contribute to the background.
Q3: My results are not reproducible. What should I check?
Lack of reproducibility can be frustrating. Here are some factors to consider:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Temperature Fluctuations: Ensure a consistent temperature during incubation steps, as enzyme activity is sensitive to temperature changes.
-
Reagent Instability: As mentioned earlier, the stability of the substrate, enzyme, and detection reagents is crucial. Prepare fresh solutions and handle them appropriately.
-
Edge Effects in Microplates: In microplate-based assays, wells at the edge of the plate can experience different temperature and evaporation rates, leading to variability. It is good practice to not use the outer wells for critical samples or to fill them with buffer to create a more uniform environment.
Experimental Protocols
Below are detailed methodologies for performing a carboxylesterase activity assay using this compound with either fluorometric or chromogenic detection.
Protocol 1: Fluorometric Detection of Carboxylesterase Activity
This protocol is a general guideline and may need optimization for your specific enzyme and experimental setup.
Materials:
-
This compound
-
Carboxylesterase enzyme (or cell/tissue lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Substrate Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 100 µM) in Assay Buffer. Prepare this solution fresh.
-
-
Enzyme/Sample Preparation:
-
Prepare a stock solution of your carboxylesterase enzyme in Assay Buffer.
-
If using cell or tissue lysates, prepare them in a suitable lysis buffer and determine the protein concentration.
-
Prepare serial dilutions of your enzyme or sample in Assay Buffer to find a concentration that gives a linear reaction rate.
-
-
Assay Procedure:
-
Add 50 µL of your enzyme/sample dilutions to the wells of a 96-well black microplate.
-
Include a "no-enzyme" control (50 µL of Assay Buffer) for each sample to measure background fluorescence.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the this compound working solution to all wells.
-
Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm (for basic pH). Alternatively, for acidic pH, use an emission wavelength of ~350 nm. The optimal wavelengths may need to be determined empirically.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per unit time) for each well.
-
Subtract the rate of the "no-enzyme" control from the rate of the corresponding sample.
-
Plot the corrected reaction rate against the enzyme concentration to determine the enzyme activity.
-
Protocol 2: Chromogenic Detection of Carboxylesterase Activity
This protocol utilizes a diazonium salt, such as Fast Blue BB salt, for the colorimetric detection of the 2-naphthol product.
Materials:
-
This compound
-
Carboxylesterase enzyme (or cell/tissue lysate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving the substrate)
-
Fast Blue BB salt
-
Stop Solution (e.g., 1 M Sodium Hydroxide)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the this compound and enzyme/sample solutions as described in Protocol 1.
-
Prepare a fresh solution of Fast Blue BB salt (e.g., 1 mg/mL) in water or a suitable buffer. Protect this solution from light.
-
-
Assay Procedure:
-
Add 50 µL of your enzyme/sample dilutions to the wells of a 96-well clear microplate.
-
Include a "no-enzyme" control for each sample.
-
Add 50 µL of the this compound working solution to all wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Add 25 µL of the Fast Blue BB salt solution to each well.
-
Incubate for a further 10-15 minutes at room temperature to allow for color development. The solution will turn reddish in the presence of 2-naphthol.
-
Stop the reaction by adding 25 µL of Stop Solution.
-
Measure the absorbance at a wavelength between 500-540 nm. The optimal wavelength should be determined by scanning the absorption spectrum of the final product.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from the absorbance of the corresponding sample.
-
Plot the corrected absorbance against the enzyme concentration to determine the enzyme activity.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to this compound experiments.
Table 1: 2-Naphthol Fluorescence Properties
| Parameter | Value | Conditions |
| Excitation Wavelength | ~320 nm | - |
| Emission Wavelength (Protonated, ArOH) | ~356 nm | Acidic pH |
| Emission Wavelength (Deprotonated, ArO-) | ~420 nm | Basic pH |
Table 2: Example Reagent Concentrations for Carboxylesterase Assay
| Reagent | Stock Concentration | Working Concentration |
| This compound | 10 mM in DMSO | 100 µM |
| Carboxylesterase | Varies | Titrated for linear range |
| Fast Blue BB salt | 1 mg/mL in water | As prepared |
Visualizations
Experimental Workflow Diagrams
Caption: Fluorometric detection workflow for carboxylesterase activity.
Caption: Chromogenic detection workflow for carboxylesterase activity.
Signaling Pathway
This compound is primarily used as a synthetic substrate to measure enzyme activity in vitro and is not directly involved in a specific biological signaling pathway. The "pathway" in this context is the enzymatic reaction and subsequent detection.
Caption: Enzymatic hydrolysis of this compound and signal generation.
References
Improving the sensitivity of 2-Naphthyl myristate detection
Welcome to the technical support center for 2-Naphthyl myristate detection assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for improved sensitivity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for detection?
A1: this compound is a chromogenic and fluorogenic substrate for various esterases and lipases.[1] Enzymatic hydrolysis of this compound releases 2-naphthol. This product can be detected in two primary ways:
-
Chromogenic Detection: The released 2-naphthol can be coupled with a diazonium salt (e.g., Fast Blue RR salt) to form a colored diazo dye.[2] The intensity of the color is proportional to the enzyme activity and can be measured using a spectrophotometer.
-
Fluorogenic Detection: 2-naphthol is an intrinsically fluorescent molecule.[3] Its fluorescence can be measured to quantify enzyme activity, often providing higher sensitivity than chromogenic methods.[4][5]
Q2: What are the excitation and emission wavelengths for detecting the fluorescent 2-naphthol product?
A2: The fluorescent product, 2-naphthol, has an excitation peak at approximately 331 nm and an emission peak at around 354 nm.
Q3: Can I use a single substrate preparation for both chromogenic and fluorogenic detection?
A3: Yes, the same enzymatic reaction releasing 2-naphthol can theoretically be used for either detection method. However, the downstream processing will differ. For chromogenic detection, you will need to add a coupling agent like a diazonium salt. For fluorogenic detection, you would directly measure the fluorescence of the reaction mixture. It is important to note that components of the chromogenic detection reagent may quench fluorescence, so the two methods are typically performed on separate samples.
Q4: How can I improve the sensitivity of my this compound assay?
A4: Improving sensitivity involves either increasing the signal from the enzymatic reaction or decreasing the background noise. Here are several strategies:
-
Optimize Reaction Conditions: Systematically vary pH, temperature, and buffer composition to find the optimal conditions for your specific enzyme.
-
Incorporate Enhancers: Some assays benefit from the addition of detergents (e.g., Triton X-100) or divalent cations (e.g., Ca2+), which can enhance enzyme activity.
-
Switch to Fluorogenic Detection: Fluorometric assays are generally more sensitive than colorimetric assays. Measuring the native fluorescence of the 2-naphthol product can significantly lower the limit of detection.
-
Increase Incubation Time: Allowing the enzymatic reaction to proceed for a longer period can generate more product, leading to a stronger signal. However, ensure the reaction remains in the linear range.
-
Enzyme and Substrate Concentration: Optimize the concentrations of both the enzyme and this compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Signal | Inactive Enzyme: Improper storage or handling of the enzyme. | - Ensure the enzyme is stored at the recommended temperature. - Prepare fresh enzyme dilutions before each experiment. - Include a positive control with known enzyme activity. |
| Suboptimal Assay Conditions: pH, temperature, or buffer composition are not ideal for the enzyme. | - Perform a matrix experiment to test a range of pH values and temperatures. - Consult literature for the optimal conditions for your specific esterase or lipase. | |
| Inhibitors in the Sample: The experimental sample may contain substances that inhibit enzyme activity. | - Dilute the sample to reduce the concentration of potential inhibitors. - Consider a sample cleanup step prior to the assay. - Run a spike-and-recovery experiment to test for matrix effects. | |
| Incorrect Wavelength Settings: Spectrophotometer or fluorometer is not set to the correct wavelength for detection. | - For chromogenic assays with a diazo dye, perform a wavelength scan to find the absorbance maximum. - For fluorogenic detection of 2-naphthol, use an excitation of ~331 nm and measure emission at ~354 nm. | |
| High Background Signal | Substrate Auto-hydrolysis: this compound may spontaneously hydrolyze, especially at non-optimal pH or high temperatures. | - Run a "no-enzyme" control to quantify the rate of auto-hydrolysis. - Subtract the background signal from all measurements. - Store the substrate solution protected from light and at the recommended temperature. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with esterases or interfering substances. | - Use high-purity reagents and sterile, nuclease-free water. - Prepare fresh solutions. | |
| Sample Matrix Interference: The sample itself may be colored or fluorescent at the detection wavelengths. | - Run a "no-substrate" control to measure the intrinsic signal from the sample. - If possible, perform a sample blank subtraction. | |
| Poor Reproducibility | Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents, enzyme, or sample. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations: Inconsistent incubation temperatures between wells or experiments. | - Use a water bath or incubator with stable temperature control. - Allow all reagents to equilibrate to the reaction temperature before starting the assay. | |
| Reaction Time Variability: Inconsistent start and stop times for the enzymatic reaction. | - Use a multi-channel pipette to start or stop reactions in multiple wells simultaneously. - For endpoint assays, ensure the stop solution is added precisely at the end of the incubation period. |
Quantitative Data Summary
Table 1: Comparison of Detection Methods for Products of Naphthyl Ester Hydrolysis
| Detection Method | Principle | Product Detected | Typical Wavelength | Relative Sensitivity | Reference |
| Chromogenic (Diazo Coupling) | Colorimetric | Diazo dye complex with 2-naphthol | ~510 nm (variable with dye) | Good | |
| Fluorogenic | Fluorescence | 2-naphthol | Ex: ~331 nm, Em: ~354 nm | Excellent | |
| HPLC-Fluorescence | Chromatographic separation followed by fluorescence detection | 2-naphthol | Ex/Em specific for 2-naphthol | Very High |
Table 2: Detection Limits for 2-Naphthol Using Different Analytical Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| HPLC-Fluorescence | Acetonitrile Standard | 0.04 ng/mL | |
| HPLC-Fluorescence | Human Urine | 0.13 ng/mL | |
| HPLC-MS/MS | Human Urine | 0.145 ng/mL |
Experimental Protocols
Protocol 1: Chromogenic Detection of Esterase/Lipase Activity
This protocol is adapted from methods using naphthyl esters and a diazonium coupling agent.
Materials:
-
This compound substrate solution
-
Enzyme preparation (e.g., lipase or esterase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Fast Blue RR salt solution (or other suitable diazonium salt)
-
Stop solution (e.g., sodium dodecyl sulfate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the this compound substrate solution in an appropriate solvent.
-
In a 96-well microplate, add the assay buffer.
-
Add the enzyme preparation to the wells. Include a "no-enzyme" control for background measurement.
-
To start the reaction, add the this compound substrate solution to each well and mix.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the Fast Blue RR salt solution to each well and mix. Allow the color to develop.
-
Measure the absorbance at the wavelength maximum for the formed diazo dye (e.g., ~510 nm).
-
Subtract the absorbance of the "no-enzyme" control from the sample readings to determine the net absorbance.
Protocol 2: Fluorogenic Detection of Esterase/Lipase Activity
This protocol is based on the intrinsic fluorescence of the 2-naphthol product.
Materials:
-
This compound substrate solution
-
Enzyme preparation (e.g., lipase or esterase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplate (for fluorescence assays)
-
Fluorometer
Procedure:
-
Prepare the this compound substrate solution.
-
In a 96-well black microplate, add the assay buffer.
-
Add the enzyme preparation to the wells. Include "no-enzyme" and "no-substrate" controls.
-
To start the reaction, add the this compound substrate solution to each well and mix.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the fluorescence intensity at regular intervals (for a kinetic assay) or at a final time point (for an endpoint assay). Use an excitation wavelength of approximately 331 nm and an emission wavelength of approximately 354 nm.
-
Correct for background fluorescence by subtracting the readings from the control wells.
Visualizations
Caption: Workflow for this compound detection assay.
Caption: Troubleshooting logic for low signal issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 4. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 5. Comparison of fluorogenic and chromogenic assay systems in the detection of Escherichia coli O157 by a novel polymyxin-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Naphthyl myristate stability and storage conditions
This technical support center provides guidance on the stability and storage of 2-Naphthyl myristate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light.[1][2] For optimal preservation, storage at -20°C is recommended.[1] Always refer to the product-specific information provided by the supplier, as recommendations can vary.
Q2: How stable is this compound in solution?
A2: As an ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway in solution. The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the breakdown of the ester into 2-naphthol and myristic acid. For experimental purposes, it is advisable to prepare solutions fresh and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for a short duration, and the pH should be maintained near neutral if possible.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to light should be minimized during storage and handling.[1][2] Photodegradation can potentially occur, affecting the integrity of the compound. It is recommended to store the compound in an amber vial or a light-blocking container.
Q4: Can this compound be degraded by enzymes?
A4: Yes, this compound is a known substrate for carboxylesterases. These enzymes, present in various biological samples, can rapidly hydrolyze the ester bond. When working with cell lysates, tissue homogenates, or other biological matrices, be aware of potential enzymatic degradation and consider using esterase inhibitors if the stability of this compound is critical for the experiment.
Storage and Stability Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C (Recommended) | |
| <-15°C | ||
| Light Sensitivity | Protect from light | |
| Air/Moisture | Store in a tightly sealed container | |
| Primary Degradation Pathway | Hydrolysis (pH-dependent) | |
| Enzymatic Stability | Substrate for carboxylesterases |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound.
Issue 2: Appearance of unknown peaks in chromatography.
The presence of additional peaks in techniques like HPLC may indicate the presence of degradation products. The primary degradation products of this compound are 2-naphthol and myristic acid.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC, is required to quantify the parent compound and its degradants.
Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
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Analyze by a validated stability-indicating HPLC method. An example method could involve a C18 column with a gradient elution of acetonitrile and water, with UV detection at a wavelength suitable for both this compound and 2-naphthol.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
References
Technical Support Center: Optimizing pH for Enzymatic Hydrolysis of 2-Naphthyl Myristate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for the enzymatic hydrolysis of 2-Naphthyl myristate.
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH range for the enzymatic hydrolysis of this compound?
A1: While the precise optimal pH can be enzyme-specific, for the hydrolysis of long-chain fatty acid esters like this compound by lipases and esterases, the optimal pH is typically in the neutral to alkaline range, generally between pH 7.0 and 9.0. For example, many fish lipases exhibit optimal activity at a pH of 8.0 to 8.5.[1][2] Some esterases have shown an optimal pH of 8.0 when acting on p-nitrophenyl esters.[3] It is crucial to experimentally determine the exact optimum for your specific enzyme.
Q2: Why is maintaining a constant pH important during the hydrolysis reaction?
A2: The hydrolysis of this compound releases myristic acid, a fatty acid. The accumulation of this acidic product will lower the pH of the reaction mixture. Changes in pH can significantly affect enzyme structure and activity, potentially leading to a decrease in the reaction rate or even denaturation of the enzyme.[4] Therefore, using a buffer with sufficient capacity or a pH-stat instrument is essential to maintain a constant pH throughout the experiment.
Q3: How does pH affect the enzyme's activity?
A3: The pH of the environment influences the ionization state of amino acid residues within the enzyme, particularly at the active site. These charges are critical for substrate binding and the catalytic mechanism. Deviations from the optimal pH can alter these charges, disrupting the enzyme-substrate interaction and reducing catalytic efficiency.[5] Extreme pH values can lead to irreversible denaturation of the enzyme, where it loses its three-dimensional structure and function.
Q4: What type of buffer should I use for determining the optimal pH?
A4: The choice of buffer is critical and should cover the expected optimal pH range without inhibiting the enzyme. A common approach is to use a series of buffers with overlapping pH ranges. For the typical neutral to alkaline optimum of lipases and esterases, buffers such as Tris-HCl (pH 7.0-9.0), phosphate buffer (pH 6.0-8.0), and glycine-NaOH (pH 8.5-10.5) are frequently used. It is advisable to test a universal buffer or multiple buffer systems to ensure the observed pH optimum is not an artifact of a specific buffer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | - Sub-optimal pH: The pH of the assay buffer may be far from the enzyme's optimum. - Poor substrate solubility: this compound is hydrophobic and may not be sufficiently dissolved in the aqueous buffer. - Enzyme denaturation: The enzyme may have been denatured by extreme pH or improper storage. | - Perform a pH profile experiment to determine the optimal pH for your enzyme. - Prepare the substrate in a water-miscible organic solvent (e.g., isopropanol, acetonitrile) and add a small volume to the reaction mixture. The use of emulsifying agents or detergents like Triton X-100 or gum arabic may also be necessary to create a stable substrate emulsion. Be cautious, as organic solvents can inhibit some enzymes. - Verify the activity of your enzyme stock with a standard substrate and ensure it has been stored under appropriate conditions. |
| Inconsistent or irreproducible results | - pH drift during the assay: The production of myristic acid is lowering the pH of the reaction. - Substrate precipitation: The substrate may be coming out of solution during the experiment. | - Use a buffer with a higher buffering capacity or employ a pH-stat to maintain a constant pH. - Ensure the substrate remains in a stable emulsion throughout the assay. Gentle agitation may be required. Visually inspect the reaction mixture for any signs of precipitation. |
| High background hydrolysis (autohydrolysis) | - Chemical instability of the substrate: this compound may undergo non-enzymatic hydrolysis, especially at very high or low pH. | - Run a control reaction without the enzyme at each pH value to measure the rate of autohydrolysis. Subtract this background rate from the rate observed in the presence of the enzyme. |
| Observed pH optimum differs from literature values for similar enzymes | - Enzyme-specific properties: The optimal pH is a unique characteristic of each enzyme. - Influence of other reaction components: The buffer, ions, or co-solvents used can slightly alter the apparent optimal pH. | - Trust your experimental data for your specific enzyme and conditions. - Be consistent with all reaction components when comparing results or performing subsequent experiments. |
Data Presentation
Table 1: Typical Optimal pH Ranges for Esterase and Lipase Activity with Naphthyl and Myristate Esters
| Enzyme Type | Substrate | Typical Optimal pH Range | Reference |
| Fish Lipase | p-Nitrophenyl myristate | 8.0 | |
| Bacterial Esterase | p-Nitrophenyl acetate | 8.0 | |
| Seabream Lipase | General lipase activity | 9.0 | |
| Pancreatic Lipase | Triglycerides | 6.0 - 9.0 | |
| Palm Oil Lipase | Refined Bleached Deodorized Palm Oil | 7.0 |
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Hydrolysis
This protocol outlines a general method for determining the optimal pH for the enzymatic hydrolysis of this compound using a spectrophotometric assay.
1. Reagent Preparation:
-
Buffer Series: Prepare a series of 0.1 M buffers covering a pH range from 5.0 to 10.0 (e.g., citrate buffer for pH 5-6, phosphate buffer for pH 6-8, Tris-HCl for pH 7.5-9, and glycine-NaOH for pH 9-10).
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable water-miscible organic solvent like isopropanol or acetonitrile.
-
Enzyme Solution: Prepare a stock solution of your enzyme in a minimal amount of a stable buffer (e.g., phosphate buffer at pH 7.0) and keep it on ice.
2. Assay Procedure:
-
Set up a series of reactions in microplate wells or cuvettes. For each pH to be tested, prepare a reaction mixture containing the respective buffer.
-
Add the this compound stock solution to each reaction to a final desired concentration (e.g., 1 mM). An emulsifying agent may be required for proper substrate dispersion.
-
Include a "no enzyme" control for each pH to measure background hydrolysis.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution to each well/cuvette.
-
Monitor the increase in absorbance at a wavelength appropriate for the detection of 2-naphthol. The hydrolysis of this compound releases 2-naphthol, which can be detected spectrophotometrically.
-
Record the absorbance at regular time intervals (e.g., every minute for 10-15 minutes).
3. Data Analysis:
-
Calculate the initial reaction rate (velocity) for each pH value by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the "no enzyme" control from the corresponding enzyme-catalyzed reaction rate to correct for autohydrolysis.
-
Plot the corrected initial reaction rates as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
Mandatory Visualizations
Caption: Workflow for determining the optimal pH for this compound hydrolysis.
Caption: Troubleshooting logic for low enzyme activity in this compound hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterising Lipid Lipolysis and Its Implication in Lipid-Based Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorometric Lipase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorometric lipase assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of fluorogenic substrates used in lipase assays?
A1: Common fluorogenic substrates for lipase assays are often triglyceride analogs chemically modified with a fluorophore and a quencher. In its intact state, the substrate is non-fluorescent. Lipase-mediated hydrolysis separates the fluorophore from the quencher, leading to a measurable increase in fluorescence.[1] Other popular substrates include those based on 4-methylumbelliferone (e.g., 4-methylumbelliferyl oleate), BODIPY-labeled triglycerides, and substrates that utilize aggregation-induced emission (AIE).[1][2][3][4] The choice of substrate can influence the assay's sensitivity and its susceptibility to interference.
Q2: How do I choose the correct excitation and emission wavelengths for my assay?
A2: The optimal excitation and emission wavelengths are specific to the fluorophore released from your substrate. It is crucial to consult the manufacturer's data sheet for the specific substrate you are using. For example, the product of 4-methylumbelliferyl oleate hydrolysis, 4-methylumbelliferone, is typically excited at around 320-365 nm with an emission maximum at approximately 455 nm. For BODIPY-based substrates, the excitation and emission maxima are generally around 482 nm and 515 nm, respectively. Using incorrect wavelengths is a common reason for low or no signal.
Q3: What are the critical controls to include in a fluorometric lipase assay?
A3: To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: This control contains the substrate and assay buffer but no lipase. It is used to determine the rate of spontaneous substrate hydrolysis and the background fluorescence of the substrate itself.
-
No-Substrate Control: This control includes the lipase and any test compounds in the assay buffer but lacks the fluorogenic substrate. This is important for identifying autofluorescence from the enzyme preparation or test compounds.
-
Positive Control: A sample with a known concentration of active lipase should be included to confirm that the assay is working correctly.
-
Vehicle Control: If your test compounds are dissolved in a solvent (e.g., DMSO), a control containing the same concentration of the solvent should be included to assess its effect on lipase activity and fluorescence.
Q4: What is the inner filter effect and how can it affect my results?
A4: The inner filter effect occurs when a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted fluorescence. This absorption reduces the measured fluorescence intensity, leading to an underestimation of enzyme activity. This can be a significant issue at high concentrations of substrate, product, or other components in the assay mixture. To mitigate this, it is advisable to work within a linear range of substrate and enzyme concentrations and to be aware of the spectral properties of all components in your assay.
Troubleshooting Guide
Problem 1: High Background Fluorescence
Q: My "no-enzyme" control wells show a very high fluorescence signal. What could be the cause?
A: High background fluorescence can obscure the signal from the enzymatic reaction and significantly reduce the assay's sensitivity. Common causes and their solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Degradation | Some fluorogenic substrates are sensitive to light, temperature, and pH, leading to spontaneous hydrolysis. - Prepare fresh substrate solutions for each experiment. - Store substrate stocks protected from light and at the recommended temperature. - Evaluate the stability of the substrate in your assay buffer over time by incubating it without the enzyme. |
| Autofluorescence from Assay Components | The assay buffer, microplate, or contaminants can be sources of background fluorescence. - Test the fluorescence of the assay buffer alone. - Use black, opaque microplates designed for fluorescence assays to minimize background and well-to-well crosstalk. - Ensure high-purity water and reagents are used to prepare buffers. |
| Substrate Self-Quenching Issues | Some substrates, like certain BODIPY-labeled lipids, rely on self-quenching at high concentrations within micelles or vesicles. Improper formulation can lead to high initial fluorescence. - Ensure proper preparation of substrate micelles or vesicles as per the protocol. - The choice of detergent and its concentration can be critical. For instance, Triton X-100 can unquench some BODIPY-based substrates. |
Problem 2: Low or No Fluorescence Signal
Q: I am not observing a significant increase in fluorescence in my sample wells compared to the controls. What should I investigate?
A: A weak or absent signal can be due to a variety of factors, from inactive reagents to suboptimal assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The lipase may have lost its activity due to improper storage or handling. - Run a positive control with a known active lipase to verify the assay setup. - Avoid repeated freeze-thaw cycles of the enzyme stock. - Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Instrument Settings | The settings on the fluorescence plate reader may not be optimal for your fluorophore. - Verify the excitation and emission wavelengths are correct for the specific fluorophore being measured. - Optimize the gain setting on the reader to enhance signal detection without saturating the detector. - Ensure the correct plate read orientation (top vs. bottom) is selected based on your plate and instrument. |
| Suboptimal Assay Conditions | Lipase activity is highly dependent on pH, temperature, and the presence of cofactors. - Consult the literature or manufacturer's recommendations for the optimal pH and temperature for your specific lipase. - Ensure that any necessary cofactors (e.g., colipase, bile salts, Ca²⁺) are present in the assay buffer at optimal concentrations. |
| Substrate Concentration Too Low | If the substrate concentration is well below the Michaelis constant (Km), the reaction rate will be very low. - Perform a substrate titration to determine the Km and use a substrate concentration that is not rate-limiting (typically 2-5 times the Km). |
Problem 3: Signal Interference (Quenching or Autofluorescence)
Q: I suspect a compound in my sample is interfering with the fluorescence measurement. How can I confirm and address this?
A: Test compounds or components of biological samples can have their own fluorescent properties or can quench the fluorescence of the product.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Test Compound | The compound itself may fluoresce at the excitation and emission wavelengths of the assay. - Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. - If autofluorescence is significant, subtract this background signal from your measurements. |
| Fluorescence Quenching | The compound may absorb the excitation or emission light of the fluorophore, reducing the detected signal. - To test for quenching, add the compound to a solution containing a known amount of the fluorescent product (the hydrolyzed substrate) and measure the fluorescence. A decrease in signal compared to the product alone indicates quenching. - If quenching is observed, it may be necessary to use a lower concentration of the test compound or to use a different fluorogenic substrate with a distinct spectral profile. |
| Autofluorescence from Biological Samples | Biological samples can contain endogenous fluorescent molecules like NADH, riboflavin, and collagen. - Include a "no-substrate" control for each biological sample to measure its intrinsic fluorescence. - If possible, choose a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, as autofluorescence is often more pronounced at shorter wavelengths. |
Experimental Protocols
Protocol 1: General Fluorometric Lipase Assay using a 4-Methylumbelliferyl (4-MU) Substrate
This protocol provides a general framework for measuring lipase activity using a 4-methylumbelliferyl-based substrate, such as 4-methylumbelliferyl oleate.
Materials:
-
Lipase enzyme solution
-
4-Methylumbelliferyl oleate (or other 4-MU derivative) stock solution (e.g., in DMSO)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.0-8.5, may require bile salts and calcium chloride)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve: Create a series of dilutions of 4-methylumbelliferone (4-MU) standard in assay buffer to generate a standard curve. This will be used to convert relative fluorescence units (RFU) to the amount of product formed.
-
Reaction Setup:
-
Add assay buffer to the wells of the 96-well plate.
-
Add the test compounds or vehicle controls to the appropriate wells.
-
Add the lipase solution to all wells except the "no-enzyme" controls.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiate the Reaction: Add the 4-MU substrate solution to all wells to start the reaction. Mix gently.
-
Fluorescence Measurement: Immediately begin reading the fluorescence in a kinetic mode using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Record data every 1-2 minutes for a period of 15-60 minutes.
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the "no-enzyme" control from all other readings.
-
Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Use the standard curve to convert the rate from RFU/min to moles of product/min.
-
Protocol 2: Fluorometric Lipase Assay using a BODIPY-labeled Triglyceride Substrate
This protocol describes a lipase assay using a quenched BODIPY-labeled triglyceride substrate.
Materials:
-
Lipase enzyme solution
-
BODIPY-labeled triglyceride substrate stock solution (e.g., in DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing a suitable detergent like Zwittergent and BSA)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare the assay buffer and dilute the lipase and substrate to their working concentrations.
-
Reaction Setup:
-
Add the assay buffer to the wells of the 96-well plate.
-
Add the lipase solution to the appropriate wells. Include "no-enzyme" controls.
-
Add any test compounds or vehicle controls.
-
-
Initiate the Reaction: Add the BODIPY-labeled triglyceride substrate to all wells. Mix thoroughly.
-
Incubation: Incubate the plate at the optimal temperature for the lipase (e.g., 37°C), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate time intervals (or at a single endpoint) using an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Calculate the lipase activity based on the increase in fluorescence over time. A standard curve of the free BODIPY fluorophore can be used for quantification.
-
Data Presentation
Table 1: Comparison of Common Fluorogenic Lipase Substrates
| Substrate Type | Example | Excitation (nm) | Emission (nm) | Principle | Advantages | Disadvantages |
| Umbelliferone-based | 4-Methylumbelliferyl Oleate | ~320-365 | ~455 | Enzymatic cleavage releases the fluorescent 4-methylumbelliferone. | High fluorescence quantum yield of the product. | Substrate can be unstable; pH-sensitive fluorescence of the product. |
| BODIPY-based (Quenched) | EnzChek® Lipase Substrate | ~482 | ~515 | Hydrolysis separates a BODIPY fluorophore from a quencher, relieving quenching. | High signal-to-background ratio; photostable fluorophore. | Can be sensitive to detergents; substrate synthesis can be complex. |
| BODIPY-based (Self-Quenched) | bis-BODIPY-PC | ~490 | ~515 | Release of monomeric BODIPY-labeled fatty acids from self-quenched micelles or vesicles. | Homogeneous assay format. | Requires careful preparation of substrate aggregates; potential for incomplete quenching. |
| Aggregation-Induced Emission (AIE) | Custom AIEgens | Varies | Varies | Lipase-catalyzed reaction induces aggregation and "turns on" fluorescence. | Very low background fluorescence; high sensitivity. | Substrates are not as commercially available; may require custom synthesis. |
Visualizations
References
Technical Support Center: Troubleshooting Linearity Issues in 2-Naphthyl Myristate Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues in enzyme kinetic assays using 2-Naphthyl Myristate.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme kinetic data with this compound non-linear?
Non-linear kinetics with this compound can arise from several factors:
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Substrate Inhibition: At high concentrations, this compound may bind to the enzyme at a secondary, non-productive site, leading to a decrease in the reaction rate. This is a common phenomenon in enzyme kinetics where excess substrate inhibits enzyme activity.
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Product Inhibition: The accumulation of the reaction products, 2-naphthol and myristic acid, can inhibit enzyme activity. The product molecules may compete with the substrate for the active site or bind to other sites on the enzyme, reducing its catalytic efficiency.
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Poor Substrate Solubility: this compound has low aqueous solubility. At higher concentrations, the substrate may not be fully dissolved in the assay buffer, leading to an inaccurate estimation of the actual substrate concentration available to the enzyme and resulting in a plateau or decrease in the reaction rate that is not due to enzyme saturation.
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Substrate Depletion: In prolonged reactions or with highly active enzymes, a significant portion of the substrate may be consumed, causing the reaction rate to decrease over time and deviate from initial velocity conditions.
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Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like pH, temperature, or the presence of organic co-solvents used to dissolve the substrate.
Q2: What is the expected kinetic model for this compound hydrolysis?
Under optimal conditions and with initial velocity measurements, the hydrolysis of this compound by esterases is expected to follow Michaelis-Menten kinetics. This model describes a hyperbolic relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]).
Q3: How can I improve the solubility of this compound in my assay buffer?
Due to its hydrophobic nature, dissolving this compound in aqueous buffers can be challenging. Here are some approaches:
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Use of a Co-solvent: A small percentage of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol can be used to prepare a concentrated stock solution of this compound. This stock is then diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to minimize its effect on enzyme activity and stability.
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Inclusion of Detergents: Non-ionic or zwitterionic detergents can be added to the assay buffer to aid in the solubilization of the substrate. The concentration of the detergent is critical and should be carefully optimized, as detergents can also inhibit or denature the enzyme. It is recommended to use detergents at concentrations near or slightly above their critical micelle concentration (CMC).
Troubleshooting Guide
Issue 1: Non-linear relationship between enzyme concentration and reaction rate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Substrate Limitation | Decrease the enzyme concentration or increase the this compound concentration. | A linear relationship should be observed at lower enzyme concentrations or higher substrate concentrations. |
| Enzyme Instability | Perform the assay at a lower temperature or optimize the pH of the buffer. Check for the presence of any inhibiting compounds. | Improved linearity as the enzyme remains active throughout the assay. |
Issue 2: Reaction rate decreases at high this compound concentrations (Substrate Inhibition).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Substrate Inhibition | Perform the kinetic analysis using a range of lower substrate concentrations. | The data should fit the Michaelis-Menten model without the inhibitory phase. |
| Poor Substrate Solubility | Add a non-denaturing detergent (e.g., Triton X-100, CHAPS) to the assay buffer to improve solubility. Visually inspect the assay mixture for any precipitation. | A clear, linear increase in reaction rate with substrate concentration should be observed until enzyme saturation is reached. |
Issue 3: Reaction rate slows down over time more than expected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product Inhibition | Measure initial reaction rates by using a shorter reaction time or lower enzyme concentration. | The initial rates should be linear and provide a more accurate measure of enzyme activity before significant product accumulation. |
| Substrate Depletion | Use a higher initial substrate concentration or a lower enzyme concentration. Ensure that less than 10-15% of the substrate is consumed during the assay. | The reaction progress curve will be linear for a longer duration. |
Experimental Protocols
General Spectrophotometric Assay for Esterase Activity using this compound
This protocol is a general guideline and may require optimization for specific enzymes. The assay is based on the enzymatic hydrolysis of this compound to 2-naphthol, which then couples with a diazonium salt (e.g., Fast Blue RR salt) to produce a colored azo dye that can be measured spectrophotometrically.
Materials:
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Enzyme solution
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This compound stock solution (e.g., 10 mM in DMSO)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Fast Blue RR salt solution (e.g., 1 mg/mL in Assay Buffer, freshly prepared)
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Microplate reader or spectrophotometer
Procedure:
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Prepare a serial dilution of the this compound stock solution in the Assay Buffer to achieve a range of final substrate concentrations for the kinetic analysis.
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To each well of a 96-well plate, add:
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Assay Buffer
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This compound solution (at various concentrations)
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Fast Blue RR salt solution
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Pre-incubate the plate at the desired assay temperature for 5 minutes.
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Initiate the reaction by adding the enzyme solution to each well.
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Immediately measure the absorbance of the colored product at the appropriate wavelength (e.g., 510 nm for the diazo dye complex with Fast Blue RR salt) in kinetic mode for a set period (e.g., 10-20 minutes).
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Calculate the initial reaction rates (v₀) from the linear portion of the absorbance vs. time curves.
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Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Quantitative Data Summary (Hypothetical Example)
The following table presents hypothetical data for an esterase acting on this compound to illustrate a typical kinetic analysis. Actual values will vary depending on the enzyme and experimental conditions.
| Parameter | Value | Unit | Notes |
| Km | 50 | µM | Michaelis-Menten constant |
| Vmax | 100 | µmol/min/mg | Maximum reaction velocity |
| Optimal Substrate Range | 5 - 200 | µM | Range for observing Michaelis-Menten kinetics without substrate inhibition. |
| Recommended Detergent | 0.05% (v/v) Triton X-100 | - | To ensure substrate solubility. |
| Assay Temperature | 37 | °C | |
| Assay pH | 7.5 | - |
Visualizations
Effect of detergents on 2-Naphthyl myristate assay performance
Welcome to the technical support center for the 2-Naphthyl myristate assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of detergents and other common issues encountered during this enzymatic assay.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the this compound assay.
Question: Why is there high background absorbance in my no-enzyme control wells?
Answer: High background absorbance can be caused by several factors:
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Spontaneous substrate hydrolysis: this compound can slowly hydrolyze spontaneously, especially at a non-optimal pH or elevated temperatures.
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Detergent interference: Some detergents can interact with the diazonium salt (e.g., Fast Blue B) used for color development, leading to a colored product in the absence of enzymatic activity.[1]
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Contaminated reagents: Reagents, including the buffer or water, may be contaminated with esterases or other interfering substances.
Troubleshooting Steps:
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Run a "substrate + buffer" blank: This will help determine if the high background is from the substrate itself or its interaction with the buffer components.
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Test a fresh batch of substrate and diazonium salt: Ensure that the reagents have not degraded. This compound should be stored at -20°C and protected from light.
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Filter-sterilize buffers: This can help remove any microbial contamination that may have esterase activity.
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Optimize detergent concentration: If using a detergent, perform a concentration curve to find the optimal concentration that enhances enzyme activity without increasing the background. Refer to the data tables below for guidance on detergent compatibility.
Question: My enzyme activity is lower than expected or absent.
Answer: Low or no enzyme activity can be due to several reasons:
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Inactive enzyme: The enzyme may have lost activity due to improper storage or handling.
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Sub-optimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for your specific enzyme.
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Inhibitory compounds in the sample: The sample itself may contain inhibitors of the enzyme.
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Detergent effects: While some detergents can enhance activity, others can be inhibitory, or the concentration used may be denaturing.
Troubleshooting Steps:
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Check enzyme activity with a positive control: Use a known active enzyme to confirm that the assay components are working correctly.
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Optimize assay conditions: Systematically vary the pH, temperature, and substrate concentration to determine the optimal conditions for your enzyme.
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Run a dilution series of your sample: This can help to dilute out any potential inhibitors.
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Evaluate the effect of the detergent: Test different detergents or a range of concentrations of the current detergent to see if it is affecting the enzyme activity. Some non-ionic detergents like Tween 20 and Triton X-100 are often used to improve substrate solubility and enzyme stability.[2][3]
Question: The color development in the assay is not stable and fades quickly.
Answer: The colored azo dye formed by the reaction of 2-naphthol with the diazonium salt can be unstable under certain conditions.
Troubleshooting Steps:
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Read the absorbance immediately after stopping the reaction: The color can be light-sensitive and may fade over time.
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Ensure the pH of the final reaction mixture is stable: The stability of the azo dye can be pH-dependent.
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Check the quality of the diazonium salt: An old or improperly stored diazonium salt may result in an unstable colored product.
Frequently Asked Questions (FAQs)
What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of carboxylesterases and lipases. The enzyme hydrolyzes the substrate, this compound, to release 2-naphthol and myristic acid. The liberated 2-naphthol then couples with a diazonium salt, such as Fast Blue B salt, to form a colored azo dye.[1] The intensity of the color, which is proportional to the amount of 2-naphthol released, is measured spectrophotometrically.
Which detergents are compatible with the this compound assay?
The compatibility of detergents is often enzyme-dependent. However, non-ionic detergents are generally preferred over ionic detergents as they are less likely to denature the enzyme.
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Triton X-100 and Tween 20: These are commonly used non-ionic detergents that can improve the solubility of the lipid substrate and enhance enzyme activity at optimal concentrations.[2]
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CHAPS: This is a zwitterionic detergent that is also known for its non-denaturing properties and can be a good alternative.
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SDS (Sodium Dodecyl Sulfate): This is an anionic detergent and is often inhibitory to enzyme activity, even at low concentrations.
It is crucial to empirically determine the optimal type and concentration of detergent for your specific enzyme and assay conditions.
Can I use a kinetic or endpoint method for this assay?
Both kinetic and endpoint methods can be used.
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Kinetic method: The rate of color formation is monitored continuously over time. This method is often more accurate as it is less affected by slight variations in incubation time.
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Endpoint method: The reaction is stopped after a fixed period, and the final absorbance is measured. This method is simpler to perform but requires precise timing.
What are the typical applications of the this compound assay?
This assay is widely used for:
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Screening for novel lipase and carboxylesterase inhibitors in drug discovery.
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Characterizing the activity of purified enzymes.
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Studying the effect of different compounds on enzyme activity.
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Detecting esterase activity in biological samples.
Data Presentation
The following tables summarize the effects of commonly used detergents on lipase/esterase activity. The data is compiled from various studies and should be used as a general guide. Optimal conditions may vary depending on the specific enzyme and assay setup.
Table 1: Effect of Non-ionic Detergents on Lipase Activity
| Detergent | Concentration | Effect on Activity | Reference |
| Triton X-100 | 1% (v/v) | Highly stable, retained 100% activity | |
| Triton X-100 | 5% (v/v) | Moderate inhibition (<10%) | |
| Tween 20 | 1% (v/v) | Highly stable, retained 100% activity | |
| Tween 80 | 0% - 1% | Concentration-dependent effect |
Table 2: Effect of Ionic Detergents on Lipase Activity
| Detergent | Concentration | Effect on Activity | Reference |
| SDS | 1% (w/v) | Highly stable, retained ~90% activity | |
| SDS | 0 mM - 5 mM | Concentration-dependent inhibition |
Experimental Protocols
Detailed Protocol for Colorimetric this compound Assay
This protocol is adapted from methods for similar naphthyl ester substrates.
Materials:
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This compound (Substrate)
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Fast Blue B salt (Diazonium salt)
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Enzyme solution (e.g., purified lipase or carboxylesterase, or cell lysate)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Detergent (e.g., Triton X-100 or Tween 20), if required
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Solvent for substrate (e.g., DMSO or ethanol)
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96-well microplate
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Microplate reader
Procedure:
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Preparation of Reagents:
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Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
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Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt in distilled water or assay buffer at a concentration of 1 mg/mL. This solution is light-sensitive and should be prepared immediately before use.
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Assay Buffer: Prepare the desired buffer and adjust the pH. If using a detergent, add it to the buffer at the desired final concentration.
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Assay Protocol:
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Add 50 µL of Assay Buffer to each well of a 96-well microplate.
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Add 20 µL of the enzyme solution (or sample) to the appropriate wells. For control wells, add 20 µL of buffer or the heat-inactivated enzyme.
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Add 10 µL of the Substrate Stock Solution to all wells to initiate the reaction.
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Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a desired period (e.g., 30 minutes).
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Stop the reaction by adding 20 µL of the Fast Blue B solution to each well.
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Allow the color to develop for 10-15 minutes at room temperature, protected from light.
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Measure the absorbance at a wavelength between 500-540 nm using a microplate reader.
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Data Analysis:
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Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing wells.
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The enzyme activity can be calculated using a standard curve of 2-naphthol.
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Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the this compound colorimetric assay.
Signaling Pathways
The this compound assay is used to measure the activity of lipases and carboxylesterases, which are involved in various signaling pathways.
1. Lipase Regulation via the cAMP/PKA Pathway
Hormone-Sensitive Lipase (HSL) is a key enzyme in lipid metabolism and is regulated by the cAMP/PKA signaling pathway.
Caption: Regulation of Hormone-Sensitive Lipase (HSL) by the cAMP/PKA pathway.
2. Carboxylesterase Regulation via the Akt/mTOR Pathway
The expression and activity of carboxylesterases can be influenced by the Akt/mTOR signaling pathway, which is central to cell metabolism and growth.
Caption: Regulation of carboxylesterase expression by the Akt/mTOR/HIF-1α/Stra13 pathway.
References
Technical Support Center: Minimizing Enzyme Sequestration Effects in Kinetic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the effects of enzyme sequestration in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is enzyme sequestration in the context of kinetic assays?
A1: Enzyme sequestration refers to any phenomenon where the concentration of active enzyme available to bind the substrate is significantly reduced. In kinetic assays, this is most commonly observed with "tight-binding" inhibitors. These inhibitors have a very high affinity for the enzyme, with a dissociation constant (K_i_) that is close to or below the enzyme concentration used in the assay.[1][2] This high affinity leads to the formation of a stable enzyme-inhibitor (EI) complex, effectively removing a substantial fraction of the enzyme from the reaction and making it unavailable for the substrate. This violates a key assumption of the Michaelis-Menten model, which presumes that the concentration of free enzyme is constant and equal to the total enzyme concentration.[2][3]
Q2: What are the primary symptoms of enzyme sequestration in my assay data?
A2: The most common symptom is that the measured IC50 value of an inhibitor changes as you vary the enzyme concentration.[1] If you decrease the enzyme concentration, you will likely observe a decrease in the IC50 value for a tight-binding inhibitor. Conversely, increasing the enzyme concentration will lead to a higher IC50 value. Another indicator can be a Hill slope greater than 1 in your concentration-response curve, although this can have other causes as well.
Q3: How is tight-binding inhibition different from other forms of inhibition (e.g., competitive, non-competitive)?
A3: While a tight-binding inhibitor can be competitive, non-competitive, or uncompetitive in its mechanism, the key distinction is the strength of the binding. For classical reversible inhibitors, the inhibitor's affinity is low enough that at any given moment, only a small fraction of the enzyme is bound by the inhibitor, and the concentration of free inhibitor is not significantly depleted. With tight-binding inhibitors, the high affinity means a significant portion of both the enzyme and the inhibitor are in the bound state, which complicates standard kinetic analyses.
Q4: Can other factors besides tight-binding inhibitors cause enzyme sequestration?
A4: Yes. While less common in standard in vitro assays, other factors can lead to a reduction in the available enzyme concentration. These include:
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Macromolecular Crowding: In highly concentrated solutions of macromolecules (like proteins or polymers), the volume available to the enzyme is reduced, which can affect its conformation and activity.
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Assay Artifacts: Components of your assay buffer, or the inhibitor itself, could cause the enzyme to aggregate or precipitate, effectively removing it from the solution. Some compounds, known as Pan-Assay Interference Compounds (PAINS), can form aggregates that sequester proteins non-specifically.
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Scaffolding Proteins: While often used to enhance multi-enzyme reactions, in some contexts, scaffolding proteins could potentially sequester an enzyme, making it less available to a substrate in a simplified in vitro system.
Troubleshooting Guide
Problem: The IC50 value of my inhibitor is dependent on the enzyme concentration.
This is the classic sign of a tight-binding inhibitor. Here’s how to troubleshoot and correctly characterize your inhibitor:
| Troubleshooting Step | Detailed Explanation |
| 1. Confirm the IC50 Shift | Systematically vary the enzyme concentration (e.g., 0.5x, 1x, 2x, 5x of the original concentration) and determine the IC50 value at each concentration. A consistent shift confirms tight-binding behavior. |
| 2. Lower the Enzyme Concentration | If possible, reduce the enzyme concentration in your assay to be well below the expected K_i_ of the inhibitor. This may require a more sensitive detection method. If the IC50 value stabilizes at lower enzyme concentrations, you may be able to use standard kinetic models. |
| 3. Use the Morrison Equation for K_i_ Determination | When dealing with tight-binding inhibitors, the IC50 is no longer a good approximation of the inhibitor's potency. The Morrison equation is a quadratic equation that accounts for the depletion of free enzyme and inhibitor, allowing for a more accurate determination of the apparent K_i_ (K_i_app_). |
| 4. Plot IC50 vs. Enzyme Concentration | A plot of the apparent IC50 values against the total enzyme concentration should yield a straight line. The y-intercept of this plot provides an estimate of the true K_i_app_. |
Problem: My inhibitor shows a steep dose-response curve (Hill slope > 1) and its potency seems to change with pre-incubation time.
This could indicate slow-binding inhibition, which is often a characteristic of tight-binding inhibitors.
| Troubleshooting Step | Detailed Explanation |
| 1. Vary Pre-incubation Time | Perform experiments where the enzyme and inhibitor are pre-incubated for different lengths of time before adding the substrate. If the IC50 decreases with longer pre-incubation times, it suggests a slow-binding mechanism. |
| 2. Monitor Reaction Progress Curves | Instead of endpoint reads, monitor the reaction progress over time. Slow-binding inhibition will often result in a curved progress curve, even when the uninhibited reaction is linear. |
| 3. Fit Data to Slow-Binding Models | Specialized kinetic models that account for the time-dependent onset of inhibition should be used to determine the kinetic constants. |
Quantitative Data: IC50 Dependence on Enzyme Concentration
The following table provides a hypothetical but realistic example of how the IC50 of a tight-binding inhibitor might change with varying enzyme concentrations.
| Enzyme Concentration (nM) | Apparent IC50 (nM) |
| 1 | 2.5 |
| 5 | 6.5 |
| 10 | 11.0 |
| 20 | 20.5 |
| 50 | 50.2 |
Note: This data illustrates a near-linear relationship between enzyme concentration and the apparent IC50, which is characteristic of a tight-binding inhibitor where the IC50 is approximately half the enzyme concentration at high enzyme levels.
Experimental Protocols
Protocol 1: Determining if an Inhibitor is Tight-Binding
Objective: To experimentally determine if an inhibitor exhibits tight-binding kinetics by assessing the dependence of its IC50 on the enzyme concentration.
Methodology:
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Enzyme Concentration Series: Prepare a series of enzyme concentrations in your assay buffer. A good starting point is to use your standard assay concentration as the midpoint and then prepare 2-fold and 5-fold dilutions and concentrations above and below this.
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Inhibitor Dilution Series: For each enzyme concentration, prepare a full dilution series of your inhibitor.
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Kinetic Assay: Perform your standard kinetic assay for each enzyme concentration with the corresponding inhibitor dilution series. Ensure that the substrate concentration is kept constant and ideally at or below the K_m_.
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Data Analysis:
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For each enzyme concentration, plot the enzyme activity as a function of the inhibitor concentration and fit the data to a standard dose-response curve to determine the apparent IC50.
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Plot the obtained apparent IC50 values against the corresponding enzyme concentrations.
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Interpretation:
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If the IC50 values are independent of the enzyme concentration, the inhibitor is likely not tight-binding under these conditions.
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If the IC50 values increase linearly with the enzyme concentration, the inhibitor is tight-binding.
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Protocol 2: Determining the K_i_ of a Tight-Binding Inhibitor using the Morrison Equation
Objective: To accurately determine the inhibition constant (K_i_) of a tight-binding inhibitor using a single enzyme concentration.
Methodology:
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Assay Setup: Use an enzyme concentration that is high enough to give a robust signal but low enough to allow for the determination of a K_i_ value that is significantly lower than the enzyme concentration. The substrate concentration should be fixed, ideally at the K_m_.
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Inhibitor Concentration Range: The inhibitor concentrations should span a wide range, from well below the expected K_i_ to well above the enzyme concentration.
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Data Collection: Measure the initial reaction velocity at each inhibitor concentration.
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Data Analysis:
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Fit the velocity (v) versus inhibitor concentration ([I]) data directly to the Morrison equation using non-linear regression software (e.g., GraphPad Prism).
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The Morrison equation for a competitive inhibitor is:
v = v₀ * (1 - ([E]t + [I]t + K_i_app_ - sqrt((([E]t + [I]t + K_i_app_)^2) - 4 * [E]t * [I]t)) / (2 * [E]t))
where v₀ is the uninhibited velocity, [E]t is the total enzyme concentration, [I]t is the total inhibitor concentration, and K_i_app_ is the apparent inhibition constant.
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Interpretation: The fitting algorithm will provide a value for K_i_app_. This can then be converted to the true K_i_ based on the mechanism of inhibition and the substrate concentration used.
Visualizations
Caption: Equilibrium diagram for a tight-binding inhibitor.
Caption: Workflow for diagnosing enzyme sequestration.
References
Technical Support Center: Troubleshooting 2-Naphthyl Myristate Assays
Welcome to the Technical Support Center for the 2-Naphthyl myristate assay. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in replicate assays and addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a method used to measure the activity of carboxylesterases. The enzyme hydrolyzes the substrate, this compound, to release 2-naphthol. In the colorimetric version of the assay, the released 2-naphthol is coupled with a diazonium salt to form a colored azo dye, and the intensity of the color is proportional to the enzyme activity. Alternatively, the fluorescence of 2-naphthol can be measured.
Q2: What are the critical reagents in this assay?
The critical reagents include the substrate (this compound), the enzyme source (e.g., cell lysate, purified enzyme), a suitable buffer to maintain optimal pH, and, for the colorimetric assay, a diazonium salt solution.
Q3: How should I prepare and store the this compound substrate solution?
This compound is a solid that should be stored at -20°C and protected from light.[1] To prepare a working solution, it should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before being diluted in the assay buffer. It is crucial to ensure the substrate is fully dissolved to avoid variability.
Q4: My diazonium salt solution appears unstable. How can I improve its stability?
Diazonium salts can be unstable, especially in solution. To enhance stability, prepare the solution fresh before each experiment, keep it on ice, and protect it from light. The addition of surfactants has also been shown to improve the stability of diazonium salt solutions.
Troubleshooting Guide
Variability in replicate this compound assays can arise from several factors, from reagent preparation to procedural inconsistencies. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: High Variability Between Replicates
High variability, characterized by a large standard deviation between replicate wells, can mask the true biological effect being measured.
| Potential Cause | Recommended Solution |
| Incomplete Substrate Solubilization | Ensure this compound is completely dissolved in the organic solvent before diluting into the aqueous assay buffer. Vortex thoroughly and visually inspect for any precipitate. Consider sonicating the solution for a short period. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors between replicates. |
| Inconsistent Incubation Times | Use a multichannel pipette to start and stop reactions simultaneously in replicate wells. Ensure the plate is incubated at a stable and uniform temperature. |
| Precipitation of Reagents During Assay | Observe the wells during the assay for any signs of precipitation. If observed, this could be due to buffer incompatibility or high concentrations of the substrate or other reagents. Try optimizing the buffer composition or reducing the concentration of the problematic reagent. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate reactants and alter reaction rates, fill the outer wells with a buffer or water and do not use them for experimental samples. |
Issue 2: High Background Signal
A high background signal in the negative control wells (no enzyme) can reduce the dynamic range of the assay and obscure the detection of low-level enzyme activity.
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | This compound may undergo slow, non-enzymatic hydrolysis. Run a "no enzyme" control to quantify this background rate and subtract it from all other readings. Ensure the pH of the assay buffer is optimal for enzyme activity and does not promote spontaneous hydrolysis. |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffer solutions if necessary. Ensure that glassware and plasticware are thoroughly clean. |
| Instability of Diazonium Salt | Prepare the diazonium salt solution fresh and keep it on ice and protected from light. An unstable diazonium salt can lead to the formation of colored products in the absence of 2-naphthol. |
| Insufficient Blocking (if applicable) | In assays involving complex biological samples, non-specific binding can be an issue. While less common in simple enzyme assays, if using crude lysates, consider optimizing the buffer with a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100), ensuring it does not inhibit your enzyme. |
Issue 3: Low or No Enzyme Activity
Consistently low or no detectable signal can indicate a problem with the enzyme or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -80°C in aliquots to avoid repeated freeze-thaw cycles). Run a positive control with a known active enzyme to verify the assay setup. |
| Suboptimal Assay Conditions | Optimize the pH and temperature of the assay. The optimal conditions can vary depending on the specific carboxylesterase being studied. Perform a pH and temperature titration to determine the optimal range. |
| Presence of Inhibitors | Samples may contain endogenous inhibitors. Common carboxylesterase inhibitors include organophosphates, carbamates, and some metal ions.[2][3] If inhibition is suspected, perform a spike-and-recovery experiment by adding a known amount of active enzyme to the sample to see if its activity is suppressed. |
| Incorrect Reagent Concentrations | Verify the concentrations of all reagents, especially the substrate and enzyme. Ensure the substrate concentration is appropriate for the enzyme's Km. If the substrate concentration is too low, the reaction rate will be suboptimal. |
Experimental Protocols
Detailed Protocol for Colorimetric Carboxylesterase Assay using this compound
This protocol is a general guideline and may require optimization for specific enzymes or experimental conditions.
1. Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl, pH 7.4. Bring to room temperature before use.
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Substrate Stock Solution (10 mM): Dissolve 3.55 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.
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Diazonium Salt Solution (e.g., Fast Blue B Salt, 10 mg/mL): Prepare fresh in assay buffer just before use. Keep on ice and protected from light.
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Enzyme Solution: Dilute the enzyme sample to the desired concentration in ice-cold assay buffer.
2. Assay Procedure (96-well plate format):
-
Prepare a reaction master mix containing the assay buffer and substrate. For each well, you will need a final substrate concentration in the desired range (e.g., 100 µM). For a 100 µL final reaction volume, this would be 1 µL of the 10 mM substrate stock.
-
Add the appropriate volume of the reaction master mix to each well.
-
Add a small volume of the diluted enzyme solution to the appropriate wells to initiate the reaction. For negative control wells, add the same volume of assay buffer.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop the reaction by adding the freshly prepared diazonium salt solution to each well.
-
Incubate for a further 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength for the formed azo dye (typically between 500-540 nm).
3. Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control wells from the absorbance of all other wells.
-
Plot a standard curve if quantifying the amount of 2-naphthol produced.
-
Calculate the enzyme activity, often expressed as the rate of product formation per unit of time per amount of enzyme (e.g., nmol/min/mg protein).
Visualizations
Caption: Experimental workflow for the this compound assay.
References
Validation & Comparative
A Head-to-Head Comparison of Lipase Substrates: 2-Naphthyl Myristate vs. p-Nitrophenyl Palmitate
For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipase activity is crucial. This guide provides an objective comparison of two common chromogenic substrates used in lipase assays: 2-Naphthyl myristate and p-nitrophenyl palmitate (pNPP). We will delve into their detection principles, comparative performance based on available experimental data, and detailed protocols to assist in selecting the optimal substrate for your research needs.
Principles of Detection
Both this compound and p-nitrophenyl palmitate are synthetic esters that, when hydrolyzed by lipase, release a chromogenic molecule that can be quantified spectrophotometrically. The choice between these substrates often depends on the specific lipase being studied, the required sensitivity, and the experimental conditions.
p-Nitrophenyl Palmitate (pNPP): A Widely Used Chromogenic Substrate
The lipase-mediated hydrolysis of pNPP releases p-nitrophenol, a yellow-colored product that can be measured at 410 nm.[1] This assay is straightforward and has been widely adopted for routine estimation of lipolytic activity.[1] One of the main advantages of the pNPP assay is its rapidity and simplicity compared to other methods like titrimetry.[1] However, a significant challenge with pNPP is the potential for the substrate and the released fatty acid to form a turbid solution, which can interfere with spectrophotometric measurements.[1] This issue is often addressed by adding detergents like Triton X-100 or by precipitating the fatty acids with calcium chloride.[1]
This compound: An Alternative Chromogenic and Fluorogenic Precursor
This compound serves as a substrate for lipase, which hydrolyzes it to release 2-naphthol (also known as β-naphthol). Unlike p-nitrophenol, 2-naphthol itself is not intensely colored in the visible spectrum. Therefore, a secondary reaction is required for colorimetric detection. This is typically achieved by coupling 2-naphthol with a diazonium salt, such as Fast Blue B, to produce a colored azo dye. While this adds a step to the protocol, it can offer a distinct detection chemistry. Additionally, the hydrolysis of certain naphthyl esters can be monitored fluorometrically, potentially offering higher sensitivity.
Comparative Performance Analysis
Direct comparative studies of this compound and p-nitrophenyl palmitate for the same lipase under identical conditions are limited in the readily available literature. However, by examining data from various studies, we can infer some performance characteristics.
The choice of substrate can significantly impact the measured lipase activity due to the substrate specificity of different lipases. For instance, some lipases show a preference for medium-chain fatty acid esters, while others are more active on long-chain esters.
Data Presentation: Quantitative Comparison
| Parameter | This compound | p-Nitrophenyl Palmitate | Lipase Source | Reference |
| Km (mM) | 0.200 | - | Pseudomonas fluorescens B52 | |
| Vmax (µmol/mL/h) | 5.28 | - | Pseudomonas fluorescens B52 | |
| Vmax (U/mg protein) | - | 0.18 | Wild Type Lipase | |
| Catalytic Efficiency (Vmax/Km) | - | 0.063 | Wild Type Lipase |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions and lipase sources. "U" typically refers to the amount of enzyme that liberates 1 µmol of product per minute.
One study on the extracellular lipase of Pseudomonas fluorescens B52 compared the kinetic parameters of β-naphthyl esters with different acyl chain lengths. For this particular lipase, β-naphthyl caprylate (an 8-carbon ester) was found to be the best substrate, with a lower Km and a significantly higher Vmax compared to β-naphthyl myristate (a 14-carbon ester). This highlights the importance of considering the acyl chain length of the substrate in relation to the specific lipase being investigated.
Studies using p-nitrophenyl esters have also demonstrated the influence of acyl chain length on lipase activity. For one wild-type lipase, the highest activity was observed with p-nitrophenyl octanoate (C8), with significantly lower activity on p-nitrophenyl palmitate (C16). This suggests that for some lipases, longer acyl chains like palmitate may not be the optimal choice.
Experimental Protocols
Below are detailed methodologies for performing lipase assays using both this compound and p-nitrophenyl palmitate.
Lipase Assay using this compound and Fast Blue B Salt
This protocol is a generalized method and may require optimization for specific lipases and experimental conditions.
Materials:
-
This compound
-
Fast Blue B salt
-
Triton X-100 or other suitable detergent
-
Buffer solution (e.g., Tris-HCl, pH 7.0-8.0)
-
Lipase enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol or acetone). A working substrate solution is then prepared by emulsifying the stock solution in a buffer containing a detergent like Triton X-100.
-
Reaction Initiation: Add the lipase enzyme solution to the substrate solution to start the reaction. Incubate at the optimal temperature for the lipase being studied for a defined period.
-
Color Development: Stop the enzymatic reaction (e.g., by adding a denaturing agent or by changing the pH). Add a freshly prepared solution of Fast Blue B salt to the reaction mixture. The Fast Blue B salt will react with the liberated 2-naphthol to form a colored diazo dye.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the specific diazo dye formed (typically in the range of 500-600 nm).
-
Quantification: Create a standard curve using known concentrations of 2-naphthol to determine the amount of product formed in the enzymatic reaction.
Lipase Assay using p-Nitrophenyl Palmitate (pNPP)
This is a widely used protocol that can be adapted for various applications.
Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropanol
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Triton X-100 or Gum Arabic (as an emulsifier)
-
Sodium deoxycholate
-
Lipase enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Solution Preparation: Dissolve pNPP in isopropanol. Prepare the assay buffer containing an emulsifier (e.g., Triton X-100 or a mixture of gum arabic and sodium deoxycholate). Mix the pNPP solution with the assay buffer to form a stable emulsion.
-
Reaction Initiation: Pre-incubate the substrate solution at the desired assay temperature. Add the lipase enzyme solution to the substrate solution to initiate the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 410 nm over time using a spectrophotometer or microplate reader. The rate of increase in absorbance is proportional to the lipase activity.
-
Quantification: The concentration of the released p-nitrophenol can be calculated using its molar extinction coefficient (the value can vary depending on the pH and buffer composition). One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams have been generated using Graphviz.
Caption: Enzymatic hydrolysis of pNPP by lipase and subsequent detection.
Caption: Hydrolysis of this compound and colorimetric detection.
Caption: General experimental workflow for lipase assays.
Conclusion
Both p-nitrophenyl palmitate and this compound are valuable tools for the detection of lipase activity. The choice between them should be guided by the specific characteristics of the lipase under investigation, the desired assay format (kinetic vs. endpoint), and the available instrumentation.
-
p-Nitrophenyl palmitate offers a simpler, direct colorimetric assay that is well-suited for high-throughput screening. However, potential issues with turbidity must be addressed.
-
This compound provides an alternative detection chemistry that may be advantageous for certain lipases or when interference from the yellow color of p-nitrophenol is a concern. The requirement for a coupling agent adds a step but also offers flexibility in the choice of detection wavelength.
For optimal results, it is recommended to empirically test both substrates with the specific lipase of interest to determine which provides the most robust and sensitive assay under your experimental conditions. Further research directly comparing the performance of these two substrates would be highly beneficial to the scientific community.
References
A Researcher's Guide to Fluorogenic Substrates for Esterase Activity
An Objective Comparison of Key Performance Indicators and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.
The selection of an appropriate fluorogenic substrate is critical for the accurate and sensitive measurement of esterase activity. Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds, playing crucial roles in various physiological processes and making them important targets in drug discovery and diagnostics. Fluorogenic substrates offer a significant advantage over other methods by providing a continuous, real-time readout of enzyme activity with high sensitivity. This guide provides a comprehensive comparison of commonly used fluorogenic substrates for esterase activity, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Key Performance Indicators of Fluorogenic Esterase Substrates
The ideal fluorogenic substrate for an esterase assay should exhibit high enzymatic turnover (kcat), strong binding affinity (low Km), and a significant increase in fluorescence upon cleavage. Furthermore, the resulting fluorophore should have a high quantum yield, be photostable, and remain within the cell for intracellular activity measurements. This section compares several widely used fluorogenic substrates based on these key parameters.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |
| Fluorescein Diacetate (FDA) | Fluorescein | ~494 | ~517 | Widely used, but the fluorescent product (fluorescein) can leak from viable cells, potentially underestimating esterase activity.[1] |
| Calcein AM | Calcein | ~494 | ~517 | Excellent cell retention of the fluorescent product (calcein) due to its negative charge at physiological pH.[2] Known for its low cytotoxicity and bright, photostable fluorescence. |
| Carboxyfluorescein Diacetate (CFDA) | Carboxyfluorescein | ~492 | ~517 | Improved intracellular retention compared to FDA due to the additional carboxyl group on the fluorescein molecule. |
| Resorufin Acetate | Resorufin | ~571 | ~585 | Produces a red-fluorescent product, which can be advantageous in multiplexing assays and for avoiding autofluorescence from biological samples. |
| DDAO-based Substrates | DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacrin-2-one)) | ~645 | ~659 | Far-red fluorescence minimizes background autofluorescence.[3] |
Table 1: General Properties of Common Fluorogenic Esterase Substrates. This table summarizes the spectral properties and key characteristics of several popular fluorogenic substrates used for measuring esterase activity.
Quantitative Comparison of Substrate Kinetics
To provide a more objective comparison of substrate performance, the following table summarizes available kinetic parameters for the hydrolysis of different fluorogenic substrates by porcine liver esterase (PLE), a commonly used model enzyme. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. A lower Km value suggests a higher affinity. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Substrate | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source |
| Fluorescein Diacetate (FDA) | ~2 | Not Reported | EMT6 mouse mammary tumour cells |
| Carboxyfluorescein Diacetate (CFDA) | ~19 | Not Reported | EMT6 mouse mammary tumour cells |
| DDAO-AME 1 | Not Reported | 2.4 x 10⁵ | Porcine Liver Esterase (PLE) |
| Resorufin AM ether (Res-AME) | 4.9 ± 0.7 | 2.0 x 10⁶ | Porcine Liver Esterase (PLE) |
Table 2: Kinetic Parameters of Fluorogenic Substrates with Esterases. This table presents a comparison of the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for selected fluorogenic substrates. It is important to note that direct comparison can be challenging as experimental conditions may vary between studies.
Signaling Pathway and Experimental Workflow
The fundamental principle behind these fluorogenic assays is the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product. This process is initiated by the passive diffusion of the substrate across the cell membrane, followed by intracellular hydrolysis by esterases.
Figure 1: General Mechanism of Fluorogenic Esterase Substrates. This diagram illustrates the conversion of a non-fluorescent substrate to a fluorescent product by intracellular esterases.
A systematic approach is essential for the robust comparison of different fluorogenic substrates. The following workflow outlines the key experimental stages.
Figure 2: Experimental Workflow for Comparing Fluorogenic Substrates. A structured workflow for the systematic evaluation and comparison of different fluorogenic esterase substrates.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable data. The following sections provide methodologies for key experiments.
Kinetic Assay: Determination of Km and Vmax
This protocol describes how to determine the Michaelis-Menten kinetic parameters for an esterase with a given fluorogenic substrate.
Materials:
-
Purified esterase solution (e.g., Porcine Liver Esterase)
-
Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the fluorogenic substrate in assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km.
-
Prepare Enzyme Solution: Dilute the purified esterase in cold assay buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Set up the Assay: To each well of the 96-well plate, add 50 µL of the substrate dilution. Include wells with assay buffer only as a blank control.
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. Record measurements every 30-60 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the reaction wells.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Convert the fluorescence units to molar concentrations of the product using a standard curve of the pure fluorophore.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
pH Profile Assay
This protocol is used to determine the optimal pH for esterase activity with a specific substrate.
Materials:
-
Purified esterase solution
-
Fluorogenic substrate stock solution
-
A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 8-9)
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare Substrate-Buffer Solutions: For each pH to be tested, prepare a solution of the fluorogenic substrate in the corresponding buffer at a concentration equal to its Km (if known) or at a saturating concentration.
-
Prepare Enzyme Solution: Dilute the esterase in a neutral, low-molarity buffer.
-
Set up the Assay: Add 50 µL of each substrate-buffer solution to the wells of the microplate.
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well.
-
Measure Fluorescence: Measure the initial reaction velocity for each pH as described in the kinetic assay protocol.
-
Data Analysis: Plot the relative enzyme activity (as a percentage of the maximum activity observed) against the pH to determine the optimal pH for the enzyme-substrate pair.
Photostability Assay
This protocol assesses the photostability of the fluorescent product of the esterase reaction.
Materials:
-
Solution of the pure fluorophore (e.g., fluorescein, calcein) in assay buffer
-
96-well black microplate or a glass-bottom dish
-
Fluorescence microscope with a camera or a microplate reader with time-lapse imaging capabilities
Procedure:
-
Prepare Fluorophore Solution: Prepare a solution of the fluorophore at a concentration that gives a strong but not saturating fluorescence signal.
-
Sample Preparation: Add the fluorophore solution to the wells of the microplate or the imaging dish.
-
Image Acquisition:
-
Place the sample on the microscope or in the plate reader.
-
Focus on the sample and adjust the illumination intensity and exposure time to obtain a good initial image.
-
Continuously illuminate a specific region of interest and acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time. A faster decay in fluorescence indicates lower photostability.
-
Conclusion
The choice of a fluorogenic substrate for measuring esterase activity is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a framework for comparing different substrates based on their intrinsic properties and performance in key assays. While substrates like Fluorescein Diacetate are widely used, newer probes such as Calcein AM and far-red emitting substrates offer significant advantages in terms of cell retention and reduced background fluorescence. By carefully considering the quantitative data and employing the standardized protocols outlined in this guide, researchers can select the most appropriate fluorogenic substrate to achieve sensitive, accurate, and reproducible measurements of esterase activity in their specific experimental system.
References
- 1. Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Hydrolase Cross-Reactivity of 2-Naphthyl Myristate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymatic tools is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-Naphthyl myristate, a commonly used chromogenic and fluorogenic substrate, with a range of hydrolases. By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decisions in assay development and high-throughput screening.
This compound, the ester of 2-naphthol and myristic acid, serves as a valuable substrate for detecting esterase and lipase activity. The enzymatic cleavage of the ester bond releases 2-naphthol, which can be quantified colorimetrically after coupling with a diazonium salt, or fluorometrically, providing a sensitive measure of hydrolytic activity. While widely used, a comprehensive understanding of its cross-reactivity with other hydrolases is crucial for accurate data interpretation and to avoid potential experimental artifacts.
Comparative Analysis of Hydrolase Activity
The following table summarizes the available quantitative and qualitative data on the hydrolysis of this compound and structurally related substrates by various hydrolases. It is important to note that direct kinetic data for this compound is limited. However, studies on homologous 2-naphthyl esters suggest that the kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant, are largely independent of the fatty acid chain length in this series of substrates. This allows for a reasonable approximation of this compound's behavior based on data from other long-chain 2-naphthyl esters.
| Hydrolase Class | Specific Enzyme | Substrate(s) | Km | Vmax/kcat | Observations & Notes |
| Carboxylesterases | Human Carboxylesterase 1 (hCE1) | General preference for large acyl and small alcohol groups. | Not Reported | Not Reported | Based on substrate preference, this compound (large acyl, large alcohol) may be a substrate, though potentially not optimal. |
| Human Carboxylesterase 2 (hCE2) | General preference for small acyl and large alcohol groups. | Not Reported | Not Reported | Less likely to be an efficient substrate for this compound due to the large myristoyl group. | |
| Porcine Liver Esterase (PLE) | α-Naphthyl esters | Not Reported | Not Reported | α-Naphthyl esters are readily hydrolyzed. Activity is dependent on the lipophilicity of the substrate. | |
| Lipases | Candida rugosa Lipase | 2-Naphthyl esters | Generally independent of fatty acid chain length | Generally independent of fatty acid chain length | Hydrolyzes a broad range of esters, including 2-naphthyl esters. |
| Pseudomonas cepacia Lipase | 2-Naphthyl esters | Generally independent of fatty acid chain length | Generally independent of fatty acid chain length | Another versatile lipase known to act on various ester substrates. | |
| Proteases | Trypsin | Nα-tosyl-L-lysine α-naphthyl ester (TLNE) | 0.11 mM | Not Reported | Demonstrates that some proteases can hydrolyze α-naphthyl esters, suggesting potential for low-level cross-reactivity. |
| α-Chymotrypsin | N-acetyl-L-tyrosine α-naphthyl ester (ATNE) | 0.18 mM | Not Reported | Similar to trypsin, indicates potential for cross-reactivity with α-naphthyl ester substrates. | |
| Phospholipases | Phospholipase A2 | Phospholipids | Not Applicable | Not Applicable | No reported activity on this compound. These enzymes are highly specific for the sn-2 ester linkage in phospholipids. |
| Phosphatases | Acid/Alkaline Phosphatase | Phosphate esters | Not Applicable | Not Applicable | No reported activity on this compound. These enzymes are specific for phosphate monoesters. |
Note: The absence of reported data for a specific enzyme with this compound does not definitively exclude the possibility of cross-reactivity. The information presented is based on the currently available scientific literature.
Experimental Protocols
Accurate assessment of hydrolase activity using this compound requires robust and well-defined experimental protocols. Below are detailed methodologies for conducting esterase/lipase assays.
Continuous Spectrophotometric Assay for Esterase/Lipase Activity
This method allows for the real-time monitoring of 2-naphthol release.
Materials:
-
This compound solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol)
-
Hydrolase enzyme preparation
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fast Blue RR salt (or other suitable diazonium salt) solution (e.g., 1 mg/mL in water, freshly prepared and protected from light)
-
Spectrophotometer capable of measuring absorbance at the λmax of the resulting azo dye (typically around 500-540 nm).
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the assay buffer, Fast Blue RR salt solution, and the this compound solution. The final concentration of the substrate and diazonium salt should be optimized for the specific enzyme being tested.
-
Equilibrate the mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette.
-
Immediately start monitoring the increase in absorbance at the predetermined wavelength over time.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of the formed azo dye.
Signaling Pathways and Logical Relationships
The cross-reactivity of this compound with various hydrolases can be understood through the lens of enzyme-substrate interactions and the structural similarities between substrates.
A Researcher's Guide: Selecting the Optimal Substrate for Microbial Lipase and Esterase Screening
For researchers, scientists, and drug development professionals, the efficient screening of microbial libraries for novel lipolytic enzymes is a critical step in various biotechnological applications. The choice of substrate for these high-throughput screening assays is paramount to success, directly impacting sensitivity, reliability, and throughput. While 2-Naphthyl myristate has been a traditional choice, a variety of alternative substrates offer distinct advantages. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data and detailed protocols to aid in informed decision-making.
Introduction to this compound
This compound is a chromogenic substrate used for the detection of lipase and esterase activity. The principle of the assay involves the enzymatic hydrolysis of this compound to release 2-naphthol (also known as β-naphthol). The liberated 2-naphthol can then be coupled with a diazonium salt, such as Fast Blue B, to produce a colored azo dye. The intensity of the color, which can be quantified spectrophotometrically, is proportional to the enzymatic activity.
While effective, the this compound assay has limitations, including the need for a two-step reaction (hydrolysis followed by color development), potential for background noise, and the handling of diazonium salts, which can be unstable. These factors have driven the development and adoption of alternative substrates.
Comparative Analysis of Lipase/Esterase Substrates
The selection of a suitable substrate is a trade-off between sensitivity, cost, ease of use, and the specific requirements of the screening campaign. This section provides a comparative overview of the most common alternatives to this compound.
| Substrate Class | Specific Substrate Example | Principle | Detection Method | Key Advantages | Key Disadvantages |
| Naphthyl Esters | This compound | Chromogenic | Spectrophotometry (Azo dye formation) | Established method, good for endpoint assays. | Two-step reaction, potential for high background, diazonium salts can be unstable. |
| p-Nitrophenyl Esters | p-Nitrophenyl palmitate (pNPP) | Chromogenic | Spectrophotometry (Release of p-nitrophenol) | Single-step reaction, cost-effective, widely used.[1] | Lower sensitivity than fluorogenic substrates, potential for substrate insolubility issues.[1] |
| Umbelliferyl Esters | 4-Methylumbelliferyl heptanoate (4-MUH) | Fluorogenic | Fluorometry (Release of 4-methylumbelliferone) | High sensitivity, suitable for kinetic assays, low background.[2] | Higher cost than chromogenic substrates, potential for quenching at high concentrations. |
| Indoxyl Esters | 5-Bromo-4-chloro-3-indolyl palmitate (X-Pal) | Chromogenic | Visual/Spectrophotometry (Formation of an indigo dye) | Good for agar plate-based screening, produces an insoluble colored precipitate. | Not ideal for quantitative solution-based assays, qualitative or semi-quantitative. |
| FRET-based Substrates | BODIPY-based triglycerides | Fluorogenic (FRET) | Fluorometry (De-quenching of a fluorophore) | High sensitivity, low background, suitable for real-time kinetic assays. | High cost, synthesis can be complex. |
| pH Indicator-based Assays | Phenol Red with Triglycerides | Colorimetric | Visual/Spectrophotometry (pH change due to fatty acid release) | Uses natural substrates, inexpensive. | Indirect measurement of activity, can be affected by buffer capacity. |
| Rhodamine B-based Assays | Rhodamine B with Triglycerides | Fluorogenic | Fluorometry (Interaction with released fatty acids) | Uses natural substrates, good for agar plate assays. | Indirect measurement, fluorescence can be influenced by medium components. |
Performance Data
Direct comparative kinetic data for this compound alongside its alternatives using the same enzyme under identical conditions is scarce in the literature. However, data from various studies can provide insights into their relative performance. The following table summarizes representative kinetic parameters for some of the common substrates with microbial lipases. It is important to note that these values are highly dependent on the specific enzyme, pH, temperature, and assay conditions.
| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg or µmol/min/mg) | Reference |
| p-Nitrophenyl palmitate (pNPP) | Rhizomucor pusillus lipase | 0.2 ± 0.0 | 12.6 ± 0.5 µmol/min | [1] |
| p-Nitrophenyl palmitate (pNPP) | Wild-type lipase | - | 0.18 U/mg | [3] |
| p-Nitrophenyl octanoate | Wild-type lipase | - | 1.1 U/mg | |
| 4-Methylumbelliferyl butyrate (4-MUB) | Candida rugosa lipase | 0.46 ± 0.06 | 0.54 ± 0.03 µM/min |
Note: The units and conditions of Vmax and Km can vary between studies, making direct comparison challenging. Researchers should consult the original publications for detailed experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are representative protocols for the most common chromogenic and fluorogenic assays.
Protocol 1: p-Nitrophenyl Palmitate (pNPP) Assay (Chromogenic)
This protocol is adapted from a simplified method for lipase and esterase activity measurement.
Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropanol
-
Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)
-
Triton X-100
-
Microbial enzyme solution (e.g., culture supernatant or purified enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Substrate Solution Preparation: Dissolve 30 mg of pNPP in 10 mL of isopropanol. This is the stock solution.
-
Reaction Mixture Preparation: Prepare the reaction mixture by adding the pNPP stock solution to the phosphate buffer containing a small amount of Triton X-100 (e.g., 0.1-0.5% v/v) to aid in substrate solubilization and prevent turbidity. The final concentration of pNPP in the assay is typically in the range of 0.5-1.0 mM.
-
Assay Initiation: In a 96-well microplate, add a specific volume of the reaction mixture (e.g., 180 µL) to each well.
-
Add a small volume of the microbial enzyme solution (e.g., 20 µL) to initiate the reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
Measurement: Measure the absorbance of the released p-nitrophenol at 410 nm using a microplate reader.
-
Calculation: The enzyme activity can be calculated using a standard curve of p-nitrophenol. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: 4-Methylumbelliferyl Heptanoate (4-MUH) Assay (Fluorogenic)
This protocol is a general method for fluorometric lipase assays.
Materials:
-
4-Methylumbelliferyl heptanoate (4-MUH)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.5)
-
Microbial enzyme solution
-
Black 96-well microplate (for fluorescence assays)
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Substrate Stock Solution: Prepare a stock solution of 4-MUH in DMSO (e.g., 10 mM).
-
Working Substrate Solution: Dilute the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 100 µM).
-
Assay Setup: In a black 96-well microplate, add a volume of the working substrate solution (e.g., 180 µL) to each well.
-
Assay Initiation: Add a small volume of the microbial enzyme solution (e.g., 20 µL) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric microplate reader and measure the increase in fluorescence over time at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
Calculation: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. A standard curve of 4-methylumbelliferone can be used to convert the fluorescence units to the amount of product formed.
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The selection of an appropriate substrate for microbial screening is a critical decision that influences the efficiency and outcome of the research. While this compound is a well-established method, its two-step nature and potential for interference have led to the widespread adoption of more direct and sensitive alternatives.
-
For high-throughput primary screening where cost is a major consideration, p-nitrophenyl esters like pNPP offer a reliable and economical choice.
-
When high sensitivity and kinetic data are required, for instance in enzyme characterization or inhibitor screening, fluorogenic substrates such as 4-methylumbelliferyl derivatives are the preferred option.
-
For qualitative or semi-quantitative screening on solid media , indoxyl esters or pH indicator-based agar plate assays are simple and effective.
-
For specialized applications requiring the highest sensitivity and real-time monitoring, FRET-based substrates represent the cutting edge, albeit at a higher cost.
Ultimately, the optimal substrate will depend on the specific goals of the screening campaign, the available instrumentation, and budgetary constraints. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed choice to accelerate their discovery and development of novel microbial lipases and esterases.
References
A Researcher's Guide to Lipase Substrates: A Comparative Study of Specificity
For researchers, scientists, and drug development professionals, selecting the appropriate lipase substrate is a critical step in developing robust and accurate assays. This guide provides a comparative analysis of commonly used lipase substrates, focusing on their specificity. Experimental data is presented to facilitate objective decision-making, alongside detailed protocols for key specificity assays.
Lipases, a class of esterases, catalyze the hydrolysis of triglycerides and other esters. Their substrate specificity, which is the preference of an enzyme for a particular substrate, is a key characteristic that dictates their biological function and utility in various applications. Understanding this specificity is paramount for studies ranging from basic research in lipid metabolism to the development of therapeutics targeting lipid-related diseases.
This guide explores the specificity of various lipases towards two main categories of substrates: artificial chromogenic/fluorogenic esters and natural triglycerides. The use of artificial substrates, such as p-nitrophenyl (pNP) esters, allows for convenient and continuous monitoring of lipase activity through spectrophotometry. In contrast, natural triglycerides provide a more physiologically relevant assessment of lipase function.
Comparative Analysis of Lipase Substrate Specificity
The specificity of a lipase is influenced by several factors, including the acyl chain length of the substrate, the presence of double bonds, and the stereochemistry of the substrate molecule. The following tables summarize the quantitative data on the specificity of different lipases for various substrates.
Artificial Substrates: p-Nitrophenyl Esters
The hydrolysis of p-nitrophenyl esters by lipases releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 405-410 nm. This assay is widely used to screen for lipase activity and to determine specificity towards different acyl chain lengths.
| Substrate | Acyl Chain Length | Thermomyces lanuginosus Lipase (Vmax in U/mg protein)[1][2] | Candida rugosa Lipase A (Relative Activity %)¹ | Candida rugosa Lipase B (Relative Activity %)¹ |
| p-Nitrophenyl acetate (pNP-A) | C2 | 0.42 | - | - |
| p-Nitrophenyl butyrate (pNP-B) | C4 | 0.95 | 100 | 100 |
| p-Nitrophenyl caprylate (pNP-C) | C8 | 1.1 | 100 | 80 |
| p-Nitrophenyl laurate (pNP-L) | C12 | 0.78 | 80 | 100 |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18 | - | - |
¹Relative activity is presented as a percentage of the maximal activity observed for each lipase isoenzyme. Data for Candida rugosa lipases A and B indicates that lipase A shows a preference for the C8 substrate (p-nitrophenyl caprylate), while lipase B is more active on the C12 substrate (p-nitrophenyl laurate)[3]. The wild-type lipase from Thermomyces lanuginosus exhibits the highest activity with the medium-chain substrate, p-nitrophenyl octanoate (C8)[1][2].
Natural Substrates: Triglycerides
Assessing lipase activity on natural triglycerides provides a more accurate representation of their physiological function. The rate of hydrolysis of these substrates can be determined by measuring the release of free fatty acids through titration or by using coupled enzymatic assays.
| Substrate | Acyl Chain Length | Pseudomonas cepacia Lipase (Specific Activity in U/mg protein) | Hepatic Triacylglycerol Lipase (Vmax in µmol/mg protein per h) |
| Tributyrin (glyceryl tributyrate) | C4 | - | 17.9 |
| Triolein (glyceryl trioleate) | C18:1 | 5800 | 76 |
Data on the hydrolysis of natural triglycerides highlights significant differences in lipase specificity. For instance, Pseudomonas cepacia lipase demonstrates high specific activity towards the long-chain triglyceride, triolein. In contrast, studies on hepatic triacylglycerol lipase show a higher maximal velocity (Vmax) for triolein compared to the short-chain triglyceride, tributyrin, under the tested conditions.
Experimental Protocols
Spectrophotometric Assay for Lipase Specificity using p-Nitrophenyl Esters
This protocol describes a common method for determining lipase specificity by measuring the hydrolysis of a series of p-nitrophenyl esters with varying acyl chain lengths.
Materials:
-
Purified lipase solution
-
p-Nitrophenyl esters (e.g., pNP-acetate, pNP-butyrate, pNP-octanoate, pNP-dodecanoate, pNP-palmitate) dissolved in isopropanol or another suitable solvent.
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Solutions: Prepare stock solutions of each p-nitrophenyl ester in isopropanol.
-
Prepare Reaction Buffer: Prepare a Tris-HCl buffer containing Triton X-100 to aid in substrate emulsification.
-
Set up the Assay: In a 96-well microplate, add the reaction buffer to each well.
-
Add Substrate: Add a small volume of the respective p-nitrophenyl ester stock solution to each well.
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the lipase solution to each well to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a microplate reader.
-
Calculate Activity: Determine the initial rate of reaction (V₀) from the linear portion of the absorbance versus time curve. The rate of p-nitrophenol production can be calculated using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at pH > 9.2).
-
Determine Specific Activity: Calculate the specific activity of the lipase for each substrate in Units per milligram of protein (U/mg), where one Unit is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.
Titrimetric Assay for Lipase Specificity using Triglycerides
This protocol outlines the determination of lipase specificity towards natural triglycerides by measuring the release of free fatty acids using a pH-stat titrator.
Materials:
-
Purified lipase solution
-
Triglyceride substrates (e.g., tributyrin, triolein)
-
Gum arabic or other emulsifying agent
-
Sodium hydroxide (NaOH) solution of a known concentration (e.g., 0.05 M)
-
pH-stat titrator system
-
Reaction vessel with temperature control
Procedure:
-
Prepare Substrate Emulsion: Emulsify the triglyceride substrate in an aqueous buffer (e.g., Tris-HCl, pH 8.0) containing an emulsifying agent like gum arabic by sonication or vigorous stirring.
-
Set up the pH-stat: Calibrate the pH electrode and set the pH-stat to maintain a constant pH (e.g., pH 8.0).
-
Equilibrate the System: Add the substrate emulsion to the reaction vessel and allow it to equilibrate to the desired reaction temperature (e.g., 37°C).
-
Initiate Reaction: Add the lipase solution to the reaction vessel to start the hydrolysis reaction.
-
Monitor Titration: The pH-stat will automatically titrate the released free fatty acids with the NaOH solution to maintain the set pH. Record the volume of NaOH consumed over time.
-
Calculate Activity: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. Calculate the lipase activity in Units, where one Unit is defined as the amount of enzyme that liberates 1 µmol of free fatty acid per minute under the assay conditions.
-
Determine Specific Activity: Calculate the specific activity of the lipase for each triglyceride substrate in U/mg of protein.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for assessing lipase substrate specificity.
Caption: Experimental workflow for determining lipase substrate specificity.
Caption: Logic for selecting appropriate lipase substrates based on research goals.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Caucasian Journal of Science » Makale » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 3. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lipase Activity Measurement: 2-Naphthyl Myristate Assay vs. Titrimetric Methods
For researchers, scientists, and drug development professionals seeking accurate and efficient methods for enzyme activity determination, this guide provides a comprehensive comparison of the colorimetric 2-Naphthyl myristate (2-NM) assay and traditional titrimetric methods for measuring lipase activity. This document outlines the principles of each method, presents supporting experimental data on their correlation, provides detailed experimental protocols, and visualizes the workflows for clarity.
Introduction to Lipase Assays
Lipases are a critical class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. The accurate measurement of lipase activity is paramount in various fields, including drug discovery, diagnostics, and industrial biotechnology. The two most common approaches for this measurement are titrimetric and colorimetric assays.
Titrimetric methods are considered a classic and reliable approach. They directly quantify the fatty acids released during the enzymatic reaction by titrating them with a standardized base, such as sodium hydroxide (NaOH). The rate of base consumption is directly proportional to the lipase activity. These methods can be performed as endpoint assays or continuously using a pH-stat apparatus that maintains a constant pH during the reaction.
The this compound (2-NM) assay is a colorimetric method that offers a simpler and often higher-throughput alternative. In this assay, lipase hydrolyzes the substrate this compound to release 2-naphthol. The liberated 2-naphthol then reacts with a diazonium salt, such as Fast Blue B, to form a colored azo-dye. The intensity of the color, which can be measured spectrophotometrically, is proportional to the amount of 2-naphthol produced and thus to the lipase activity.
Correlation Between Colorimetric and Titrimetric Methods
While the this compound assay offers advantages in terms of ease of use and automation potential, it is crucial to understand its correlation with the well-established titrimetric methods. Studies have demonstrated a strong positive correlation between colorimetric and titrimetric assays for lipase activity.
A study evaluating an automated colorimetric assay for lipase activity in canine sera found a significant correlation with a traditional titrimetric method. The comparison yielded a correlation coefficient (r) of 0.92, indicating a very good agreement between the two methods[1][2]. This strong correlation suggests that colorimetric assays, like the 2-NM assay, can be a reliable alternative to the more labor-intensive titrimetric procedures.
Data Presentation: Performance Comparison
| Parameter | This compound Assay | Titrimetric Method |
| Principle | Colorimetric; measures the product of substrate hydrolysis (2-naphthol) after reaction with a chromogenic agent. | Titrimetric; directly measures the liberated free fatty acids by titration with a base. |
| Throughput | High; suitable for microplate formats and automation. | Low to medium; can be laborious, especially for a large number of samples. |
| Sensitivity | Generally high. | Can be less sensitive, depending on the substrate and titration setup. |
| Correlation | Strong correlation with titrimetric methods (r = 0.92 reported for a similar colorimetric assay)[1][2]. | Often considered the "gold standard" for lipase activity measurement. |
| Equipment | Spectrophotometer or microplate reader. | Burette, pH meter, or automated pH-stat titrator. |
| Reagents | This compound, diazonium salt (e.g., Fast Blue B), buffers. | Substrate (e.g., olive oil emulsion, tributyrin), standardized base (e.g., NaOH), pH indicator. |
| Advantages | Simple, rapid, suitable for high-throughput screening. | Direct measurement of product, well-established and validated. |
| Disadvantages | Indirect measurement, potential for interference from colored compounds. | Time-consuming, lower throughput, requires larger sample volumes. |
Experimental Protocols
This compound Assay Protocol
This protocol is a synthesized procedure based on the principles of naphthyl ester assays.
1. Reagent Preparation:
- Substrate Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., acetone or isopropanol) to a concentration of 10 mM.
- Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 10 mM CaCl₂ and 0.5% (w/v) Triton X-100.
- Fast Blue B Solution: Prepare a fresh solution of Fast Blue B salt at 1 mg/mL in distilled water. Protect from light.
- Stopping Reagent: 10% (w/v) Sodium dodecyl sulfate (SDS) solution.
2. Assay Procedure:
- Prepare the reaction mixture by adding 10 µL of the this compound stock solution to 980 µL of Assay Buffer. Vortex briefly to emulsify the substrate.
- Pre-incubate the reaction mixture at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the enzyme solution to the reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding 100 µL of the 10% SDS solution.
- Add 100 µL of the Fast Blue B solution and incubate at room temperature for 10 minutes to allow for color development.
- Measure the absorbance at a wavelength of 540 nm using a spectrophotometer.
- A standard curve should be prepared using known concentrations of 2-naphthol to quantify the amount of product released.
Titrimetric Lipase Assay Protocol (using Olive Oil Emulsion)
This protocol is based on established titrimetric methods for lipase activity.
1. Reagent Preparation:
- Substrate Emulsion: Prepare a 10% (v/v) olive oil emulsion in a 2% (w/v) gum arabic solution containing 100 mM Tris-HCl buffer (pH 8.0) and 20 mM CaCl₂. Homogenize the mixture using a high-speed blender or sonicator until a stable emulsion is formed.
- Titrant: Standardized 0.05 M NaOH solution.
- Stopping Solution: A 1:1 mixture of acetone and ethanol.
- Indicator: Phenolphthalein solution (1% in ethanol).
2. Assay Procedure:
- Add 10 mL of the pre-warmed (37°C) olive oil emulsion to a reaction vessel.
- Initiate the reaction by adding 1 mL of the enzyme solution.
- Incubate the reaction at 37°C with constant stirring for a specific time (e.g., 30 minutes).
- Stop the reaction by adding 10 mL of the acetone-ethanol mixture.
- Add a few drops of phenolphthalein indicator.
- Titrate the liberated free fatty acids with the 0.05 M NaOH solution until a persistent pink color is observed.
- A blank reaction should be performed by adding the stopping solution before the enzyme. The volume of NaOH used for the blank is subtracted from the sample titration volume.
- One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the specified conditions.
Mandatory Visualization
Caption: Workflow for comparing the this compound and titrimetric assays.
Caption: Principle of the this compound colorimetric assay.
References
A Head-to-Head Battle: Chromogenic vs. Fluorogenic Lipase Assays for Researchers
In the dynamic fields of biochemistry, drug discovery, and diagnostics, the accurate quantification of lipase activity is paramount. Lipases, enzymes that catalyze the hydrolysis of fats, play crucial roles in various physiological and pathological processes. The choice of assay for measuring their activity can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of the two most prevalent methods: chromogenic and fluorogenic lipase assays. We delve into their respective principles, performance metrics, and experimental protocols to empower researchers, scientists, and drug development professionals in selecting the optimal assay for their specific needs.
At a Glance: Quantitative Performance Face-Off
The fundamental difference between chromogenic and fluorogenic assays lies in the nature of the signal generated. Chromogenic assays produce a colored product that is measured by absorbance, while fluorogenic assays yield a fluorescent product detected by its emission of light. This distinction directly translates to significant differences in their performance characteristics.
| Performance Metric | Chromogenic Assays | Fluorogenic Assays |
| Principle | Enzymatic hydrolysis of a substrate releases a chromophore, leading to a change in absorbance. | Enzymatic hydrolysis of a substrate releases a fluorophore, leading to an increase in fluorescence intensity. |
| Limit of Detection (LOD) | Typically in the range of 8 to 40 U/L.[1] One kit detects activity as low as 0.02 mU per well.[2] | Generally lower, with reported LODs as low as 0.13 U/L and even < 0.0001 mU/well in some kits.[3][4] |
| Dynamic Range | A representative kit has a linear range of 40 to 1600 U/L.[5] Another has a range of 16 - 200 U/L. | A specific assay showed a linear response from 0 to 80 U/L. |
| Signal-to-Noise Ratio | Generally lower compared to fluorogenic assays. | Typically higher, offering enhanced sensitivity for detecting subtle changes in enzyme activity. |
| Instrumentation | Spectrophotometer or microplate reader capable of measuring absorbance. | Fluorometer or fluorescent microplate reader. |
| Common Substrates | p-nitrophenyl (pNP) esters, 1,2-o-lauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin)-ester. | Umbelliferone derivatives, fluorescein-based substrates, resorufin esters, BODIPY-labeled triglycerides. |
Disclaimer: The quantitative data presented in this table is compiled from various independent studies and product specifications. Direct comparison may be limited due to variations in experimental conditions, reagents, and instrumentation.
Delving into the Mechanisms: How They Work
The signaling pathways for both assay types are initiated by the enzymatic action of lipase on a specifically designed substrate.
Chromogenic Assay Signaling Pathway
In a typical chromogenic assay, a non-colored substrate is cleaved by lipase to release a colored product (chromophore). The intensity of the color, which is directly proportional to the amount of product formed, is measured over time.
Caption: Chromogenic assay principle.
Fluorogenic Assay Signaling Pathway
Fluorogenic assays employ a substrate that is either non-fluorescent or weakly fluorescent. Upon enzymatic cleavage, a highly fluorescent product is released. The increase in fluorescence intensity is monitored to quantify lipase activity.
Caption: Fluorogenic assay principle.
Step-by-Step: Experimental Protocols
To ensure reproducible and comparable results, adherence to a well-defined experimental protocol is critical. Below are detailed, generalized methodologies for performing both chromogenic and fluorogenic lipase assays in a 96-well plate format.
Standard Chromogenic Lipase Assay Protocol
This protocol is based on the use of p-nitrophenyl butyrate (pNPB) as a substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.2) containing 0.5% (w/v) Triton X-100.
-
Substrate Solution: Dissolve pNPB in isopropanol to a stock concentration of 50 mM. Immediately before use, dilute the stock solution in the assay buffer to a final working concentration of 1 mM.
-
Lipase Standard: Prepare a stock solution of purified lipase (e.g., from Candida rugosa) in assay buffer. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dilute biological samples (e.g., serum, cell lysates) in assay buffer to ensure the lipase activity falls within the linear range of the assay.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Add 20 µL of lipase standards or samples to their respective wells.
-
Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed 1 mM pNPB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take readings every 1-2 minutes for a total of 10-20 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the rate of reaction (ΔAbs/min) for each standard and sample.
-
Plot the rate of reaction for the standards against their known concentrations to generate a standard curve.
-
Determine the lipase activity in the samples by interpolating their reaction rates from the standard curve.
-
Standard Fluorogenic Lipase Assay Protocol
This protocol utilizes a 4-methylumbelliferyl oleate (4-MUO) substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM CaCl₂ and 0.1% (w/v) gum arabic.
-
Substrate Solution: Dissolve 4-MUO in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Before use, dilute the stock solution in assay buffer to a final working concentration of 100 µM.
-
Lipase Standard: Prepare a stock solution and serial dilutions of purified lipase in assay buffer.
-
Sample Preparation: Dilute samples in assay buffer to fall within the assay's linear range.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a black, clear-bottom 96-well microplate.
-
Add 20 µL of lipase standards or samples to the appropriate wells.
-
Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 100 µL of the 100 µM 4-MUO substrate solution to all wells.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
Continue to record fluorescence readings every 1-2 minutes for 10-20 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the rate of increase in fluorescence (ΔRFU/min) for each standard and sample.
-
Generate a standard curve by plotting the rate of fluorescence increase for the standards against their concentrations.
-
Calculate the lipase activity in the samples from the standard curve.
-
Experimental Workflow Diagram
The general workflow for both assay types follows a similar logical progression.
Caption: General experimental workflow.
Making the Right Choice: Concluding Remarks
The selection between a chromogenic and a fluorogenic lipase assay is a critical decision that hinges on the specific requirements of the research.
Chromogenic assays are a cost-effective, straightforward, and reliable choice for applications where high sensitivity is not the primary concern. They are well-suited for routine screening, educational purposes, and for samples with relatively high lipase activity.
Fluorogenic assays , on the other hand, offer significantly superior sensitivity, making them the preferred method for detecting low levels of lipase activity, studying subtle enzymatic changes, and for high-throughput screening applications where minimizing sample and reagent consumption is crucial. While the initial investment in a fluorescence plate reader may be higher, the enhanced sensitivity and lower limits of detection often justify the cost for demanding research applications.
Ultimately, a thorough understanding of the principles, performance characteristics, and protocols of both assay types, as outlined in this guide, will enable researchers to make an informed decision that best aligns with their experimental goals and available resources.
References
- 1. Comparison of non‐diglyceride‐ and diglyceride‐based assays for pancreatic lipase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Comparison of Analytical Methods Based on the Release of p-Nitrophenol to Determine Lipase Activity in M… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Fungal Lipase Specificity with Different Substrates
For researchers, scientists, and drug development professionals, understanding the substrate specificity of fungal lipases is paramount for their effective application in biocatalysis, diagnostics, and pharmaceutical development. This guide provides a comparative analysis of the substrate specificity of commonly studied fungal lipases, supported by experimental data and detailed methodologies to facilitate informed selection and experimental design.
Fungal lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol.[1][2] Their utility in various industrial and research applications stems from their remarkable stability, cost-effective production, and, most importantly, their substrate specificity.[1][3] This specificity, which includes selectivity for the chain length of fatty acids, the position of the fatty acid on the glycerol backbone (regiospecificity), and the stereochemistry of the substrate (enantiospecificity), dictates their suitability for specific applications.[4]
This guide focuses on the comparative substrate specificity of lipases from three prominent fungal genera: Aspergillus, Rhizopus, and Candida.
Comparative Analysis of Fungal Lipase Specificity
The substrate preference of fungal lipases is a critical determinant of their catalytic efficiency. This preference is often evaluated by measuring the enzyme's activity against a series of homologous substrates, such as p-nitrophenyl (pNP) esters or triglycerides with varying fatty acid chain lengths.
Specificity towards p-Nitrophenyl Esters
p-Nitrophenyl esters are commonly used chromogenic substrates for the convenient spectrophotometric assay of lipase activity. The rate of hydrolysis of these esters, which releases the yellow-colored p-nitrophenolate anion, is indicative of the enzyme's preference for different fatty acid chain lengths.
| Fungal Source | Substrate (p-Nitrophenyl Ester) | Specific Activity (U/mg) | Optimal Acyl Chain Length | Reference |
| Thermomyces lanuginosus | pNP-Acetate (C2) | 0.42 | C8 | |
| pNP-Butyrate (C4) | 0.95 | |||
| pNP-Octanoate (C8) | 1.1 | |||
| pNP-Dodecanoate (C12) | 0.78 | |||
| pNP-Palmitate (C16) | 0.18 | |||
| Ophiostoma piceae (mutant N94A) | pNP-Butyrate (C4) | ~150 | C12 | |
| pNP-Laurate (C12) | ~250 | |||
| pNP-Palmitate (C16) | ~200 | |||
| Rhizomucor miehei | pNP-Caprylate (C8) | Max Activity | C8 | |
| Rhizopus oryzae | pNP-Dodecanoate (C12) | Max Activity | C12 |
Note: Specific activity values can vary depending on the purification level of the enzyme and the specific assay conditions.
Specificity towards Triglycerides and Natural Oils
The activity of lipases on triglycerides, their natural substrates, provides a more physiologically and industrially relevant measure of their specificity.
| Fungal Source | Substrate | Relative Hydrolysis/Preference | Reference |
| Aspergillus niger | Tributyrin (C4) | High activity observed in plate assays. | |
| Triolein (C18:1) | Lower preference compared to shorter chains. | ||
| Palm Oil | Effective hydrolysis. | ||
| Olive Oil | Good substrate for hydrolysis. | ||
| Rhizopus oryzae | Tricaprylin (C8) & Tricaprin (C10) | Preferred substrates. | |
| Tributyrin (C4) & Tricaproin (C6) | Lower activity compared to medium chains. | ||
| Tripalmitin (C16) & Tristearin (C18) | Good activity on saturated long-chain triglycerides. | ||
| Olive Oil | High degradation capacity. | ||
| Candida antarctica Lipase B (CALB) | Short-chain pNP esters (C2-C4) | Preferentially hydrolyzes short acyl chains. | |
| Triglycerides | Generally regarded as non-regiospecific, but can show sn-1,3 regiospecificity when immobilized. |
Experimental Workflows and Protocols
Accurate assessment of lipase specificity relies on robust and well-defined experimental protocols. The following section details the methodologies for the most common assays.
Experimental Workflow for Assessing Lipase Specificity
The general workflow for determining the substrate specificity of a fungal lipase involves enzyme production, purification, and activity measurement using a variety of substrates.
Caption: Workflow for assessing fungal lipase substrate specificity.
Detailed Experimental Protocols
Spectrophotometric Assay using p-Nitrophenyl Palmitate (pNPP)
This method is a widely used, simple, and rapid colorimetric assay to determine lipase activity.
Principle: Lipase hydrolyzes the p-nitrophenyl ester substrate, releasing p-nitrophenol (pNP), which is a chromogenic compound that absorbs light at 410 nm under alkaline conditions. The rate of pNP formation is directly proportional to the lipase activity.
Materials:
-
p-Nitrophenyl palmitate (pNPP)
-
Isopropanol
-
Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)
-
Sodium deoxycholate
-
Gum arabic
-
Triton X-100 (optional, to clarify the solution)
-
Enzyme solution (appropriately diluted)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution to stop the reaction and develop color.
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Dissolve 30 mg of pNPP in 10 ml of isopropanol. Add this solution to 90 ml of phosphate buffer (pH 7.0) containing sodium deoxycholate and gum arabic. This results in a final pNPP concentration of approximately 790 µM. For a simplified protocol, a small amount of Triton X-100 can be added to prevent turbidity.
-
Enzyme Reaction:
-
Pre-incubate 2.4 ml of the substrate solution at the desired reaction temperature (e.g., 37°C).
-
Add 0.1 ml of the diluted enzyme solution to initiate the reaction.
-
Incubate for a specific time (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Color Development: Add a suitable volume of Na₂CO₃ or NaOH solution to stop the enzymatic reaction and to raise the pH, which facilitates the formation of the yellow p-nitrophenolate ion.
-
Measurement: Measure the absorbance of the solution at 410 nm against a blank (prepared by adding the stop solution before the enzyme).
-
Calculation of Activity: One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions. A standard curve of p-nitrophenol is used for quantification.
pH-Stat Titration Assay
The pH-stat method is a reliable technique for measuring the activity of lipases on their natural triglyceride substrates.
Principle: The hydrolysis of triglycerides by lipase releases free fatty acids (FFAs). This causes a decrease in the pH of the reaction mixture. A pH-stat apparatus automatically titrates the liberated FFAs with a standard alkaline solution (e.g., NaOH) to maintain a constant pH. The rate of consumption of the titrant is directly proportional to the rate of the enzymatic reaction.
Materials:
-
Triglyceride substrate (e.g., tributyrin, olive oil emulsion)
-
pH-stat apparatus (including a temperature-controlled reaction vessel, pH electrode, and automated burette)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Buffer solution (e.g., Tris-HCl, pH 7.0-9.0)
-
Bile salts (e.g., sodium taurodeoxycholate, optional, to emulsify the substrate)
-
Enzyme solution
Procedure:
-
System Preparation: Calibrate the pH electrode and rinse the reaction vessel and tubing thoroughly.
-
Reaction Setup:
-
Add the triglyceride substrate/emulsion and buffer to the reaction vessel.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) with constant stirring.
-
Adjust the initial pH to the desired setpoint.
-
-
Initiation of Reaction: Add a known amount of the enzyme solution to the reaction vessel to start the hydrolysis.
-
Titration and Data Recording: The pH-stat will automatically add NaOH to maintain the pH at the setpoint. Record the volume of NaOH consumed over time.
-
Calculation of Activity: The lipase activity is calculated from the rate of NaOH consumption. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the assay conditions.
Gas Chromatography (GC) for Fatty Acid Specificity
Gas chromatography is a powerful analytical technique to determine the composition of fatty acids released from the hydrolysis of triglycerides, thus providing detailed information on the fatty acid specificity of the lipase.
Principle: The products of the lipase-catalyzed hydrolysis of a triglyceride mixture (e.g., a natural oil) are first derivatized to form volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated and quantified by gas chromatography, typically using a flame ionization detector (FID).
Materials:
-
Lipase and triglyceride substrate
-
Organic solvents (e.g., hexane, methanol)
-
Derivatization reagent (e.g., methanolic HCl, BF₃-methanol)
-
Internal standard (for quantification)
-
Gas chromatograph equipped with a suitable capillary column and FID.
Procedure:
-
Enzymatic Hydrolysis: Perform the lipase-catalyzed hydrolysis of the triglyceride substrate under controlled conditions (pH, temperature, time).
-
Lipid Extraction: After the reaction, extract the lipids (unreacted triglycerides, diglycerides, monoglycerides, and free fatty acids) from the aqueous phase using an organic solvent like hexane.
-
Derivatization to FAMEs: The extracted lipids are subjected to a methylation reaction to convert the fatty acids into their corresponding FAMEs.
-
GC Analysis:
-
Inject a sample of the FAMEs into the gas chromatograph.
-
The FAMEs are separated based on their boiling points and polarity as they pass through the column.
-
The FID detects the eluted FAMEs, and the resulting chromatogram shows peaks corresponding to each fatty acid.
-
-
Data Analysis: Identify the fatty acids by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by comparing the peak areas to that of an internal standard. This allows for the determination of the relative preference of the lipase for different fatty acids present in the original triglyceride.
Conclusion
The selection of a fungal lipase for a specific application necessitates a thorough understanding of its substrate specificity. Lipases from Aspergillus, Rhizopus, and Candida species exhibit distinct preferences for fatty acid chain length and positional specificity. By employing standardized experimental protocols such as spectrophotometric assays, pH-stat titration, and gas chromatography, researchers can systematically evaluate and compare the catalytic performance of different fungal lipases, enabling the rational design of biocatalytic processes and the development of novel enzymatic applications.
References
- 1. Hydrolysis of Edible Oils by Fungal Lipases: An Effective Tool to Produce Bioactive Extracts with Antioxidant and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular, physiological, and biochemical characterization of extracellular lipase production by Aspergillus niger using submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhizopus oryzae Lipase, a Promising Industrial Enzyme: Biochemical Characteristics, Production and Biocatalytic Applications | MDPI [mdpi.com]
A Comparative Guide to Hydrolase Activity Assays: 2-Naphthyl Myristate vs. Umbelliferyl Esters
For researchers, scientists, and drug development professionals, the accurate measurement of hydrolase activity is a cornerstone of many experimental workflows. The choice of substrate is critical and can significantly impact the sensitivity, throughput, and overall reliability of the assay. This guide provides an objective comparison between two common classes of substrates for measuring the activity of hydrolases, such as esterases and lipases: the chromogenic substrate 2-naphthyl myristate and the fluorogenic umbelliferyl esters.
Principle of Detection
This compound: This substrate relies on a colorimetric detection method. Hydrolase activity cleaves the ester bond of this compound, releasing 2-naphthol (also known as β-naphthol). This product is then coupled with a diazonium salt, such as Fast Blue RR salt, to form a colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol released, is measured using a spectrophotometer.
Umbelliferyl Esters: These substrates, such as 4-methylumbelliferyl oleate or other fatty acid esters of 4-methylumbelliferone (4-MU), utilize a fluorometric detection method. The umbelliferyl ester itself is non-fluorescent or weakly fluorescent. Enzymatic hydrolysis releases the highly fluorescent product 4-methylumbelliferone. The increase in fluorescence is monitored over time using a fluorometer and is directly proportional to the hydrolase activity.
Performance Comparison
The choice between these two substrates often depends on the specific requirements of the experiment, such as the need for high sensitivity, the concentration of the enzyme in the sample, and the desired throughput. Fluorometric assays are generally more sensitive than colorimetric assays.[1]
Key Differences:
| Feature | This compound (Chromogenic) | Umbelliferyl Esters (Fluorogenic) |
| Detection Method | Colorimetric | Fluorometric |
| Signal | Absorbance of a colored product | Emission of fluorescent light |
| Sensitivity | Lower | Higher[2] |
| Dynamic Range | Narrower | Broader |
| Throughput | Suitable for single-point or low-throughput assays | Ideal for high-throughput screening (HTS) |
| Interference | Sample turbidity or colored compounds can interfere | Light scattering, autofluorescence of compounds, and light instability of the fluorescent product can be problematic |
| Equipment | Spectrophotometer | Fluorometer or fluorescence plate reader |
| Cost | Generally lower cost for reagents and equipment | Can be more expensive, especially for specialized substrates and instrumentation |
Quantitative Data
Table 1: Kinetic Data for α-Naphthyl Esters with Carboxylesterases
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) |
| α-Naphthyl acetate | Rat liver hydrolase A | 133 | 1,470,000 |
| α-Naphthyl acetate | Rat liver hydrolase B | 40 | 11,110,000 |
| α-Naphthyl propionate | Rat liver hydrolase A | 38 | 2,000,000 |
| α-Naphthyl propionate | Rat liver hydrolase B | 25 | 14,280,000 |
| α-Naphthyl butyrate | Rat liver hydrolase A | 24 | 2,500,000 |
| α-Naphthyl butyrate | Rat liver hydrolase B | 14 | 16,670,000 |
| Data from Hosokawa et al. (1990) |
Table 2: Kinetic Data for a 4-Methylumbelliferyl Ester with α-L-Iduronidase
| Substrate | Enzyme Source | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| 4-Methylumbelliferyl α-L-iduronide | Leukocyte whole cell homogenates | 179 | 617 |
| Data from Stirling et al. (1979) |
Experimental Protocols
Below are generalized protocols for hydrolase assays using this compound and a generic umbelliferyl ester. These should be optimized for the specific enzyme and experimental conditions.
Protocol 1: Hydrolase Assay Using this compound (Colorimetric)
Materials:
-
This compound solution (substrate)
-
Enzyme solution
-
Assay buffer (e.g., Tris-HCl, pH 7.0-8.0)
-
Fast Blue RR salt solution (or other suitable diazonium salt)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a working solution of this compound in a suitable solvent (e.g., acetone or ethanol) and dilute it in the assay buffer.
-
Add the assay buffer to a cuvette or microplate well.
-
Add the enzyme solution to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Fast Blue RR salt solution.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorbance for the azo dye (e.g., 510 nm).
-
A standard curve using known concentrations of 2-naphthol should be prepared to quantify the amount of product formed.
Protocol 2: Hydrolase Assay Using Umbelliferyl Ester (Fluorometric)
Materials:
-
Umbelliferyl ester solution (e.g., 4-methylumbelliferyl oleate) (substrate)
-
Enzyme solution
-
Assay buffer (pH will vary depending on the enzyme)
-
Fluorometer or fluorescence microplate reader
-
4-Methylumbelliferone standard solution
Procedure:
-
Prepare a stock solution of the umbelliferyl ester in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution to the desired working concentration in the assay buffer.
-
Pipette the substrate solution into the wells of a microplate.
-
Add the enzyme solution to each well to start the reaction.
-
Immediately place the microplate in a pre-warmed fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
A standard curve of 4-methylumbelliferone can be used to convert the rate of fluorescence change into the rate of product formation.
Visualizing the Assays
The following diagrams illustrate the enzymatic reactions and general workflows for both assay types.
Caption: Enzymatic hydrolysis of this compound and subsequent colorimetric detection.
Caption: Enzymatic hydrolysis of an umbelliferyl ester to produce a fluorescent product.
Caption: A generalized workflow for performing hydrolase activity assays.
Conclusion
Both this compound and umbelliferyl esters are valuable tools for measuring hydrolase activity.
-
This compound , coupled with a colorimetric detection method, offers a cost-effective and straightforward assay suitable for many applications. However, it may lack the sensitivity required for detecting low levels of enzyme activity.
-
Umbelliferyl esters provide a highly sensitive fluorometric assay with a wide dynamic range, making them the preferred choice for high-throughput screening, kinetic studies of low-abundance enzymes, and when sample volume is limited.
The selection of the appropriate substrate should be based on a careful consideration of the specific experimental needs, including the required sensitivity, the nature of the biological sample, available equipment, and overall cost. For initial characterization or when enzyme concentrations are high, a colorimetric assay with this compound may be sufficient. For more demanding applications requiring high sensitivity and throughput, a fluorometric assay using an umbelliferyl ester is the superior choice.
References
A Comparative Guide to Lipase Substrates: 2-Naphthyl Myristate vs. 4-Methylumbelliferyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two common lipase substrates, 2-Naphthyl myristate and 4-methylumbelliferyl oleate, to aid in the selection of the most appropriate substrate for your research needs. The comparison is based on their fundamental properties, assay principles, performance data, and detailed experimental protocols.
Introduction
The accurate measurement of lipase activity is crucial in various fields, from fundamental enzymology to drug discovery and diagnostics. The choice of substrate is a critical determinant of assay sensitivity, specificity, and convenience. This compound is a versatile substrate that can be used in both chromogenic and fluorogenic assays, while 4-methylumbelliferyl oleate is a highly sensitive fluorogenic substrate. This guide will delve into a side-by-side comparison of these two compounds to inform your experimental design.
At a Glance: Key Differences
| Feature | This compound | 4-Methylumbelliferyl Oleate |
| Assay Type | Chromogenic & Fluorogenic | Fluorogenic |
| Detection Principle | Formation of an azo dye (colorimetric) or fluorescence of 2-naphthol | Fluorescence of 4-methylumbelliferone |
| Sensitivity | Moderate | High[1] |
| Quantitative Data | Limited publicly available kinetic data | Kinetic data available for related substrates |
| Instrumentation | Spectrophotometer or Fluorometer | Fluorometer |
Physicochemical and Performance Data
A direct quantitative comparison of the kinetic parameters for this compound is challenging due to the limited availability of published Vmax and Km values for its hydrolysis by common lipases. However, for 4-methylumbelliferyl oleate, data for the closely related substrate 4-methylumbelliferyl butyrate (4-MUB) provides a reasonable proxy for the performance of the fluorogenic moiety.
| Parameter | This compound | 4-Methylumbelliferyl Oleate (data for 4-MUB with Candida rugosa lipase) |
| Molecular Formula | C₂₄H₃₄O₂ | C₂₈H₄₀O₄ |
| Molecular Weight | 354.53 g/mol | 440.61 g/mol |
| Vmax | Data not readily available | 0.54 ± 0.03 µM/min |
| Km | Data not readily available | 0.46 ± 0.06 mM |
| Optimal pH | Broad range (4.0 - 8.0 for some lipases) | Neutral to slightly alkaline (typically pH 7.0 - 8.0) |
| Optimal Temperature | Typically 37°C - 45°C | Typically 37°C - 45°C |
| Excitation Wavelength | ~331 nm (for 2-naphthol) | pH-dependent: 330 nm (pH 4.6), 370 nm (pH 7.4), 385 nm (pH 10.4) |
| Emission Wavelength | ~354 nm (for 2-naphthol) | 445-454 nm |
Enzymatic Hydrolysis and Detection Principles
Lipases catalyze the hydrolysis of the ester bond in both this compound and 4-methylumbelliferyl oleate, releasing a fatty acid (myristic acid or oleic acid, respectively) and a reporter molecule. The detection of this reporter molecule forms the basis of the enzyme activity assay.
This compound
The enzymatic cleavage of this compound yields myristic acid and 2-naphthol. The detection of 2-naphthol can be achieved through two primary methods:
-
Chromogenic Detection: In the presence of a diazonium salt, such as Fast Blue B, 2-naphthol forms a colored azo dye. The intensity of the color, which is proportional to the amount of 2-naphthol produced, can be quantified using a spectrophotometer.
-
Fluorogenic Detection: 2-naphthol itself is a fluorescent molecule. Its fluorescence can be measured with a fluorometer, providing a more sensitive detection method compared to the chromogenic approach.
4-Methylumbelliferyl Oleate
The hydrolysis of 4-methylumbelliferyl oleate by lipase releases oleic acid and 4-methylumbelliferone (4-MU). 4-MU is a highly fluorescent molecule, and its fluorescence intensity is directly proportional to the lipase activity. This fluorogenic assay is known for its high sensitivity, allowing for the detection of low levels of enzyme activity.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for lipase assays using this compound and 4-methylumbelliferyl oleate.
Detailed Experimental Protocols
Lipase Assay using this compound (Chromogenic Method)
This protocol is adapted from methods for similar naphthyl ester substrates.
Materials:
-
This compound
-
Lipase enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Triton X-100 or other suitable detergent
-
Fast Blue B salt
-
Trichloroacetic acid (TCA) or other stop solution
-
Organic solvent (e.g., acetone or ethanol)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in an organic solvent (e.g., 10 mM in acetone).
-
Reaction Mixture: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture containing:
-
Tris-HCl buffer
-
Detergent (e.g., 0.1% Triton X-100) to emulsify the substrate
-
Substrate solution (diluted from stock to the desired final concentration)
-
-
Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding the lipase enzyme solution.
-
Incubation: Incubate the reaction for a specific time period (e.g., 15-30 minutes) at the chosen temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as TCA.
-
Color Development: Add a freshly prepared solution of Fast Blue B salt to the reaction mixture.
-
Measurement: After a short incubation for color development, measure the absorbance at the appropriate wavelength (typically between 530 nm and 580 nm).
-
Standard Curve: Prepare a standard curve using known concentrations of 2-naphthol to quantify the amount of product formed.
Lipase Assay using 4-Methylumbelliferyl Oleate (Fluorogenic Method)
This protocol is based on established methods for 4-methylumbelliferyl ester substrates.
Materials:
-
4-Methylumbelliferyl oleate
-
Lipase enzyme
-
Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Triton X-100 or other suitable detergent/stabilizing agent (e.g., gum arabic)
-
Fluorometer (plate reader or cuvette-based)
-
Black, clear-bottom microplates (for plate reader assays)
Procedure:
-
Substrate Emulsion Preparation: Prepare a stock solution of 4-methylumbelliferyl oleate in a suitable organic solvent (e.g., DMSO or methyl cellosolve). Prepare a working substrate emulsion by adding the stock solution to the assay buffer containing a detergent or stabilizing agent and vortexing or sonicating to create a stable emulsion.
-
Reaction Setup: In the wells of a black microplate, add the substrate emulsion.
-
Enzyme Addition: Pre-warm the plate to the desired assay temperature (e.g., 37°C). Initiate the reaction by adding the lipase enzyme solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorometer and begin measuring the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes). Use an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis: Calculate the rate of increase in fluorescence over time. This rate is directly proportional to the lipase activity.
-
Standard Curve: Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert the rate of fluorescence increase into units of enzyme activity (e.g., µmol of product formed per minute).
Conclusion
Both this compound and 4-methylumbelliferyl oleate are valuable tools for the measurement of lipase activity. The choice between them will largely depend on the specific requirements of the experiment.
-
4-Methylumbelliferyl oleate is the substrate of choice for high-sensitivity applications where detecting low levels of lipase activity is critical. Its direct fluorogenic readout offers a continuous and straightforward assay format.
-
This compound offers flexibility , allowing for either chromogenic or fluorogenic detection. The chromogenic assay is simpler to perform if a fluorometer is not available, while the fluorogenic assay provides higher sensitivity. However, the lack of readily available kinetic data for this compound makes direct performance comparisons with other substrates challenging.
For researchers in drug development and high-throughput screening, the high sensitivity and amenability to automated kinetic reads make 4-methylumbelliferyl oleate a more suitable choice. For general laboratory use and applications where high sensitivity is not the primary concern, the versatility and lower cost of This compound may be advantageous. Further research is needed to fully characterize the kinetic properties of this compound with a range of lipases to enable more direct and quantitative comparisons.
References
A Comparative Guide to Determining Enzyme Kinetic Parameters: 2-Naphthyl Myristate and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of enzyme kinetic parameters, namely Kcat and Vmax, is fundamental to understanding enzyme function and developing effective therapeutics. This guide provides a comparative overview of methodologies for establishing these parameters, with a focus on the substrate 2-Naphthyl myristate and its commonly used alternatives for enzymes such as pancreatic lipase and cholesterol esterase.
This document outlines detailed experimental protocols, presents comparative kinetic data, and offers visualizations of the experimental workflows and enzymatic reactions to aid in the selection of the most appropriate substrate and methodology for your research needs.
Comparing Kinetic Parameters: A Data-Driven Overview
The selection of a suitable substrate is critical for the accurate determination of enzyme kinetic parameters. While this compound is a known substrate for certain esterases, obtaining specific Kcat and Vmax values from published literature can be challenging. In contrast, alternative chromogenic and fluorogenic substrates are widely documented, providing a robust dataset for comparison.
Below is a summary of kinetic parameters for pancreatic lipase and cholesterol esterase with commonly used alternative substrates. The lack of readily available data for this compound underscores the importance of the detailed protocols provided in this guide for researchers wishing to characterize this substrate.
| Enzyme | Substrate | Kcat (mM) | Vmax (µmol/mL/min) | Source |
| Lipase | p-Nitrophenyl Palmitate | 4.76 | 400 | [1] |
| Lipase | p-Nitrophenyl Acetate | 4.625 | 125 (µmol/min/mg) | [2] |
| Lipase | p-Nitrophenyl Butyrate | 0.77 | 14.84 (nmol/min/mg) | [3] |
| Lipase | p-Nitrophenyl Octanoate | - | 1.1 (U/mg protein) | [4] |
| Carboxylesterase | p-Nitrophenyl Acetate | 0.83 | - | [5] |
Note: The Vmax values are presented in the units reported in the respective studies. Direct comparison may require unit conversion. The absence of data for this compound highlights a gap in the current literature.
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for determining the kinetic parameters of pancreatic lipase and cholesterol esterase using this compound and a common alternative, p-nitrophenyl butyrate.
Protocol 1: Determining Kinetic Parameters of Pancreatic Lipase with this compound
This protocol is a generalized procedure based on established lipase assay principles, adapted for the use of this compound.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Taurocholate (bile salt, as an emulsifier)
-
Bovine Serum Albumin (BSA, to prevent denaturation)
-
2-Naphthol (for standard curve)
-
Fast Blue BB salt (or other diazonium salt for colorimetric detection)
-
Spectrophotometer
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol).
-
Create an emulsion by adding the substrate stock solution to a Tris-HCl buffer containing taurocholate and BSA, followed by sonication or vigorous vortexing to create a stable, milky emulsion. A range of substrate concentrations should be prepared.
-
-
Enzyme Preparation:
-
Prepare a stock solution of porcine pancreatic lipase in cold Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over time.
-
-
Kinetic Assay:
-
In a 96-well plate or cuvettes, add the substrate emulsion.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at a constant temperature (e.g., 37°C).
-
At various time points, stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Detection of 2-Naphthol:
-
To the quenched reaction mixture, add a solution of Fast Blue BB salt. This will react with the liberated 2-Naphthol to produce a colored azo dye.
-
Measure the absorbance at the appropriate wavelength (typically around 500-540 nm).
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of 2-Naphthol to convert the absorbance readings to the concentration of product formed.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kcat and Vmax. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.
-
Protocol 2: Determining Kinetic Parameters of Pancreatic Lipase with p-Nitrophenyl Butyrate (PNPB)
This is a widely used and well-established method.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (PNPB)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Triton X-100 (non-ionic detergent)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of PNPB in acetonitrile or isopropanol.
-
Prepare the assay buffer: potassium phosphate buffer containing Triton X-100.
-
Prepare a stock solution of PPL in cold buffer.
-
-
Kinetic Assay:
-
In a temperature-controlled cuvette or 96-well plate, add the assay buffer.
-
Add a small volume of the PNPB stock solution to the buffer to achieve the desired final substrate concentration.
-
Initiate the reaction by adding the enzyme solution.
-
Continuously monitor the increase in absorbance at 405-410 nm, which corresponds to the release of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0).
-
Repeat the assay for a range of PNPB concentrations.
-
Determine Kcat and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
-
Visualizing the Process: Workflows and Reactions
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining enzyme kinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Naphthyl Myristate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of 2-Naphthyl myristate, a substrate commonly used in enzymatic assays.
Summary of Key Disposal and Safety Information
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential risks, including acute oral toxicity and organ damage through repeated exposure.[1] A conservative approach to handling and disposal is therefore recommended. Adherence to all local, state, and federal regulations is mandatory.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses with side-shields, lab coat. | [2][3] |
| Handling Environment | Use in a well-ventilated area or under a chemical fume hood.[1] | |
| Spill Cleanup | Avoid generating dust. Collect with an inert absorbent material and place in a sealed container for disposal. | |
| Disposal Method | Dispose of as chemical waste through a licensed disposal company. Do not mix with other waste. | |
| Environmental Precautions | Avoid release into the environment. Prevent entry into drains and waterways. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE) and Safety:
-
Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Perform all operations in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical or biological waste streams.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated, clearly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
Keep the original product container for waste collection if possible.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Avoid creating dust from the spilled solid.
-
Carefully sweep up the solid material or use an inert absorbent material for liquids/solutions.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure chemical waste storage area away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including the name of the chemical and any known hazards.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Naphthyl myristate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 2-Naphthyl myristate, ensuring a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: β-Naphthyl myristate, Myristic acid 2-naphthyl ester, Tetradecanoic acid β-naphthyl ester
-
CAS Number: 7262-80-8
1. Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with care, assuming it may be hazardous. The primary risks include potential skin and eye irritation.[2] To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact. |
| Body Protection | Laboratory coat or other suitable protective clothing. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator. | Prevents inhalation of dust or aerosols. |
2. Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Ignition Sources: Keep away from heat and sources of ignition.
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
For long-term storage, it is recommended to store desiccated at -20°C and protected from light.
3. Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal. For larger spills, dike the area and collect the material.
-
Disposal: Place the collected waste into a suitable, closed container for disposal.
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
4. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Disposal of Unused Chemical:
-
Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service.
Disposal of Contaminated PPE and Materials:
-
All contaminated materials, such as gloves, lab coats, and absorbent materials, should be collected in a sealed, labeled container.
-
Dispose of contaminated materials as hazardous waste through a licensed disposal service.
5. Safe Handling Workflow
The following diagram illustrates the step-by-step workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
